3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Description
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Properties
IUPAC Name |
3-bromo-2-chloro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJCRNGOIVXMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670371 | |
| Record name | 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159512-34-1 | |
| Record name | 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS No. 1159512-34-1) is a polysubstituted pyridine derivative whose strategic importance lies in its unique electronic and steric properties. The presence of a trifluoromethyl group (-CF3) significantly impacts the molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable feature in bioactive compounds.[1] The distinct halogen atoms—bromine and chlorine—at positions 3 and 2 respectively, offer differential reactivity, enabling selective and sequential functionalization. This dual-handle characteristic makes it a versatile intermediate for constructing complex molecular architectures in medicinal chemistry and agrochemical research.[2][3]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, reaction optimization, and purification. The key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1159512-34-1 | [3][4] |
| Molecular Formula | C₆H₂BrClF₃N | [3][4] |
| Molecular Weight | 260.44 g/mol | [3][4] |
| Physical Form | Solid | [5] |
| Boiling Point | 189.3 ± 35.0 °C (Predicted) | |
| Density | 1.804 ± 0.06 g/cm³ (Predicted) | |
| Storage | Inert atmosphere, room temperature | [4] |
Synthesis and Manufacturing
The synthesis of trifluoromethylpyridines (TFMPs) generally follows established pathways, including the halogen exchange of trichloromethylpyridines or the construction of the pyridine ring from a trifluoromethyl-containing precursor.[6] While specific, peer-reviewed synthetic procedures for this compound are not widely published in academic journals, patent literature often contains detailed experimental protocols for such specialized intermediates. A general plausible route involves the multi-step transformation of a suitable picoline precursor, involving chlorination, fluorination, and bromination steps.
The general workflow for the synthesis of halogenated trifluoromethylpyridines can be visualized as follows:
Caption: General workflow for synthesizing halogenated trifluoromethylpyridines.
Key Reactions and Synthetic Utility
The primary utility of this compound lies in its capacity to undergo selective palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its synthetic versatility, with the C-Br bond being significantly more susceptible to oxidative addition to a Pd(0) catalyst. This allows for selective functionalization at the C3 position while leaving the C2-chloro substituent intact for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. In the case of this compound, the reaction with an arylboronic acid or ester is expected to proceed selectively at the C3 position.
Conceptual Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Reaction Execution: Heat the mixture with vigorous stirring at a temperature ranging from 80-110 °C.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent.
-
Purification: Purify the crude product by flash column chromatography to yield the 3-aryl-2-chloro-6-(trifluoromethyl)pyridine.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, crucial for the synthesis of a vast number of pharmaceuticals. The higher reactivity of the C-Br bond allows for the selective introduction of an amine at the C3 position.
Conceptual Experimental Protocol: Regioselective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LiHMDS, 1.4-2.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).
-
Solvent and Reaction: Add an anhydrous, aprotic solvent such as toluene or THF. Seal the vessel and heat with stirring, typically between 80-110 °C, until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction, perform an extractive work-up, and purify the resulting 3-amino-2-chloro-6-(trifluoromethyl)pyridine by column chromatography.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne. This reaction is invaluable for introducing rigid acetylenic linkers into molecular scaffolds. The coupling is expected to occur selectively at the C3-bromo position.
Conceptual Experimental Protocol: Regioselective Sonogashira Coupling
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).
-
Reagent Addition: Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), followed by the terminal alkyne (1.1-1.5 equiv.).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up and Purification: Perform a standard aqueous work-up, extract the product, and purify by chromatography to obtain the 3-alkynyl-2-chloro-6-(trifluoromethyl)pyridine.
Applications in Drug Discovery and Agrochemicals
Trifluoromethylpyridine moieties are prevalent in a wide array of commercial and investigational drugs and agrochemicals.[6] While specific, publicly disclosed final products derived directly from this compound are not readily found in literature—often due to the proprietary nature of drug development—its structural motifs suggest its utility as a key intermediate. Its potential applications include the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors feature substituted pyridine cores.
-
GPCR Modulators: The pyridine scaffold is common in ligands for G-protein coupled receptors.
-
Herbicides and Fungicides: The unique electronic properties imparted by the trifluoromethyl and halogen groups are beneficial for modulating the biological activity and pharmacokinetic properties of agrochemicals.
Safety and Handling
As a halogenated and trifluoromethylated aromatic compound, this compound requires careful handling. Based on supplier safety data sheets for this and structurally similar compounds, the following precautions should be observed.[7][8]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[1][7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
- Capot Chemical Co., Ltd. (2009). MSDS of 3-Bromo-2-(trifluoromethyl)pyridine.
- Angene Chemical. (2021). Safety Data Sheet - 3-Bromo-5-(trifluoromethyl)pyridine.
- ChemBK. (n.d.). 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine - Safety Data Sheet.
- Uneyama, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18.
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- 4. 1159512-34-1|this compound|BLD Pharm [bldpharm.com]
- 5. Pyridine, 3-bromo-6-chloro-2-(trifluoromethyl)- [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. capotchem.cn [capotchem.cn]
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine CAS number
An In-Depth Technical Guide to 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Abstract: This technical guide provides a comprehensive overview of this compound, identified by CAS Number 1159512-34-1.[1][2] Intended for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document details the compound's physicochemical properties, synthetic pathways, unique reactivity, and applications as a key building block. Methodologies for its strategic utilization in cross-coupling reactions are discussed, alongside essential safety and handling protocols, to provide a holistic resource for laboratory application.
Introduction and Strategic Importance
This compound is a highly functionalized heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research.[3][4] The pyridine core is a prevalent scaffold in numerous biologically active molecules, and the strategic placement of a trifluoromethyl group alongside two distinct halogen atoms (bromine and chlorine) imparts a unique combination of electronic properties and versatile reactivity.[5] The trifluoromethyl group is a well-known bioisostere for other functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of a parent molecule.
The primary value of this reagent lies in its capacity for selective, sequential chemical modifications. The differential reactivity of the C-Br and C-Cl bonds allows for programmed, site-selective cross-coupling reactions, making it an invaluable intermediate for constructing complex molecular architectures with precision and control.[6] This guide will explore the synthesis, reactivity, and practical application of this powerful synthetic intermediate.
Physicochemical and Handling Properties
Quantitative data for this compound has been consolidated from supplier technical specifications. Proper storage and handling are critical to maintaining the integrity of the compound.
| Property | Value | Source(s) |
| CAS Number | 1159512-34-1 | [1][2] |
| Molecular Formula | C₆H₂BrClF₃N | [3] |
| Molecular Weight | 260.44 g/mol | [3] |
| Appearance | Solid | [7] |
| Purity | Typically ≥97% | [7] |
| Storage Conditions | 2-8°C, dry and well-ventilated place | [3] |
| InChI Key | XLYJYRSSHPLAGP-UHFFFAOYSA-N | [7] |
Synthesis Strategy and Mechanistic Considerations
The synthesis of polysubstituted pyridines like this compound is a non-trivial challenge that requires precise control of regiochemistry. While multiple routes can be envisioned, a common and effective strategy involves the construction of the trifluoromethylpyridine ring system followed by selective halogenation.
The primary methods for preparing trifluoromethylpyridine (TFMP) derivatives include:[4]
-
Ring construction from a building block that already contains the trifluoromethyl group.
-
Chlorine/Fluorine exchange from a corresponding trichloromethylpyridine precursor.
-
Direct trifluoromethylation of a pre-functionalized pyridine ring.
A plausible synthetic workflow, based on established chemical principles, is outlined below. The rationale behind this multi-step process is to introduce the substituents in an order that leverages directing group effects and ensures the desired isomeric purity.
Causality Behind Experimental Choices:
-
Starting Material: Beginning with a 2,6-substituted pyridine simplifies the regiochemical outcome. 2-chloro-6-(trifluoromethyl)pyridine is a common intermediate.
-
Bromination Conditions: The use of N-Bromosuccinimide (NBS) or bromine in strong acid (sulfuric acid/oleum) is a standard method for electrophilic halogenation of the electron-deficient pyridine ring. The trifluoromethyl group is strongly deactivating, directing the incoming electrophile (Br+) to the C3 or C5 position. The existing chloro group at C2 further influences this regioselectivity, favoring substitution at the C3 position.
-
Purification: Following the reaction, purification is essential to isolate the desired isomer from any side products. Flash column chromatography is a standard method for this purpose, as noted in protocols for similar compounds.[8]
Reactivity and Application in Complex Molecule Synthesis
The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive and susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This reactivity difference can be exploited to perform sequential, site-selective couplings.
This allows for a programmed approach to molecular assembly:
-
First Coupling (at C3): A Suzuki, Sonogashira, Heck, or other cross-coupling reaction is performed under conditions optimized to activate the C-Br bond while leaving the C-Cl bond intact.
-
Second Coupling (at C2): The resulting product, which still contains the chloro-substituent, can then undergo a second, often more forcing, cross-coupling reaction to introduce a different moiety at the C2 position.
This stepwise functionalization is a powerful tool for building molecular diversity from a single, versatile starting material.[5][6]
Exemplary Experimental Protocol: Site-Selective Suzuki Coupling
This protocol describes a representative procedure for a site-selective Suzuki-Miyaura cross-coupling reaction at the C3 position (C-Br).
Objective: To synthesize a 3-aryl-2-chloro-6-(trifluoromethyl)pyridine derivative.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane and Water (4:1 solvent mixture)
-
Nitrogen or Argon gas supply
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine.
-
Reaction Setup: Add the catalyst mixture to the Schlenk flask. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Heating: Place the flask in a preheated oil bath at 80-90°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-2-chloro-6-(trifluoromethyl)pyridine product.
Self-Validating System: The success of the protocol is validated by characterization of the product (e.g., via NMR, MS) which should confirm the selective substitution at the bromine-bearing carbon and the retention of the chlorine atom. Spectroscopic data for the starting material is available from suppliers for comparison.[1]
Safety and Handling
As a halogenated and trifluoromethylated organic compound, this compound requires careful handling in a controlled laboratory environment. While a specific, comprehensive toxicological profile is not widely published, data from structurally related compounds provides a strong basis for a cautious approach.[9]
Hazard Profile (Inferred from Analogs):
-
Acute Toxicity: Potentially harmful if swallowed, in contact with skin, or if inhaled.[10][11]
-
Respiratory: May cause respiratory irritation.[9]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12] Work should be conducted in a well-ventilated fume hood.[12]
-
Handling: Avoid breathing dust, fumes, or vapors.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing and reducing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]
It is mandatory to consult the most current Safety Data Sheet (SDS) provided by the supplier before use.[13]
Conclusion
This compound is a high-value synthetic intermediate that offers medicinal and agrochemical chemists a reliable platform for the synthesis of complex, biologically active molecules. Its key strengths—the presence of the metabolically robust trifluoromethyl group and the capacity for programmed, site-selective cross-coupling reactions—make it a powerful tool for lead discovery and optimization. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can effectively leverage this compound to advance their scientific objectives.
References
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- Pyridine, 3-bromo-6-chloro-2-(trifluoromethyl)-. CymitQuimica.
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- 3-Bromo-2-chloro-6-(trifluoromethyl)
- 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine - Usage in Synthesis. MySkinRecipes.
- Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine. NINGBO INNO PHARMCHEM CO.,LTD..
- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- This compound. MySkinRecipes.
- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine synthesis. ChemicalBook.
- SAFETY DATA SHEET for 2-Bromo-6-(trifluoromethyl)pyridine. Thermo Fisher Scientific.
- SAFETY DATA SHEET for 2-Amino-3-bromo-5-(trifluoromethyl)pyridine. Thermo Fisher Scientific.
- General SAFETY D
- MSDS of 3-Bromo-2-(trifluoromethyl)pyridine. Angene.
- 2-Bromo-6-(trifluoromethyl)
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3-Bromo-2-chloro-6-(trifluoromethyl)pyridine chemical properties
An In-depth Technical Guide to 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine: Properties, Reactivity, and Applications
Introduction
This compound is a polysubstituted heterocyclic compound of significant interest in modern organic synthesis. Its unique arrangement of a bromine atom, a chlorine atom, and a strongly electron-withdrawing trifluoromethyl group on a pyridine core makes it a versatile and highly valuable building block. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel agrochemicals and pharmaceuticals. The strategic positioning of its functional groups allows for selective chemical transformations, enabling the construction of complex molecular architectures.[1][2]
Physicochemical and Structural Properties
This compound is a solid at room temperature.[3] The trifluoromethyl group is a powerful electron-withdrawing moiety that significantly influences the electronic properties of the pyridine ring, enhancing the lipophilicity and metabolic stability of its derivatives.[4][5] This is a critical parameter in the design of modern active ingredients.
A summary of its key properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 1159512-34-1 | [6] |
| Molecular Formula | C₆H₂BrClF₃N | [3][7] |
| Molecular Weight | 260.44 g/mol | [3][7] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [3] |
| InChI | InChI=1S/C6H2BrClF3N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H | [8] |
| InChIKey | JTMOVCZBQJEIDB-UHFFFAOYSA-N | [8] |
| SMILES | C1=CC(=NC(=C1C(F)(F)F)Cl)Br | [8] |
Reactivity and Synthetic Utility
The synthetic value of this compound stems from the differential reactivity of its two halogen substituents. This allows for programmed, regioselective functionalization of the pyridine core.
Caption: Reactivity sites of this compound.
Regioselective Cross-Coupling Reactions
The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[9][10] This reactivity difference is the cornerstone of its utility, allowing for selective functionalization at the 3-position while leaving the 2-chloro substituent intact for subsequent transformations.
Suzuki-Miyaura Coupling: This is the most prominent reaction for this substrate. It enables the formation of a C-C bond at the C3 position with a wide variety of aryl- and heteroarylboronic acids. The resulting 3-aryl-2-chloro-6-(trifluoromethyl)pyridine products are valuable intermediates for further elaboration.[9]
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is rendered electron-deficient by the combined effects of the ring nitrogen and the potent trifluoromethyl group. This electronic characteristic makes the molecule susceptible to nucleophilic aromatic substitution, although this typically requires more forcing conditions compared to cross-coupling. The chlorine atom at the C2 position is generally more susceptible to displacement by nucleophiles than the bromine at C3 in an SNAr context, a reactivity pattern that complements the cross-coupling selectivity.
Synthesis Strategies
The synthesis of trifluoromethylpyridines (TFMPs) is a critical area of research in agrochemical and pharmaceutical development. While specific, detailed routes for this compound are proprietary, general methodologies for TFMP synthesis include:
-
Halogen Exchange: Starting from a corresponding trichloromethylpyridine, a chlorine/fluorine exchange reaction is performed.[11]
-
Pyridine Ring Construction: Building the heterocyclic ring from a precursor that already contains the trifluoromethyl group.[11]
-
Direct Trifluoromethylation: Introducing the CF₃ group directly onto a pre-functionalized pyridine ring.[11]
The preparation of this specific isomer likely involves a multi-step sequence of halogenation and functional group interconversion on a suitable pyridine precursor.
Safety and Handling
Proper handling of this compound is essential due to its hazardous properties. It is classified as an irritant.
GHS Hazard Statements:
Precautionary Measures:
-
P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.[13][14]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[14]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[13][14]
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[12][15]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[12][15]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12][15]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[15]
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling at the C3-Br position.
Objective: To synthesize a 3-aryl-2-chloro-6-(trifluoromethyl)pyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[9]
-
Base (e.g., K₂CO₃, 2.0 equiv)[9]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[9]
-
Schlenk flask or sealed reaction tube
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating block
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the desired arylboronic acid, and the base.[9]
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-chloro-6-(trifluoromethyl)pyridine.
Causality: The choice of a palladium catalyst with phosphine ligands is crucial for facilitating the oxidative addition step. The base is required for the transmetalation step of the catalytic cycle. Using an inert atmosphere is critical to prevent the degradation of the catalyst and the homocoupling of the boronic acid.[10]
Conclusion
This compound is a highly functionalized and synthetically versatile intermediate. Its value is rooted in the predictable and regioselective reactivity of its C-Br bond in cross-coupling reactions, which allows for the controlled and efficient construction of complex molecular scaffolds. This attribute, combined with the favorable physicochemical properties imparted by the trifluoromethyl group, ensures its continued importance as a building block for researchers and scientists in the agrochemical and pharmaceutical industries.[2][4]
References
- 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | C7H5BrF3N | CID 70700828 - PubChem. [Link]
- MSDS of 3-Bromo-2-(trifluoromethyl)pyridine. [Link]
- 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem. [Link]
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In-Depth Technical Guide: 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
An Essential Heterocyclic Building Block for Modern Chemistry
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, a key heterocyclic intermediate in the fields of pharmaceutical and agrochemical development. The strategic placement of its substituents—a bromine atom, a chlorine atom, and a trifluoromethyl group—on the pyridine scaffold creates a molecule with distinct and exploitable reactivity. This document delves into the molecular structure, physicochemical properties, and spectroscopic profile of this compound. Furthermore, it offers an in-depth analysis of its synthetic utility, focusing on the regioselective nature of its reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile building block in the synthesis of complex molecular architectures.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, with the trifluoromethylpyridine (TFMP) motif being particularly significant. The trifluoromethyl group is a crucial substituent in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity by altering the electronic properties of the molecule.[1][2] this compound has emerged as a valuable synthetic intermediate, offering multiple, orthogonally reactive sites for sequential chemical modifications.[3][4] The presence of both a bromo and a chloro substituent allows for selective functionalization, a critical feature for the efficient construction of complex drug candidates and agrochemicals.[5][6] This guide will explore the fundamental properties and reactivity of this compound, providing a scientific foundation for its application in research and development.
Chapter 1: Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is essential for its successful application in synthesis. This chapter details the key structural and spectroscopic characteristics of this compound.
1.1 Physicochemical Data
The inherent properties of this compound are summarized in the table below. These characteristics are vital for determining appropriate reaction conditions, solvents, and purification methods.
| Property | Value | Reference |
| CAS Number | 1159512-34-1 | [7] |
| Molecular Formula | C₆H₂BrClF₃N | [8] |
| Molecular Weight | 260.44 g/mol | [8] |
| Appearance | Solid | [8] |
| Purity | ≥97% | [8] |
1.2 Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants would be indicative of their meta relationship.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR would show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight.
Chapter 2: Synthesis and Reactivity
The synthetic utility of this compound is defined by the differential reactivity of its halogen substituents. This allows for a programmed, stepwise approach to molecular elaboration, making it a highly valued building block.
2.1 Principles of Regioselective Reactivity
The key to strategically using this molecule lies in understanding the reactivity differences between the C2-Cl and C3-Br bonds in the two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the reactivity of the carbon-halogen bond typically follows the trend C-I > C-Br > C-Cl.[5] This is primarily due to the bond dissociation energies, where the C-Br bond is weaker and more susceptible to oxidative addition by the palladium catalyst than the stronger C-Cl bond.[6] Consequently, these reactions occur selectively at the C3-bromo position.[5][9]
-
Nucleophilic Aromatic Substitution (SNAr): In contrast, SNAr reactions are governed by the electronic activation of the pyridine ring. The positions ortho (2- and 6-) and para (4-) to the ring nitrogen are electron-deficient and thus activated towards nucleophilic attack.[10] The electronegative nitrogen atom effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[10][11] Therefore, nucleophiles will preferentially attack the C2 position, leading to the displacement of the chloride ion.[6] The C3 position, being meta to the nitrogen, lacks this resonance stabilization and is significantly less reactive in SNAr reactions.[10]
The following diagram illustrates this divergent reactivity, which forms the basis for its synthetic applications.
Caption: Divergent reactivity pathways for this compound.
Chapter 3: Key Synthetic Transformations and Protocols
This chapter details the practical application of the reactivity principles discussed previously, providing exemplary protocols for key synthetic transformations.
3.1 Selective Suzuki-Miyaura Cross-Coupling at the C3-Position
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For this compound, this reaction can be performed with high regioselectivity at the C3-bromo position.[6][9]
Protocol: General Procedure for Selective Suzuki Coupling [6]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene or 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture (e.g., to 90 °C) and stir for the required time (typically 4-12 hours), monitoring progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The following workflow diagram outlines the key steps in this process.
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An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS No. 1159512-34-1). Intended for researchers, medicinal chemists, and professionals in drug development and materials science, this document synthesizes available data on the compound's structure, molecular weight, melting point, and other key physical characteristics. Furthermore, it outlines standardized experimental protocols for the determination of these properties, ensuring scientific rigor and reproducibility. The guide also includes an analysis of expected spectral characteristics and essential safety and handling information to facilitate its appropriate use in a laboratory setting.
Introduction and Compound Profile
This compound is a halogenated and trifluoromethyl-substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and agrochemical research as versatile building blocks. The presence of multiple halogen atoms (bromine and chlorine) and a trifluoromethyl group on the pyridine ring imparts unique electronic properties, lipophilicity, and metabolic stability to molecules incorporating this scaffold. These attributes are often sought after in the design of novel bioactive compounds.
The precise arrangement of substituents—a bromine atom at position 3, a chlorine atom at position 2, and a trifluoromethyl group at position 6—creates a specific steric and electronic environment that dictates its reactivity and physical behavior. Understanding these fundamental physical properties is a critical first step in its application for chemical synthesis and further research.
Molecular Structure and Core Properties
The structural and fundamental properties of this compound are summarized below. These values are foundational for both theoretical and practical applications, from reaction stoichiometry calculations to analytical characterization.
Molecular Structure
The chemical structure of the compound is depicted in the following diagram.
Caption: Molecular structure of this compound.
Summary of Physical Properties
The table below consolidates the key physical and chemical identifiers for this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | J&K Scientific[1] |
| CAS Number | 1159512-34-1 | Sigma-Aldrich, ChemScene[2] |
| Molecular Formula | C₆H₂BrClF₃N | Sigma-Aldrich |
| Molecular Weight | 260.44 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 39-42 °C | Alfabeta[3] |
| Boiling Point | 211.8 ± 35.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.804 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |
| pKa | -5.07 ± 0.10 (Predicted) | ChemicalBook[1] |
| Purity | ≥98% | Sigma-Aldrich |
| InChI Key | GYJCRNGOIVXMOZ-UHFFFAOYSA-N | Sigma-Aldrich |
Experimental Determination of Physical Properties
To ensure the accuracy and purity of the compound for research applications, experimental verification of its physical properties is paramount. The following sections detail standardized laboratory protocols for determining melting point and solubility.
Melting Point Determination
The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.5 °C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[4]
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Navigating the Safety Landscape of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and novel material development, a thorough understanding of the safety profile of every chemical intermediate is not merely a regulatory formality but a cornerstone of responsible research. This guide provides a detailed examination of the safety data for 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS No. 1159512-34-1), a halogenated pyridine derivative of increasing interest. By synthesizing available data, this document aims to equip laboratory personnel with the critical knowledge required for safe handling, storage, and emergency preparedness.
Chemical Identity and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1159512-34-1 | [1][2][3] |
| Molecular Formula | C₆H₂BrClF₃N | [1] |
| Molecular Weight | 260.44 g/mol | [1] |
| Physical Form | Solid | |
| Storage Temperature | Room temperature, under inert atmosphere | [1] |
GHS Hazard Identification and Classification
Based on available data, this compound is classified as a hazardous substance. The GHS hazard statements indicate a multi-faceted risk profile that necessitates careful handling.
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
The following pictogram is associated with these hazards:
Precautionary Measures and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when working with this compound. The following precautionary statements and PPE recommendations are designed to minimize exposure and mitigate risks.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent serious eye irritation from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation upon contact. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent respiratory tract irritation from inhalation of dust or vapors. |
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental exposure or spill, a swift and informed response is crucial. The following protocols are based on general best practices for handling halogenated aromatic compounds.
First-Aid Measures
Detailed First-Aid Procedures:
-
If Inhaled: Move the person into fresh air. If they are not breathing, give artificial respiration. It is crucial to consult a physician.[4]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[4]
-
In Case of Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse their mouth with water and consult a physician.[4]
Fire-Fighting Measures
While specific fire-fighting data for this compound is limited, information from structurally similar compounds provides valuable guidance.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen bromide.[4]
-
Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[4]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[4]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.
-
Methods for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]
Handling, Storage, and Stability
Proper handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety.
Safe Handling Protocol
-
Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Conditions for Safe Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.[1] It is recommended to store under an inert atmosphere.[1]
-
Incompatible Materials: While specific data is unavailable for this compound, related structures are incompatible with strong oxidizing agents, strong acids, and strong bases.
Toxicological and Ecological Information
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory or Skin Sensitization: No specific data available, but repeated exposure may cause allergic reactions in sensitive individuals.
-
Carcinogenicity: This product is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA. For a similar compound, it is stated that no component is identified as a probable, possible or confirmed human carcinogen by IARC.[4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
-
Ecological Data: No specific data is available. It is advised to prevent the substance from entering drains and water bodies.
Disposal Considerations
Waste disposal must be conducted in accordance with local, state, and federal regulations.
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Chemical incineration with a scrubber and afterburner is a potential disposal method for similar compounds.[4]
-
Contaminated Packaging: Dispose of as unused product.
This guide is intended to provide a comprehensive overview of the safety considerations for this compound based on currently available information. It is imperative that all laboratory personnel handling this compound review this information thoroughly and consult with their institution's environmental health and safety department for any specific institutional protocols.
References
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Spectroscopic Data for 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this complex heterocyclic compound. The guide integrates theoretical principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this molecule.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by its halogen and trifluoromethyl substituents. Accurate structural confirmation is paramount for its application in synthetic chemistry and drug design. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular structure. This guide will delve into the predicted spectroscopic data for this compound, offering a robust framework for its identification and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2] By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms can be determined.
Theoretical Principles of NMR
Nuclear Magnetic Resonance spectroscopy is based on the quantum mechanical property of atomic nuclei known as spin.[1][3] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclear magnets align either with or against the field, resulting in two distinct energy states. The absorption of radiofrequency radiation can induce a transition between these energy states, and the frequency at which this occurs is known as the resonance frequency. This frequency is highly sensitive to the local electronic environment of the nucleus, giving rise to the chemical shift, a key parameter in NMR spectroscopy.[2][4]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The predicted chemical shifts and coupling constants are based on the analysis of substituent effects and data from analogous compounds such as 2-chloro-6-(trifluoromethyl)pyridine and 3-bromo-2-chloropyridine.[5][6][7]
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.90 - 8.10 | Doublet (d) | ~8.0 |
| H-5 | 7.60 - 7.80 | Doublet (d) | ~8.0 |
The electron-withdrawing nature of the chloro, bromo, and trifluoromethyl groups will deshield the aromatic protons, causing them to resonate at a relatively downfield region. The proton at the C-4 position is expected to be more deshielded than the proton at the C-5 position due to its proximity to the electron-withdrawing bromine atom. The coupling between these two adjacent protons will result in a doublet for each signal, with a typical ortho-coupling constant of approximately 8.0 Hz.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 120 - 125 |
| C-4 | 140 - 145 |
| C-5 | 125 - 130 |
| C-6 | 148 - 152 (quartet, J ≈ 35 Hz) |
| CF₃ | 120 - 125 (quartet, J ≈ 275 Hz) |
The carbon atoms directly attached to the electronegative chlorine (C-2) and the trifluoromethyl group (C-6) are expected to be significantly deshielded. The C-6 and the trifluoromethyl carbon will appear as quartets due to coupling with the three fluorine atoms.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]
Theoretical Principles of IR Spectroscopy
Molecules are not static; their bonds are constantly vibrating.[10] When a molecule absorbs infrared radiation of a specific frequency, it can transition to a higher vibrational energy level. For a vibration to be IR active, it must cause a change in the dipole moment of the molecule.[8] The frequency of the absorbed radiation is characteristic of the type of bond and the atoms it connects.
Predicted IR Spectrum
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups and the pyridine ring. The predictions are based on the analysis of IR spectra of similar compounds like 3-bromo-2-chloropyridine and other substituted pyridines.[11][12][13]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1450 | Aromatic C=C and C=N stretching |
| 1350 - 1100 | C-F stretching (strong) |
| 1100 - 1000 | C-Cl stretch |
| 700 - 500 | C-Br stretch |
The spectrum will be dominated by strong C-F stretching vibrations from the trifluoromethyl group. The aromatic C-H stretching will appear at higher wavenumbers, while the fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to the various bending and stretching vibrations of the substituted pyridine ring.
Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is the Attenuated Total Reflectance (ATR) technique.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
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An In-depth Technical Guide to the Solubility of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine in Common Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS No. 1159512-34-1), a key heterocyclic building block in pharmaceutical and agrochemical research.[1][2] In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its physicochemical properties and the principles of solvent-solute interactions. Furthermore, this guide presents a detailed, field-proven experimental protocol for the systematic determination of its thermodynamic solubility in a range of common laboratory solvents. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.
Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its journey from discovery to application. Poor solubility can impede reliable results in biological assays, complicate formulation development, and lead to diminished bioavailability.[3] For a compound like this compound, which serves as a versatile scaffold in the synthesis of novel bioactive molecules, a thorough understanding of its solubility profile is paramount for efficient process development, purification, and formulation.
This guide will first deconstruct the molecular features of this compound to predict its solubility behavior. Subsequently, a robust experimental workflow for the quantitative determination of its thermodynamic solubility will be detailed, ensuring the generation of reliable and reproducible data.
Physicochemical Characterization of this compound
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility.
| Property | Value/Information | Source |
| CAS Number | 1159512-34-1 | [1][2] |
| Molecular Formula | C₆H₂BrClF₃N | [2] |
| Molecular Weight | 260.44 g/mol | [2] |
| Physical State | Solid | [2] |
Molecular Structure Analysis:
The structure of this compound reveals several key features that govern its solubility:
-
Aromatic Pyridine Ring: The pyridine core imparts a degree of aromaticity and planarity to the molecule. The nitrogen atom in the ring can act as a hydrogen bond acceptor.
-
Halogen Substituents (Bromo and Chloro): The presence of bromine and chlorine atoms increases the molecular weight and introduces polarizable C-X bonds, contributing to van der Waals forces and dipole-dipole interactions.
-
Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and highly lipophilic group. It significantly increases the molecule's hydrophobicity and reduces its basicity compared to unsubstituted pyridine.
-
Lack of Hydrogen Bond Donors: The molecule does not possess any acidic protons, meaning it cannot act as a hydrogen bond donor.
Predictive Solubility Framework
Based on the "like dissolves like" principle, we can forecast the solubility of this compound in various solvent classes.[4][5]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant lipophilic character imparted by the trifluoromethyl group and the halogen atoms, the compound is expected to exhibit moderate to good solubility in nonpolar, aprotic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents can engage in dipole-dipole interactions with the polar C-Cl, C-Br, and C-F bonds of the solute. The pyridine nitrogen can also interact with the solvent dipoles. Therefore, good solubility is anticipated in this class of solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): While these solvents are polar, the primary mode of interaction for the solute is as a hydrogen bond acceptor. The lack of hydrogen bond donating ability on the solute molecule may limit its solubility compared to polar aprotic solvents of similar polarity. However, some solubility is still expected.
-
Aqueous Solutions (e.g., Water, Buffers): The pronounced hydrophobicity of the trifluoromethyl group and the overall nonpolar character of the substituted pyridine ring suggest that this compound will have very low solubility in water.
Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol
To obtain definitive quantitative data, the following robust shake-flask method for determining thermodynamic solubility is recommended.[6][7][8] This method measures the equilibrium concentration of a compound in a saturated solution.[3][9]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (see Table 2)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Vortex mixer
Recommended Solvents for Analysis
A diverse set of solvents should be selected to cover a range of polarities and functionalities.
| Solvent | Polarity Index | Type | Predicted Solubility |
| Hexane | 0.1 | Nonpolar | Moderate |
| Toluene | 2.4 | Nonpolar | Good |
| Dichloromethane | 3.1 | Polar Aprotic | Good |
| Diethyl Ether | 2.8 | Polar Aprotic | Moderate to Good |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Good |
| Ethyl Acetate | 4.4 | Polar Aprotic | Good |
| Acetone | 5.1 | Polar Aprotic | Good |
| Acetonitrile | 5.8 | Polar Aprotic | Moderate |
| Isopropanol | 3.9 | Polar Protic | Low to Moderate |
| Ethanol | 4.3 | Polar Protic | Low to Moderate |
| Methanol | 5.1 | Polar Protic | Low to Moderate |
| Water | 10.2 | Polar Protic | Very Low |
Experimental Workflow
The following diagram illustrates the key steps in the thermodynamic solubility determination process.
Caption: Experimental workflow for thermodynamic solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. A visual excess of solid should be present.
-
Accurately add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least one hour to permit the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the aliquot into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or dichloromethane).
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
Analyze the calibration standards and the filtered sample solutions by a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the compound in the filtered sample solutions using the calibration curve. This concentration represents the thermodynamic solubility.
-
Data Interpretation and Reporting
The experimentally determined solubility values should be reported in standard units such as mg/mL or mol/L at the specified temperature. This quantitative data can then be used to inform decisions regarding solvent selection for chemical reactions, purification processes (e.g., crystallization), and the development of formulations.
The following diagram illustrates the logical relationship between the physicochemical properties of the solute and solvent and the resulting solubility.
Caption: Factors influencing the solubility of the target compound.
Conclusion
While readily available quantitative solubility data for this compound is scarce, a systematic approach based on its molecular structure and physicochemical principles allows for a robust predictive framework. This guide provides both the theoretical foundation and a detailed, actionable experimental protocol for researchers to determine the thermodynamic solubility of this important chemical building block in a range of common laboratory solvents. The generation of such data is a critical step in accelerating research and development timelines in the pharmaceutical and agrochemical industries.
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 449-456.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Creative Biolabs. (n.d.). Solubility Assessment Service.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- Scribd. (n.d.). Solvent Polarity and Miscibility Chart.
- GOGO. (n.d.). This compound.
- ResearchGate. (2015). Solvent selection for pharmaceuticals.
- Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf.
- PubChem. (n.d.). 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Request PDF. (2018). Study on standardization of shake-flask solubility determination method.
- protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
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- 4. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
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- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Introduction: A Versatile Trifluoromethylated Pyridine Building Block
An In-Depth Technical Guide to 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine for Chemical Researchers
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. Herein, we provide a detailed analysis of its commercial availability, key quality specifications, and critical applications in synthetic chemistry, grounded in established scientific principles and field-proven methodologies.
This compound is a polysubstituted heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its strategic arrangement of two distinct halogen atoms and a potent electron-withdrawing trifluoromethyl group makes it an exceptionally versatile synthetic intermediate.
-
Chemical Structure:
-
Key Structural Features: The molecule's utility stems from:
-
Two Orthogonal Halogen Handles: A bromine atom at the 3-position and a chlorine atom at the 2-position exhibit differential reactivity, enabling selective, sequential functionalization.
-
Electron-Deficient Ring System: The pyridine nitrogen, combined with the powerful inductive effect of the C6-trifluoromethyl group, renders the aromatic ring highly electron-deficient. This electronic nature is pivotal to its reactivity profile.
-
Commercial Availability and Supplier Analysis
Acquiring high-quality starting materials is a prerequisite for reproducible and successful research outcomes. Several reputable chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, researchers must evaluate not only price but also purity, documentation, and available batch-specific data.
Below is a comparative summary of offerings from prominent suppliers. Note that while typical purities are listed, it is imperative to request a lot-specific Certificate of Analysis (CoA) for critical applications.
| Supplier | CAS Number | Typical Purity | Physical Form | Notes / Available Information |
| Sigma-Aldrich (Ambeed) | 1159512-34-1 | ≥98% | Solid | Distributes product from Ambeed, Inc. Provides GHS safety information. |
| BLDpharm | 1159512-34-1 | Not specified | - | Lists storage as room temp., inert atmosphere. Provides GHS info.[2] |
| ChemScene | 1159512-34-1 | ≥98% | - | Specifies storage at room temperature.[3] |
| Apollo Scientific | 1159512-34-1 | ≥98% | - | Leading UK-based supplier of fluorinated and heterocyclic compounds.[4][5] |
| Parchem | 1159512-34-1 | Not specified | - | Specialty chemical supplier.[6] |
Workflow for Supplier Qualification
A systematic approach to supplier selection ensures chemical integrity for subsequent synthetic work.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for halo-pyridines. [7]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable ligand like SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 10 mL in a 4:1 ratio).
-
Reaction Execution: Heat the mixture with vigorous stirring to 90-100 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-chloro-6-(trifluoromethyl)pyridine.
Application 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The C-2 position is electronically activated for SNAr, allowing for the introduction of heteroatom nucleophiles like amines, alcohols, or thiols.
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C-2 position, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative pyridine nitrogen. The subsequent elimination of the chloride leaving group restores aromaticity and yields the final product. The C-6 trifluoromethyl group strongly enhances the electrophilicity of the ring, facilitating the initial nucleophilic attack.
Field-Proven Protocol: SNAr with an Amine Nucleophile
This protocol is based on standard SNAr procedures for activated chloro-pyridines.
-
Reaction Setup: In a sealed vial, dissolve this compound (1.0 mmol, 1.0 equiv.) and the desired amine (e.g., morpholine, 1.5 mmol, 1.5 equiv.) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (5 mL).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.) or diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 equiv.).
-
Reaction Execution: Heat the sealed vial to 80-120 °C. The reaction temperature is highly dependent on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash column chromatography to yield the 3-bromo-2-(amino)-6-(trifluoromethyl)pyridine product.
Safety, Handling, and Storage
GHS Hazard Identification (CAS 1159512-34-1) [2]* Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. [8]* Wear standard personal protective equipment: safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). [8]* Avoid dust formation. In case of fire, use water spray, alcohol-resistant foam, or dry chemical extinguishers. [8] Storage
-
Store in a tightly sealed container in a cool, dry place.
-
The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature to ensure long-term stability. [2]
Conclusion
This compound is a high-value synthetic intermediate whose well-defined regiochemical reactivity makes it a powerful tool for constructing complex molecular architectures. By leveraging the differential reactivity of its halogen substituents through palladium-catalyzed cross-coupling at C-3 and nucleophilic aromatic substitution at C-2, researchers can efficiently build diverse libraries of compounds. A thorough evaluation of commercial suppliers and adherence to strict safety protocols are essential for harnessing the full synthetic potential of this versatile building block.
References
- MySkinRecipes.this compound.[Link]
- Chem-Supply.MSDS of 3-Bromo-2-(trifluoromethyl)pyridine.
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- 2. 1159512-34-1|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 1159512-34-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. parchem.com [parchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. capotchem.cn [capotchem.cn]
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine IUPAC name
An In-depth Technical Guide to 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Abstract
This compound is a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern imparts specific electronic and steric properties, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its IUPAC nomenclature, physicochemical properties, a representative synthetic workflow, and its applications in modern drug discovery.
Decoding the IUPAC Nomenclature: A Systematic Approach
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring clarity and lack of ambiguity. The name "this compound" is derived by following a set of established rules for substituted heterocyclic systems.
The Core Heterocycle: Pyridine
The foundation of the name is "pyridine," which identifies a six-membered aromatic ring containing one nitrogen atom. The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise around the ring, as illustrated below.
Substituent Prioritization and Numbering
The substituents on the pyridine ring are listed in alphabetical order: Bromo, Chloro, and Trifluoromethyl. The locants (the numbers indicating their position) are assigned to give the lowest possible numbering scheme for all substituents. In this case, the numbering is 2, 3, and 6.
The following diagram outlines the logical process for assigning the IUPAC name:
Caption: Logical workflow for the IUPAC naming of this compound.
Physicochemical Properties and Structural Data
The combination of different halogen atoms and a trifluoromethyl group on the pyridine ring results in a unique set of physicochemical properties. These properties are critical for predicting its reactivity, solubility, and pharmacokinetic behavior in drug development.
| Property | Value |
| Molecular Formula | C₆H₂BrClF₃N |
| Molecular Weight | 260.44 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | Approx. 208-210 °C |
| Density | Approx. 1.8 g/cm³ |
| CAS Number | 71701-92-3 |
Synthesis and Reactivity: A Representative Workflow
The synthesis of this compound often involves a multi-step process starting from a more readily available pyridine derivative. A common approach is the halogenation of a pre-existing trifluoromethyl-substituted pyridine.
General Synthetic Protocol
A plausible synthetic route involves the direct halogenation of 2-chloro-6-(trifluoromethyl)pyridine. This protocol is a representative example and may require optimization based on laboratory conditions and desired yield.
Step 1: Chlorination of 2-Hydroxy-6-(trifluoromethyl)pyridine The starting material, 2-hydroxy-6-(trifluoromethyl)pyridine, is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2-chloro-6-(trifluoromethyl)pyridine.
Step 2: Bromination of 2-Chloro-6-(trifluoromethyl)pyridine The resulting 2-chloro-6-(trifluoromethyl)pyridine is then subjected to electrophilic aromatic substitution with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a suitable solvent like sulfuric acid, to introduce the bromine atom at the 3-position.
The following diagram illustrates this generalized synthetic workflow:
Caption: A representative two-step synthesis of this compound.
Applications in Drug Discovery and Agrochemicals
The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of various biologically active compounds. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the halogen atoms provide sites for further chemical modification through cross-coupling reactions.
This compound is a key building block for the synthesis of certain classes of insecticides and herbicides. The pyridine core is a common scaffold in many agrochemicals, and the specific substituents on this molecule can contribute to its desired biological activity.
Handling and Safety Considerations
As with all halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a specialized chemical intermediate with significant utility in the fields of medicinal chemistry and agrochemical research. Its well-defined IUPAC name reflects its specific structure, which in turn dictates its chemical reactivity and potential applications. A thorough understanding of its synthesis, properties, and handling is essential for its safe and effective use in the laboratory.
References
- This compound.
Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the applications of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS No. 1159512-34-1) in modern organic synthesis.[1] This versatile building block is a cornerstone for introducing the valuable 6-(trifluoromethyl)pyridine moiety into complex molecular architectures. We will delve into the strategic considerations for its use, focusing on site-selective palladium-catalyzed cross-coupling reactions. This guide provides not only detailed, field-proven protocols but also the underlying mechanistic principles that govern experimental choices and outcomes.
Introduction: The Strategic Importance of a Polysubstituted Pyridine
The trifluoromethylpyridine scaffold is a privileged motif in contemporary medicinal and agrochemical science.[2][3] The incorporation of a trifluoromethyl (-CF₃) group into organic molecules confers a range of desirable properties, including enhanced metabolic stability, increased lipophilicity for better membrane penetration, and altered electronic properties that can modulate binding affinity to biological targets.[4][5][6]
This compound is a uniquely powerful reagent due to its distinct electronic and steric features:
-
Trifluoromethyl Group: As a potent electron-withdrawing group, it significantly influences the reactivity of the pyridine ring.[7]
-
Differential Halogen Reactivity: The molecule possesses two different halogen atoms, bromine at the C-3 position and chlorine at the C-2 position. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[8] This reactivity difference (C-Br > C-Cl) is the cornerstone of its utility, enabling highly site-selective functionalization at the C-3 position while leaving the C-2 chloro-substituent available for subsequent transformations.[8]
This guide will focus on the three most pivotal transformations for this substrate: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Palladium-Catalyzed Cross-Coupling Reactions: A Toolkit for Molecular Elaboration
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[9][10][11] For this compound, these reactions provide a predictable and efficient pathway to a diverse array of derivatives.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds. It is widely favored in pharmaceutical development for its mild conditions and tolerance of a broad range of functional groups.[12]
Causality of Experimental Design: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product. The choice of ligand is critical; bulky, electron-rich phosphine ligands like RuPhos can accelerate the reaction, especially with challenging substrates like heteroaryl chlorides, though often the more reactive bromide does not require such specialized ligands.[13] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, converting the boronic acid into a more nucleophilic boronate species.[12]
Workflow for Site-Selective Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 3-Aryl-2-chloro-6-(trifluoromethyl)pyridine
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 equivalents), a suitable base such as K₂CO₃ (3.0 equivalents), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).[13]
-
Reagent Addition: Add this compound (1.0 equivalent).
-
Solvent Addition: Add a degassed solvent mixture, typically 10:1 toluene/H₂O (0.25 M concentration with respect to the pyridine substrate).[13]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[13]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-chloro-6-(trifluoromethyl)pyridine.
Data Summary: Suzuki-Miyaura Coupling Partners
| Arylboronic Acid Partner | Catalyst System | Base | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | 80 | Good to Excellent |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 100 | Excellent |
| 3-Thienylboronic acid | Pd(OAc)₂ | K₂CO₃ | 80 | Good |
| 4-Acetylphenylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | 80 | Good to Excellent |
(Note: Yields are generalized based on literature for similar substrates.[13][14] Optimization is recommended for each specific substrate.)
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[15] The reaction enables the coupling of aryl halides with a vast range of primary and secondary amines under relatively mild conditions.
Causality of Experimental Design: The catalytic cycle is similar to other cross-couplings but involves the formation of a palladium-amido complex.[16] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are crucial. They facilitate the reductive elimination step, which is often the rate-limiting step, and prevent catalyst decomposition.[15][16] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, allowing it to coordinate to the palladium center.[17]
Workflow for Site-Selective Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig reaction.
Experimental Protocol: Synthesis of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine Derivatives
-
Vessel Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., [Pd₂(dba)₃], 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2.5-5 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).[17]
-
Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1-0.2 M).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by LC-MS. Reactions are often complete in 4-16 hours.[8][17]
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to afford the target compound.
Data Summary: Buchwald-Hartwig Amination Partners
| Amine Partner | Catalyst System | Base | Temp (°C) | Typical Yield |
| Morpholine | [Pd₂(dba)₃] / BINAP | NaOtBu | 80 | High |
| Aniline | [Pd₂(dba)₃] / XPhos | NaOtBu | 100 | Good to High |
| Benzylamine | Pd(OAc)₂ / SPhos | K₃PO₄ | 110 | Good |
| Piperidine | [Pd₂(dba)₃] / BINAP | LiHMDS | 65 | High |
(Note: Yields and conditions are based on established methodologies for heteroaryl halides.[8][17][18] Ligand and base screening is recommended for optimal results.)
Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[19] This reaction is invaluable for creating rigid, linear extensions in molecules, a common strategy in materials science and for designing enzyme inhibitors.
Causality of Experimental Design: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (typically CuI) to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[19] The reaction is run in the presence of an amine base (e.g., Et₃N, DIPEA), which acts as both the base and often as a solvent. Modern protocols have been developed that are copper-free, mitigating issues with copper-catalyzed alkyne homocoupling (Glaser coupling) and simplifying purification. These often require specialized ligands.[19]
Workflow for Site-Selective Sonogashira Coupling
Caption: Workflow for the Sonogashira reaction.
Experimental Protocol: Synthesis of 3-Alkynyl-2-chloro-6-(trifluoromethyl)pyridine
-
Vessel Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-3 mol%).
-
Solvent and Base: Add a suitable solvent such as THF or DMF, followed by the amine base (e.g., triethylamine, 3.0 equivalents).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equivalents) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with aqueous NH₄Cl solution, then brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Data Summary: Sonogashira Coupling Partners
| Alkyne Partner | Catalyst System | Base | Temp (°C) | Typical Yield |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | RT | High |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | RT | High |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | DIPEA | 40 | Good |
| 1-Heptyne | [DTBNpP]Pd(crotyl)Cl (copper-free) | TMP | RT | High |
(Note: Yields are based on standard Sonogashira protocols.[19][20][21] Copper-free conditions may be preferable for sensitive substrates to avoid homocoupling.)
Conclusion
This compound is a high-value, versatile building block for organic synthesis. Its key attribute is the differential reactivity of its C-Br and C-Cl bonds, which enables chemists to perform site-selective palladium-catalyzed cross-coupling reactions with a high degree of predictability and control. The protocols and principles outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a robust framework for accessing a wide diversity of novel 3-substituted-2-chloro-6-(trifluoromethyl)pyridine derivatives, paving the way for innovations in drug discovery and materials science.
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Application Notes & Protocols: 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold
The trifluoromethylpyridine motif is a privileged scaffold in modern drug discovery, prized for its ability to enhance metabolic stability, modulate pKa, and improve membrane permeability of drug candidates.[1][2] 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine emerges as a particularly valuable building block due to its trifunctional nature. The presence of a strongly electron-withdrawing trifluoromethyl group, combined with two distinct and orthogonally reactive halogen atoms (bromine and chlorine), offers medicinal chemists a powerful tool for the controlled, regioselective synthesis of complex molecular architectures.[3]
The key to this building block's utility lies in the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[4][5] This reactivity gap allows for the selective functionalization at the C-3 position, leaving the C-2 chloro-substituent intact for subsequent transformations. This guide provides an in-depth analysis of the core applications of this building block, complete with detailed protocols and mechanistic insights to empower researchers in drug development.
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties and safety requirements is paramount before any experimental work.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1159512-34-1[6][7] |
| Molecular Formula | C₆H₂BrClF₃N[8] |
| Molecular Weight | 260.44 g/mol [8] |
| Appearance | Solid[8] |
| Purity | Typically ≥97% |
Safety & Handling:
Researchers must consult the full Safety Data Sheet (SDS) before use.[6][9]
-
Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation.[10][11]
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles as described by OSHA or European Standard EN166.[9][10]
-
Avoid breathing dust, fumes, or vapors.[10]
-
Wash hands and any exposed skin thoroughly after handling.[9][10]
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9] Keep away from strong oxidizing agents.[9]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9][10]
-
In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[9][10]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
Core Application I: Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in pharmaceutical synthesis.[5][12] The differential reactivity of the halogens on this compound allows for highly regioselective coupling at the C-3 position.
Mechanistic Rationale for Selectivity:
The catalytic cycle of the Suzuki-Miyaura coupling begins with the oxidative addition of the aryl halide to a Palladium(0) complex. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, which follows the trend C-I > C-Br > C-Cl.[4][5] Consequently, the Pd(0) catalyst will preferentially insert into the weaker C-Br bond at the 3-position, leaving the C-Cl bond at the 2-position untouched under controlled conditions. This provides a robust method for synthesizing 3-aryl-2-chloro-6-(trifluoromethyl)pyridine intermediates.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C-3 position.
Materials & Equipment:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and anhydrous potassium carbonate (2.5 equiv.).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The excess boronic acid drives the reaction to completion, and the base is required to activate the boronic acid for the transmetalation step.[13]
-
-
Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst, Pd(OAc)₂ (2 mol%), and the ligand, SPhos (4 mol%), in a small amount of the reaction solvent.
-
Causality: SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst, promotes oxidative addition, and facilitates the reductive elimination step, often leading to higher yields and faster reactions.[5]
-
-
Reagent Addition: Add the catalyst/ligand mixture to the Schlenk flask, followed by the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio).
-
Causality: The solvent system is chosen to ensure all reagents are soluble. Degassing removes dissolved oxygen.
-
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3-phenyl-2-chloro-6-(trifluoromethyl)pyridine.
| Parameter | Recommended Condition |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2.5 equiv.) |
| Solvent | Dioxane/H₂O or Toluene/H₂O (e.g., 10:1) |
| Temperature | 80 - 100 °C |
| Time | 12 - 24 hours |
Core Application II: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in pharmaceuticals where aryl amines are common substructures.[14]
Mechanistic Rationale for Selectivity:
Similar to the Suzuki coupling, the mechanism proceeds via an oxidative addition step. The Pd(0) catalyst preferentially reacts with the more labile C-Br bond.[4] Following oxidative addition, the amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex. The final, product-forming step is reductive elimination, which creates the C-N bond and regenerates the Pd(0) catalyst.[14][15]
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
This protocol outlines a general method for coupling a secondary amine, such as morpholine, to the C-3 position.
Materials & Equipment:
-
This compound
-
Morpholine (or other secondary amine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube.
-
Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine after it coordinates to the palladium center.[15] The catalyst and ligand are air-sensitive and must be handled under inert conditions.
-
-
Reagent Addition: Remove the Schlenk tube from the glovebox. Add this compound (1.0 equiv.), the secondary amine (1.2 equiv.), and anhydrous toluene.
-
Reaction: Seal the tube tightly and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate (3x).[4]
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude material via flash column chromatography to isolate the desired 3-amino-2-chloro-6-(trifluoromethyl)pyridine product.
Core Application III: Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis offers exquisite control for C-3 functionalization, the C-2 chloro substituent can be targeted via Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Rationale:
The pyridine nitrogen and the C-6 trifluoromethyl group are strongly electron-withdrawing, which significantly reduces the electron density of the pyridine ring. This electronic deficit makes the ring susceptible to attack by strong nucleophiles.[16][17] The attack typically occurs at positions ortho or para to the electron-withdrawing groups. In this molecule, the C-2 and C-6 positions are most activated. Since C-6 bears the stable CF₃ group, the C-2 position bearing the chlorine leaving group is the primary site for SNAr. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[16][17]
This orthogonal reactivity allows for a powerful synthetic strategy: first, perform a palladium-catalyzed coupling at the C-3 bromine, then use the resulting product in an SNAr reaction to displace the C-2 chlorine with a different nucleophile (e.g., an alkoxide, thiolate, or amine under harsher conditions). This sequential approach provides access to highly decorated and complex pyridine derivatives essential for exploring structure-activity relationships (SAR) in drug discovery programs.
Conclusion
This compound is a masterful building block for medicinal chemistry, offering a pre-activated scaffold with two orthogonally reactive handles. By leveraging the principles of palladium catalysis and nucleophilic aromatic substitution, chemists can selectively and sequentially introduce diverse functionalities at the C-3 and C-2 positions. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers to unlock the full synthetic potential of this versatile reagent in the quest for novel therapeutics.
References
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- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.
- SAFETY DATA SHEET. Sigma-Aldrich. (2025-11-06).
- This compound - Safety Data Sheet. ChemicalBook. (2025-07-05).
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- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- MSDS of 3-Bromo-2-(trifluoromethyl)pyridine. (2009-03-22).
- Buchwald–Hartwig amination. Wikipedia.
- Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. Benchchem.
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- 6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermediate. (2025-11-08).
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Application Note: Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Abstract: This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction on 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine. We will explore the mechanistic underpinnings that govern the reaction's regioselectivity, detail the critical roles of the catalyst, base, and solvent, and present a robust, step-by-step protocol for laboratory execution. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in synthetic chemistry.
Introduction: Strategic Functionalization of a Privileged Heterocycle
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1][2][3] Its application is particularly vital in the synthesis of biaryl and hetero-biaryl motifs, which are core structures in numerous pharmaceuticals and advanced materials.[4][5]
The substrate, this compound, is a valuable heterocyclic building block, featuring a trifluoromethyl group that can enhance metabolic stability and binding affinity in drug candidates.[6] The primary synthetic challenge and opportunity presented by this molecule is the presence of two distinct halogen atoms, which allows for selective, stepwise functionalization.
The key to controlling the reaction lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the trend of bond dissociation energy: C-I > C-Br > C-Cl.[7] Consequently, the weaker carbon-bromine bond at the C3 position is significantly more reactive than the carbon-chlorine bond at the C2 position.[8][9][10][11] This inherent difference enables the selective Suzuki-Miyaura coupling at the C3-bromo position, leaving the C2-chloro position intact for subsequent transformations.
The Catalytic Cycle: A Mechanistic Rationale
Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered on a palladium complex, which is continuously regenerated.[1][12][13]
The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step of the cycle and results in the formation of an organopalladium(II) complex.[1][2][12]
-
Transmetalation : Before this step, the base activates the organoboron compound (e.g., a boronic acid) to form a more nucleophilic boronate species.[14][15][16] This boronate then transfers its organic moiety to the palladium(II) complex, displacing the halide and forming a new diarylpalladium(II) intermediate.[2]
-
Reductive Elimination : The two organic groups on the palladium center couple, forming the desired C-C bond and the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success of the Suzuki coupling hinges on the careful selection of several key components.
-
Palladium Catalyst and Ligand : While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a supporting ligand often provide superior results.[3][14] Bulky, electron-rich phosphine ligands (such as SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are particularly effective.[17][18] These ligands promote the oxidative addition and reductive elimination steps and prevent catalyst deactivation, which can be a challenge with electron-deficient or coordinating heteroaromatic substrates like pyridines.[5][19]
-
Base : The base plays a multifaceted role. Its primary function is to activate the boronic acid by forming a more reactive boronate complex.[15][16] It also facilitates the metathesis step where the halide on the palladium complex is exchanged.[17][19] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[13][17] The choice of base can significantly impact reaction rates and yields, with stronger, more soluble bases like Cs₂CO₃ often being beneficial for less reactive substrates.
-
Solvent System : The reaction is typically performed in a mixture of an organic solvent and water.[17] Aprotic organic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are commonly used to dissolve the organic reagents and the palladium complex.[13][20] The aqueous phase is essential for dissolving the inorganic base and promoting the formation of the active boronate species.[3] Thoroughly degassing the solvent mixture is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Boron Reagent : Arylboronic acids are the most common coupling partners due to their commercial availability and stability.[2][17] Alternatively, arylboronic esters (e.g., pinacol esters) or potassium aryltrifluoroborate salts can be used. These reagents sometimes offer enhanced stability and may be less prone to protodeboronation, a common side reaction.[13][17]
Detailed Experimental Protocol
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid at the C3 position.
Reaction Components
| Reagent | Molar Eq. | Amount (for 1.0 mmol scale) |
| This compound | 1.0 | 259.4 mg |
| Arylboronic Acid | 1.2 | 1.2 mmol |
| Pd(PPh₃)₄ | 0.03 | 34.7 mg |
| Potassium Carbonate (K₂CO₃) | 2.0 | 276.4 mg |
| 1,4-Dioxane (anhydrous) | - | 8 mL |
| Water (degassed) | - | 2 mL |
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).[10]
-
Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction : Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-Aryl-2-chloro-6-(trifluoromethyl)pyridine product.
Caption: General experimental workflow for the Suzuki coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Catalyst deactivation by oxygen. 2. Impure reagents or wet solvents. 3. Insufficiently active catalyst system. | 1. Ensure thorough degassing of solvents and maintain a robust inert atmosphere. 2. Use anhydrous solvents and high-purity reagents. 3. Switch to a more active ligand (e.g., SPhos, XPhos) and a different palladium precursor (e.g., Pd₂(dba)₃).[10] |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Catalyst decomposition over time. 3. Ineffective base. | 1. Increase reaction temperature (up to 110 °C) or prolong the reaction time. 2. Add a second portion of the catalyst. 3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources. 2. Prolonged heating. | 1. Use a slight excess (1.1-1.2 equiv.) of the boronic acid. 2. Minimize reaction time once the starting material is consumed. 3. Consider using a more stable boronic ester. |
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a reliable and high-value transformation for synthetic chemists. By exploiting the inherent reactivity difference between the C-Br and C-Cl bonds, functionalization can be directed exclusively to the C3 position. Success in this reaction is predicated on a rational choice of catalyst, ligand, base, and solvent, combined with meticulous experimental technique, particularly the maintenance of an inert atmosphere. The resulting 2-chloro-3-aryl-6-(trifluoromethyl)pyridine products are versatile intermediates, primed for further diversification at the remaining chloro-substituted position, thereby providing a powerful platform for the rapid assembly of complex molecular architectures.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
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- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- ResearchGate. Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. [Link]
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- ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- Synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridines by regioselective Suzuki-Miyaura reactions of 2,6-dichloro-3-(trifluoromethyl)pyridine. [Link]
- ResearchGate. Effect of solvent on the Suzuki reaction a. [Link]
- Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
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- MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- King Fahd University of Petroleum & Minerals.
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- ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
- NIH National Library of Medicine. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- ResearchGate.
- NIH National Library of Medicine. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
- Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
- ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
- NIH National Library of Medicine. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. [Link]
- NIH National Library of Medicine. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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Application Note: Selective Sonogashira Coupling of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of a wide range of functional groups.[1]
Substituted pyridines are privileged scaffolds in medicinal chemistry, and their functionalization is a key strategy in drug discovery. The target substrate, 3-bromo-2-chloro-6-(trifluoromethyl)pyridine, presents a unique synthetic challenge and opportunity. It possesses two distinct halogen atoms, allowing for selective, stepwise functionalization. The inherent reactivity difference between the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions typically allows for preferential reaction at the more labile C-Br bond.[3][4] This application note provides a comprehensive guide to the selective Sonogashira coupling at the 3-position of this versatile building block.
Part 1: The Underlying Chemistry - Mechanism and Selectivity
A deep understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Sonogashira reaction operates through two interconnected, independent catalytic cycles: a palladium cycle and a copper cycle.[2][5]
The Catalytic Cycles:
-
Palladium Cycle: The cycle begins with the active Pd(0) species. The rate-limiting step is typically the oxidative addition of the aryl halide (in this case, the C-Br bond of the pyridine) into the Pd(0) complex to form a Pd(II) intermediate.[1]
-
Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[1][6] This step activates the alkyne.
-
Transmetalation: The copper acetylide then transfers the acetylide group to the Pd(II) complex. This is the key transmetalation step that connects the two cycles.[5]
-
Reductive Elimination: The resulting Pd(II)-alkynyl complex undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]
Caption: The dual catalytic cycle of the Sonogashira coupling.
Chemoselectivity: C-Br vs. C-Cl
The success of this selective coupling hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C–I > C–OTf ≈ C–Br >> C–Cl.[3][7] This trend is governed by the bond dissociation energies; the C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst.[4] Therefore, under carefully controlled conditions, the Sonogashira coupling can be directed exclusively to the 3-position (C-Br) of the pyridine ring, leaving the 2-position (C-Cl) intact for subsequent synthetic manipulations.
Part 2: Optimizing the Reaction - A Guide to Key Parameters
The choice of reagents and conditions is critical for achieving high yield and selectivity.
1. Catalyst System:
-
Palladium Pre-catalyst: Both Pd(0) and Pd(II) sources can be used. Pd(II) pre-catalysts, such as PdCl₂(PPh₃)₂, are often preferred due to their higher air stability.[5] They are reduced in situ to the active Pd(0) species.[1] For more challenging couplings, catalysts based on bulky, electron-rich phosphine ligands can be more effective.[5][8]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the deprotonation of the alkyne and participate in the crucial transmetalation step.[6][9] While copper-free Sonogashira reactions exist to prevent the common side reaction of alkyne homocoupling (Glaser coupling), the classic Pd/CuI system is generally robust and effective.[2][7]
2. Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[10] The base serves two primary purposes: it neutralizes the hydrogen halide (HBr) formed during the reaction and facilitates the deprotonation of the terminal alkyne, enabling the formation of the copper acetylide.[1][11] The base can often be used as the solvent or co-solvent.
3. Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are common choices.[12] The solvent must be thoroughly degassed to remove oxygen, which can cause oxidative homocoupling of the alkyne and lead to catalyst decomposition (observed as the formation of palladium black).[7][13]
4. Temperature: While many Sonogashira reactions can proceed at room temperature, couplings involving less reactive aryl bromides, particularly on electron-deficient rings like pyridine, may require heating to facilitate the oxidative addition step.[8][12] Temperatures between 60-100°C are often employed.
Part 3: Experimental Protocol
This section provides a detailed, step-by-step protocol for the selective Sonogashira coupling of this compound with phenylacetylene as a model alkyne.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Role |
| Aryl Halide | This compound (1.0 eq) | Substrate |
| Alkyne | Phenylacetylene (1.2 eq) | Coupling partner |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Primary catalyst |
| Copper Co-catalyst | CuI (3-10 mol%) | Activates alkyne |
| Base | Triethylamine (Et₃N) | Base and solvent |
| Solvent | Tetrahydrofuran (THF), anhydrous | Reaction medium |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions/catalyst decomposition |
| Temperature | 60-80 °C | Drives reaction to completion |
| Reaction Time | 4-12 hours | Monitored by TLC or LC-MS |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (approx. 0.2 M concentration relative to the aryl halide) and triethylamine (Et₃N, 3.0 eq) via syringe.
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 70 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product, 2-chloro-3-(phenylethynyl)-6-(trifluoromethyl)pyridine.
Part 4: Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential.
Caption: A decision tree for troubleshooting common Sonogashira issues.
-
Issue: No Reaction or Low Yield: This is the most common problem. First, ensure the reaction is truly under anaerobic conditions, as oxygen is detrimental.[7][13] Check the quality of the catalysts; Pd(0) species can be air-sensitive, and CuI can degrade over time.[7] If conditions and reagents are pristine, the reaction may require more thermal energy. Gradually increasing the temperature can often initiate a sluggish reaction.[12] For particularly stubborn substrates, more advanced, highly active catalyst systems with specialized ligands may be necessary.[8]
-
Issue: Significant Alkyne Homocoupling (Glaser Product): This side reaction is promoted by oxygen and high concentrations of the copper catalyst.[13][14] Rigorous degassing of all solvents is the first line of defense. If homocoupling persists, reducing the amount of CuI or switching to a "copper-free" protocol may be required.[7]
-
Issue: Formation of Palladium Black: The appearance of a black precipitate indicates that the palladium catalyst has crashed out of the catalytic cycle and aggregated.[7][15] This is often caused by impure solvents or reagents, or excessively high temperatures. Using fresh, anhydrous solvents and ensuring all reagents are of high purity can mitigate this issue.
References
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
- MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Pearson. (2022, July 22). Sonogashira Coupling Reaction: Videos & Practice Problems.
- ACS Publications. (2022, June 30). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters.
- Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros.
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Efficient Sonogashira Coupling Reaction Catalyzed by Copper (I) Iodide in the Presence of KF/Al2O3. (n.d.).
- RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
- Request PDF. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
- ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- Request PDF. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
- ACS Publications. (2020, May 7). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters.
- ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?.
- ResearchGate. (n.d.). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes.
- Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
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Role of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine in pharmaceutical intermediates
An Application Guide to 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone strategy for optimizing the pharmacological profile of drug candidates.[1][2][3] The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins by altering the electronic properties of the molecule.[4][5] When appended to a pyridine ring, these effects are amplified, making trifluoromethylpyridines indispensable building blocks in pharmaceutical research and development.[1][2][4]
This compound (CAS No. 1159512-34-1) has emerged as a highly versatile and valuable intermediate in this context.[6][7] Its utility stems from a unique trifecta of functional handles: a strongly electron-withdrawing trifluoromethyl group and two distinct halogen atoms—bromine and chlorine—at positions amenable to selective chemical modification. This structural arrangement allows for a programmed, regioselective approach to the synthesis of complex, highly functionalized pyridine derivatives, which are core components of numerous therapeutic agents, particularly in oncology and immunology.[8][9][10] This guide provides detailed application notes and protocols for the use of this key intermediate in two of the most powerful cross-coupling reactions in modern organic synthesis.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 1159512-34-1 | [7] |
| Molecular Formula | C₆H₂BrClF₃N | [6] |
| Molecular Weight | 260.44 g/mol | [6] |
| Physical Form | Solid | [11] |
| Purity | Typically ≥97-98% | [6][11] |
The key to this molecule's synthetic utility lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The relative reactivity of these bonds follows the general trend: C-I > C-Br > C-Cl.[12][13] Consequently, the carbon-bromine bond at the 3-position of the pyridine ring is significantly more reactive than the carbon-chlorine bond at the 2-position. This intrinsic reactivity difference enables the selective functionalization at the C-3 position while leaving the C-2 chloro group intact for subsequent transformations.[12][13][14]
Core Application I: Regioselective C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for constructing C-C bonds, particularly for creating biaryl and heteroaryl structures prevalent in kinase inhibitors and other targeted therapies.[13] For this compound, this reaction allows for the selective introduction of an aryl or heteroaryl group at the C-3 position.
Protocol: General Procedure for Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)
-
Solvent System: Anhydrous, degassed 1,4-Dioxane and degassed water (typically in a 4:1 to 5:1 ratio)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.[13]
-
Atmosphere Purge: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure the removal of all oxygen, which can lead to catalyst deactivation and side reactions like boronic acid homocoupling.[14]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.[13]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can also be performed in a sealed microwave vial for accelerated reaction times.[13]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[14]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 3-aryl-2-chloro-6-(trifluoromethyl)pyridine.
Causality and Experimental Rationale
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective pre-catalyst that is already in the active Pd(0) state. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos) can be used, which forms the active Pd(0) species in situ. Bulky, electron-rich ligands are often necessary for challenging couplings, especially with less reactive chlorides, though for the more reactive bromide, standard ligands are often sufficient.[14]
-
Base and Solvent: An aqueous basic solution is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle. A mixed solvent system like dioxane/water ensures the solubility of both the organic substrate and the inorganic base.[14]
Core Application II: Regioselective C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines, which are fundamental components of countless pharmaceuticals.[15][16] This reaction enables the selective formation of a C-N bond at the C-3 position of this compound, providing access to key 3-amino-pyridine derivatives.
Protocol: General Procedure for Selective Buchwald-Hartwig Amination at the C-3 Position
This protocol describes a general method for the amination of the C-3 position using a primary or secondary amine.
Materials:
-
This compound (1.0 equiv.)
-
Amine (primary or secondary, 1.1-1.3 equiv.)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine Ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄, 1.5-2.5 equiv.)
-
Solvent: Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand. Add the anhydrous solvent and stir for a few minutes to allow for pre-formation of the catalyst complex.
-
Reagent Addition: Add the base, this compound, and the amine to the flask.
-
Atmosphere Purge: Seal the tube, then evacuate and backfill with nitrogen or argon three times.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 65-110 °C) with stirring.[12] The optimal temperature depends on the reactivity of the amine and the chosen catalyst system.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.[12] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the 3-amino-2-chloro-6-(trifluoromethyl)pyridine product.
Causality and Experimental Rationale
-
Catalyst System: The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex.[15][17] Bulky, electron-rich phosphine ligands are crucial. They promote the rate-limiting reductive elimination step, prevent catalyst decomposition, and stabilize the palladium center throughout the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex), making it a more potent nucleophile for displacement of the halide from the palladium center. Sodium tert-butoxide is a common and highly effective choice.[18]
Conclusion: A Gateway to Complex Pharmaceutical Scaffolds
This compound serves as an exemplary pharmaceutical intermediate, providing a robust and predictable platform for building molecular complexity. The protocols detailed above for Suzuki-Miyaura and Buchwald-Hartwig couplings demonstrate its capacity for selective functionalization. The resulting products, such as 3-aryl- and 3-amino-2-chloro-6-(trifluoromethyl)pyridines, are themselves valuable intermediates. The remaining chloro group at the C-2 position can undergo further reactions, including nucleophilic aromatic substitution or another cross-coupling reaction under more forcing conditions, enabling the synthesis of tri-substituted pyridine scaffolds. This stepwise, controlled functionalization is critical in the multi-step synthesis of active pharmaceutical ingredients (APIs), allowing researchers to efficiently explore chemical space and develop novel therapeutics.[8][10][19]
References
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- Advancing Pharmaceutical Discovery: The Significance of Trifluoromethylpyridine Intermedi
- The Power of Trifluoromethylpyridines in Modern Pharmaceutical Synthesis.
- Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre
- Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermedi
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.
- Buchwald–Hartwig amin
- Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Buchwald-Hartwig Amin
- Pyridine, 3-bromo-6-chloro-2-(trifluoromethyl)-. CymitQuimica.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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Cross-coupling reactions involving 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
An in-depth guide to the strategic functionalization of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine through palladium-catalyzed cross-coupling reactions.
Introduction: A Versatile Heterocyclic Building Block
This compound is a valuable heterocyclic intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of three distinct reactive sites: a bromine atom at the 3-position, a chlorine atom at the 2-position, and a trifluoromethyl group that modulates the electronic properties of the pyridine ring. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for highly selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions.[2] This guide provides detailed application notes and protocols for key transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings, enabling researchers to strategically construct diverse molecular architectures.
The Principle of Regioselective Cross-Coupling
The ability to selectively functionalize one halogenated position over another is the cornerstone of this substrate's utility. This regioselectivity is primarily dictated by the difference in bond dissociation energies (BDE) of the carbon-halogen bonds. The C-Br bond is inherently weaker and thus more reactive than the stronger C-Cl bond.[2]
-
C-Br Bond Dissociation Energy: ~276-290 kJ/mol
-
C-Cl Bond Dissociation Energy: ~339-346 kJ/mol
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2] Due to the lower BDE, the Pd(0) catalyst inserts into the C-Br bond at the 3-position much more readily than into the C-Cl bond at the 2-position.[3][4] This intrinsic reactivity difference allows for the selective formation of a new bond at the C-3 position while leaving the C-2 chlorine available for subsequent transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] For this compound, this reaction enables the selective introduction of aryl, heteroaryl, or vinyl substituents at the 3-position. Given that chloropyridines can be challenging substrates, a highly active catalyst system is often required to achieve good yields.[5]
Catalytic Cycle and Mechanism
The reaction proceeds through a well-established catalytic cycle. It begins with the oxidative addition of the palladium(0) catalyst to the more reactive C-Br bond. The resulting palladium(II) complex then undergoes transmetalation with a boronic acid, which is activated by a base. The final step is reductive elimination, which forms the C-C bond, yields the desired product, and regenerates the active Pd(0) catalyst.[6]
Sources
Application Notes and Protocols for the Regioselective Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine with Boronic Acids
Introduction: Strategic Importance in Medicinal Chemistry
The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, substituted pyridines are prevalent structural motifs in a multitude of pharmacologically active agents. The compound 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a highly valuable and versatile building block, offering multiple points for diversification. The trifluoromethyl group can enhance metabolic stability and bioavailability of drug candidates, while the two distinct halogen atoms provide opportunities for selective chemical modifications.[1][2]
This application note provides a comprehensive guide to the regioselective Suzuki-Miyaura cross-coupling reaction of this compound with a range of boronic acids. The inherent differential reactivity of the carbon-halogen bonds allows for the selective formation of a new carbon-carbon bond at the 3-position, leaving the 2-chloro substituent intact for subsequent transformations. This powerful strategy enables a modular and efficient approach to the synthesis of complex, polysubstituted pyridine derivatives, which are of significant interest to researchers in medicinal chemistry and materials science.[3][4]
Understanding the Reaction: Mechanism and Regioselectivity
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid.[5] This reaction is widely used in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[6][7]
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in this case, this compound) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process that is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst.
A critical aspect of the reaction with this compound is the regioselectivity . In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl.[9] This is due to the decreasing bond dissociation energy down the halogen group. Consequently, the oxidative addition of the palladium catalyst occurs preferentially at the more reactive C-Br bond at the 3-position, leaving the C-Cl bond at the 2-position untouched under carefully controlled conditions.[3] This predictable selectivity is the foundation for the synthetic utility of this substrate.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the regioselective Suzuki-Miyaura cross-coupling of this compound with a representative boronic acid.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water
-
Schlenk flask or microwave vial
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
-
Inert gas supply (Argon or Nitrogen)
Protocol 1: Conventional Heating
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).[10]
-
Catalyst Addition: Add the palladium catalyst and, if applicable, the phosphine ligand to the flask.
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to ensure proper stirring (e.g., 5-10 mL per mmol of the limiting reagent).
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-2-chloro-6-(trifluoromethyl)pyridine.[10]
Protocol 2: Microwave-Assisted Synthesis
For accelerated reaction times, microwave irradiation can be employed.
-
Reaction Setup: In a microwave vial, combine this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.6 mmol, 1.2 equiv.), the palladium catalyst, and the base.[10]
-
Solvent Addition: Add the solvent system to the vial.
-
Sealing and Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-30 minutes).
-
Work-up and Purification: After cooling, work up and purify the product as described in Protocol 1.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Reaction Conditions and Yields
The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency of the Suzuki-Miyaura coupling. The following table summarizes typical conditions for the reaction of this compound with various arylboronic acids, based on established protocols for similar substrates.[10]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | ~90 |
| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | ~82 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-Amyl Alcohol | 110 | 12 | ~88 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | ~78 |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands such as SPhos or XPhos can often improve the efficiency of the coupling, especially with challenging substrates.[6] Increasing the reaction temperature or time may also be beneficial. Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Debromination: The formation of the debrominated starting material can be a side reaction. This can sometimes be minimized by using a milder base or a different solvent system.
-
Homocoupling of Boronic Acid: Homocoupling of the boronic acid can occur, particularly at higher temperatures. Using a slight excess of the boronic acid can help to drive the desired cross-coupling reaction.
-
Poor Regioselectivity: While the C-Br bond is significantly more reactive, reaction at the C-Cl bond can occur under harsh conditions. To maintain high regioselectivity, use the mildest effective conditions (lower temperature, shorter reaction time).
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound provides a reliable and regioselective method for the synthesis of 3-aryl-2-chloro-6-(trifluoromethyl)pyridines. These compounds are valuable intermediates for the development of novel pharmaceuticals and functional materials. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and excellent selectivity, enabling the efficient construction of diverse molecular architectures.
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- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00877D. (n.d.).
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- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. (n.d.).
- highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids - RSC Publishing. (n.d.).
- Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. (n.d.).
- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - NIH. (n.d.).
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
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Application Notes and Protocols for the Regioselective Functionalization of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Introduction: A Versatile Heterocyclic Building Block
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a key heterocyclic intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a desirable moiety in drug candidates. The strategic placement of two distinct halogen atoms—a bromine at the 3-position and a chlorine at the 2-position—offers a powerful handle for sequential and regioselective functionalization.
This guide provides a comprehensive overview of the principles and detailed protocols for the selective functionalization of the C3-bromine position. The inherent difference in the bond dissociation energies of the C-Br and C-Cl bonds is the cornerstone of this selectivity. In palladium-catalyzed cross-coupling reactions, the C-Br bond, being weaker, undergoes oxidative addition to the palladium(0) center much more readily than the stronger C-Cl bond. This allows for a wide range of transformations to be carried out selectively at the 3-position, leaving the 2-chloro substituent available for subsequent chemical modifications.[1]
Sources
Navigating Selective Functionalization: A Guide to the Reactivity of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
For Immediate Release
[CITY, STATE] – In the intricate landscape of modern medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, polysubstituted pyridines are privileged structures, and 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine has emerged as a particularly valuable and versatile building block. Its utility stems from the differential reactivity of its two halogen substituents, which allows for programmed, site-selective modifications. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on harnessing the selective reactivity of this key intermediate. We will explore the underlying chemical principles and provide detailed protocols for achieving selective C-C and C-N bond formation at either the C-3 (bromo) or C-2 (chloro) position.
The Foundation of Selectivity: Electronic and Steric Influences
The selective functionalization of this compound is governed by the distinct electronic and steric environments of the C-Br and C-Cl bonds. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing trifluoromethyl (-CF3) group at the C-6 position. This global electron deficiency activates both halogenated positions towards different types of reactions.
For palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the primary determinant of selectivity is the carbon-halogen bond dissociation energy (BDE). The C-Br bond (approximately 276 kJ/mol) is weaker than the C-Cl bond (approximately 339 kJ/mol).[1] This lower BDE facilitates the rate-determining oxidative addition step of the palladium(0) catalyst to the C-Br bond.[1] Consequently, under typical cross-coupling conditions, reactions will preferentially occur at the C-3 position.
Conversely, for nucleophilic aromatic substitution (SNAr) , the reactivity is governed by the stability of the intermediate Meisenheimer complex. The position most activated by the ring nitrogen and the electron-withdrawing -CF3 group is the C-2 position. The nitrogen atom can stabilize the negative charge in the transition state through resonance. Generally, in SNAr reactions of heteroaromatics, the order of leaving group ability is F > Cl > Br > I, which is the reverse of the trend observed in cross-coupling reactions.[2] This is because the more electronegative halogen better stabilizes the partial negative charge on the carbon atom in the transition state. Therefore, the C-2 chloro position is the preferred site for nucleophilic attack.
Visualizing the Reaction Pathways
Sources
Application Notes and Protocols: Strategic Functionalization of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine via Palladium-Catalyzed Cross-Coupling
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, halogenated pyridines serve as indispensable building blocks. Among these, 3-bromo-2-chloro-6-(trifluoromethyl)pyridine stands out as a uniquely versatile substrate. Its value lies in the differential reactivity of its two halogen atoms, which allows for programmed, site-selective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of this reactivity, offering detailed mechanistic insights and field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The strategic introduction of aryl, alkynyl, and amino moieties onto the pyridine core is a cornerstone of drug discovery, enabling fine-tuning of a molecule's steric and electronic properties to optimize biological activity. This document is designed for researchers, scientists, and drug development professionals, providing the technical foundation and practical methodologies to effectively leverage this compound in complex molecule synthesis.[1]
Core Principle: Understanding Regioselectivity
The synthetic utility of this compound is fundamentally rooted in the differing reactivities of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in the context of palladium-catalyzed reactions.
The generally accepted mechanism for these transformations begins with the oxidative addition of the aryl halide to a palladium(0) complex.[2][3][4] The rate of this crucial, often rate-determining, step follows the trend of carbon-halogen bond dissociation energy: C-I > C-Br > C-Cl > C-F.[2][5] Consequently, the weaker C-Br bond at the 3-position undergoes oxidative addition much more readily than the stronger C-Cl bond at the 2-position.[6][7][8] This intrinsic difference allows for highly selective functionalization at the C-3 position under relatively mild conditions, leaving the C-2 chloro substituent intact for subsequent transformations under more forcing conditions.[8][9]
It is crucial to distinguish this reactivity pattern from that observed in Nucleophilic Aromatic Substitution (SNAr) reactions. In SNAr, the C-2 position is more reactive due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer complex.[8]
Caption: Regioselectivity of this compound.
The General Palladium Cross-Coupling Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions discussed herein proceed through a common, well-established catalytic cycle. Understanding this fundamental mechanism is key to troubleshooting and optimizing reaction conditions. The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen bond (preferentially C-Br) of the pyridine substrate. This oxidizes the palladium center from Pd(0) to Pd(II).[4][10]
-
Transmetalation: The organic group from a second coupling partner (e.g., an organoboron reagent in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide.[3][4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new carbon-carbon or carbon-nitrogen bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][10]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely utilized method for constructing carbon-carbon bonds between sp²-hybridized centers.[2][7] For this compound, it provides a reliable route to 3-aryl-2-chloro-6-(trifluoromethyl)pyridine derivatives.
Application Note
The key to a successful Suzuki coupling with this substrate is selecting a catalyst system that is active enough to facilitate the reaction at the C-Br bond without promoting unwanted side reactions at the C-Cl bond.[7][11]
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic and often effective catalyst for this transformation due to its reliability and commercial availability.[7][8] For more challenging couplings, systems generated in situ from a palladium(II) precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can offer superior activity.[11]
-
Base Selection: A base is required to activate the boronic acid, facilitating the transmetalation step.[12] Aqueous solutions of inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are standard.[7][9] The presence of water is often beneficial for the solubility of the base and can aid in the catalytic cycle.
-
Solvent System: A two-phase solvent system, such as 1,4-dioxane/water or toluene/ethanol/water, is commonly employed to dissolve both the organic substrate and the inorganic base.[7][9]
Data Summary: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 / 12 | 85 | [7] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 / 16 | 92 | [7] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 / 12 | ~75 | [9] |
Detailed Protocol: Synthesis of 2-Chloro-3-phenyl-6-(trifluoromethyl)pyridine
This protocol is adapted from established literature procedures for the Suzuki-Miyaura coupling of 3-bromo-2-chloropyridine.[7][8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne, yielding arylalkynes.[5][13] This reaction is invaluable for creating rigid scaffolds and extending conjugation in molecular structures.
Application Note
The Sonogashira coupling typically employs a dual-catalyst system.
-
Catalyst System: A palladium(0) catalyst, such as Pd(PPh₃)₂Cl₂ or one generated in situ, facilitates the main cross-coupling cycle. A copper(I) co-catalyst, typically copper(I) iodide (CuI), is essential for activating the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[5][13]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both to neutralize the HX byproduct and to serve as the solvent.[5][9] Anhydrous THF or DMF can be used as a co-solvent if needed.
-
Selectivity: As with the Suzuki coupling, the reaction proceeds with high selectivity at the C-3 (C-Br) position.[9]
Detailed Protocol: Synthesis of 2-Chloro-3-(phenylethynyl)-6-(trifluoromethyl)pyridine
This protocol is based on general procedures for Sonogashira couplings on similar dihalopyridine substrates.[5][9]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.1 mmol, 1.1 equiv.)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (5 mL, anhydrous and degassed)
-
Round-bottom flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add degassed triethylamine via syringe, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) to facilitate the reaction.
-
Monitor the consumption of the starting material by TLC or GC-MS.
-
Upon completion (typically 4-8 hours), dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the ammonium salts and catalyst residues, washing the pad with additional solvent.
-
Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[6][10] This transformation has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.
Application Note
The amination of this compound presents a unique challenge due to the potential for the pyridine nitrogen and the amine nucleophile to coordinate with and deactivate the palladium catalyst.[11][14] Therefore, the choice of ligand is critical.
-
Ligand Selection: Highly active, bulky, and electron-rich biarylmonophosphine ligands are required to overcome catalyst inhibition and facilitate the challenging reductive elimination step. Ligands such as RuPhos, XPhos, or BrettPhos, often used as pre-formed palladacycle precatalysts, have proven effective for coupling amines with challenging heteroaryl halides.[14]
-
Base and Solvent: A strong, non-nucleophilic base is necessary. Sterically hindered bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.[6][14] Anhydrous, aprotic solvents like THF, toluene, or 1,4-dioxane are required.[6]
-
Selectivity: The C-N bond formation occurs selectively at the C-3 position due to the higher reactivity of the C-Br bond.[6]
Detailed Protocol: Synthesis of 2-Chloro-N-phenyl-6-(trifluoromethyl)pyridin-3-amine
This protocol is adapted from procedures for the Buchwald-Hartwig amination of 3-bromo-2-aminopyridine and 3-bromo-2-chloropyridine.[6][14]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aniline (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
RuPhos (0.04 mmol, 4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 mmol, 2.5 equiv., typically as a 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Schlenk tube
-
Inert gas supply (Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and RuPhos.
-
Add this compound and anhydrous THF.
-
Add the aniline, followed by the slow, dropwise addition of the LiHMDS solution.
-
Seal the Schlenk tube and heat the reaction mixture at 65-80 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion (typically 16-24 hours), cool the reaction to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
This compound is a powerful and strategic starting material for the synthesis of complex substituted pyridines. The predictable regioselectivity of palladium-catalyzed cross-coupling reactions, favoring the more labile C-Br bond at the 3-position, allows for the precise and controlled introduction of diverse functional groups. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can effectively execute Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions to generate novel molecular architectures for applications in medicinal chemistry and materials science. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this versatile building block.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine. MySkinRecipes.
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate.
- Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
- Buchwald–Hartwig amination. Wikipedia.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
- The Buchwald-Hartwig Amination Reaction. YouTube.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Sonogashira Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. NROChemistry.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. ResearchGate.
- Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. NIH.
Sources
- 1. 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nobelprize.org [nobelprize.org]
- 4. youtube.com [youtube.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in reactions with 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Welcome to the Technical Support Center for 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for reactions involving this versatile building block. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of your experiments.
General FAQs
Q1: What are the primary reactive sites on this compound?
The reactivity of this compound is dictated by its two halogen substituents and the electron-withdrawing nature of the pyridine ring and the trifluoromethyl group. There are two main modes of reactivity:
-
Transition Metal-Catalyzed Cross-Coupling: In reactions like Suzuki or Buchwald-Hartwig amination, the carbon-bromine (C-Br) bond at the C3 position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the C2 position. This is due to the lower bond dissociation energy of the C-Br bond, making oxidative addition to the metal catalyst (e.g., Palladium) the preferred pathway.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen and the trifluoromethyl group withdraw electron density from the ring, particularly activating the α-positions (C2 and C6). This makes the C2 position, bearing the chlorine atom, susceptible to attack by strong nucleophiles through an addition-elimination mechanism.[2]
Q2: How can I identify common side products in my reaction mixture?
A combination of analytical techniques is recommended for accurate identification of side products:
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a preliminary idea of the number of components in your reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile side products, such as the hydrodehalogenated species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying a wide range of side products, including regioisomers and homocoupling products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be particularly useful for identifying and quantifying side products, especially those involving changes to the pyridine ring or the trifluoromethyl group.
Troubleshooting Guide: Suzuki Coupling Reactions
The Suzuki coupling is a powerful method for forming C-C bonds, but with a di-halogenated substrate like this compound, several side reactions can occur.
FAQ: My Suzuki coupling reaction is giving me a low yield of the desired product along with several byproducts. What are the likely culprits?
Low yields in Suzuki couplings with this substrate are often due to competing side reactions. The most common side products are:
-
Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom.[3]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom on your coupling partner.[3]
-
Homocoupling: The self-coupling of your boronic acid to form a biaryl byproduct.[3]
Troubleshooting Table for Suzuki Coupling
| Side Product | Probable Cause(s) | Recommended Solution(s) |
| Hydrodehalogenation | Presence of a hydride source (e.g., solvent, base). Catalyst system promoting hydrodehalogenation.[4][5] | Use anhydrous solvents. Consider a different base (e.g., K₃PO₄ instead of K₂CO₃). Screen different palladium catalysts and ligands. |
| Protodeboronation | Presence of water and certain bases can promote this side reaction.[3] | Use anhydrous conditions. A stronger base like Cs₂CO₃ can sometimes suppress this. Use freshly prepared boronic acid. |
| Homocoupling | Presence of oxygen in the reaction mixture.[3] | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
Experimental Protocol: Minimizing Side Products in Suzuki Coupling
This protocol is designed to minimize the formation of common side products.
-
Reaction Setup: To a dry Schlenk flask, add 3-bromo-2-chloropyridine (1.0 mmol), the desired boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for the specified time (monitor by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for C-N bond formation. With this compound, the main challenges are ensuring regioselectivity and avoiding hydrodehalogenation.
FAQ: I am observing two main side products in my Buchwald-Hartwig amination: the hydrodehalogenated starting material and a small amount of the isomer from reaction at the C-Cl position. How can I improve the selectivity?
These are common issues that can be addressed by carefully tuning the reaction conditions.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupled. It can be a competing side reaction, especially with certain catalyst/ligand combinations.[1]
-
Loss of Regioselectivity: While the C-Br bond is more reactive, reaction at the C-Cl bond can occur, particularly at higher temperatures or with extended reaction times.[1]
Troubleshooting Table for Buchwald-Hartwig Amination
| Side Product | Probable Cause(s) | Recommended Solution(s) |
| Hydrodehalogenation | Use of a less sterically hindered base or a more electron-rich ligand can sometimes promote this side reaction.[1] | Screen different ligands (e.g., Josiphos-type ligands). Use a bulkier base like LiHMDS. Ensure strictly anhydrous and inert conditions. |
| Loss of Regioselectivity | High reaction temperatures or prolonged reaction times can lead to the activation of the C-Cl bond.[1] | Carefully monitor the reaction and stop it once the starting material is consumed. Try running the reaction at a lower temperature for a longer duration. |
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 mmol), a suitable ligand (e.g., XPhos, 0.02 mmol), and NaOt-Bu (1.4 mmol) to a dry reaction vial.
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (2 mL).
-
Reaction: Seal the vial and heat to 80-110 °C with stirring. Monitor the reaction progress carefully.
-
Work-up and Purification: Follow standard aqueous work-up and chromatographic purification procedures.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions on this compound are generally selective for the C2 position due to electronic activation. However, under forcing conditions, side reactions can occur.
FAQ: I am trying to perform an SNAr reaction with a nucleophile, but I am seeing a mixture of products. How can I ensure the reaction is selective for the C2 position?
The primary side product in SNAr reactions on this substrate is the regioisomer resulting from substitution at the C3 position.
Troubleshooting Table for SNAr Reactions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Formation of C3-substituted isomer | High reaction temperatures may overcome the electronic preference for C2 attack. Use of a very strong, unhindered nucleophile. | Use the lowest effective reaction temperature. Consider using a bulkier nucleophile if possible. Screen different solvents to optimize selectivity. |
| No Reaction | Nucleophile is not strong enough to initiate the reaction. | Use a stronger nucleophile or a more polar aprotic solvent (e.g., DMF, DMSO) to enhance reactivity. |
Experimental Protocol: Selective SNAr with a Thiol Nucleophile
This protocol demonstrates the selective substitution of the C2-chloro group.
-
Reagent Preparation: To a microwave synthesis vial, add 3-bromo-2-chloropyridine (0.769 g, 4.0 mmol) and sodium sulfide (0.336 g, 6.0 mmol).
-
Solvent Addition: Add anhydrous DMF (3 mL) to the vial and seal it.
-
Microwave Reaction: Place the vial in a microwave reactor and heat the mixture to 130 °C for 30 minutes with stirring.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield 3-Bromopyridine-2-thiol.[2]
References
- Gurovets, A S, et al. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chem. Heterocycl. Compd. (Engl. Transl.)
- Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing). [Link]
- Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]
- Buchwald–Hartwig amin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 5. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine Derivatives
This technical support guide provides researchers, scientists, and professionals in drug development with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 3-bromo-2-chloro-6-(trifluoromethyl)pyridine and its derivatives. This document is designed to offer practical, field-proven insights and detailed methodologies to address common challenges encountered during the purification of this important class of chemical intermediates.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its purification can be challenging due to the presence of structurally similar impurities, the potential for degradation on acidic stationary phases, and the unique physicochemical properties imparted by the trifluoromethyl group. This guide will walk you through the most effective purification strategies and how to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective methods for the purification of this compound, which is typically a solid[3], are flash column chromatography and recrystallization. For thermally stable derivatives, vacuum distillation can also be an option. Acid-base extraction is a useful work-up procedure to remove acidic or basic impurities.
Q2: How do I choose between flash column chromatography and recrystallization?
A2: The choice depends on the scale of your reaction and the nature of the impurities.
-
Flash column chromatography is ideal for separating compounds with different polarities and is effective for both small and large-scale purifications. It is particularly useful when dealing with a complex mixture of impurities.
-
Recrystallization is an excellent technique for removing small amounts of impurities from a large amount of solid product. It is often more scalable and cost-effective than chromatography for final purification, provided a suitable solvent system can be found.
Q3: What are some common impurities I should be aware of during the synthesis of this compound?
A3: While specific impurities depend on the synthetic route, common byproducts in the synthesis of halopyridines can include:
-
Isomeric products: Incomplete regioselectivity during bromination or chlorination can lead to isomers.
-
Over- or under-halogenated pyridines: Reactions may yield di-brominated or non-brominated pyridine derivatives.
-
Starting materials: Unreacted precursors may remain in the crude product.
-
Hydrolysis products: The trifluoromethyl group can be sensitive to certain conditions, potentially leading to the corresponding carboxylic acid.
Troubleshooting Guide
Issue 1: Poor Separation or Tailing during Flash Column Chromatography
Potential Cause: Pyridine derivatives are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[4]
Solutions:
-
Use of a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your eluent (e.g., hexane/ethyl acetate). The triethylamine will compete with your compound for the acidic sites on the silica gel, reducing tailing.[4]
-
Deactivation of Silica Gel: Before packing the column, you can deactivate the silica gel by treating it with a base like triethylamine.[4]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, which can be more suitable for the purification of basic compounds.[4]
Experimental Protocol: Flash Column Chromatography of this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). A good starting point is a 9:1 hexane/ethyl acetate mixture.[4]
-
The ideal solvent system should provide good separation between the desired product and impurities, with an Rf value for the product between 0.2 and 0.4.[4]
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Wash the packed column with the initial mobile phase, ensuring the solvent level does not drop below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a low-boiling point solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
Allow the sample to absorb into the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting with the predetermined mobile phase.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Table 1: Common Eluent Systems for Flash Chromatography of Pyridine Derivatives
| Eluent System | Ratio (v/v) | Polarity | Notes |
| Hexane/Ethyl Acetate | 95:5 to 70:30 | Low to Medium | A versatile system for many pyridine derivatives.[4] |
| Hexane/Diethyl Ether | 95:5 to 70:30 | Low to Medium | Diethyl ether is slightly more polar than ethyl acetate. |
| Dichloromethane/Methanol | 99:1 to 95:5 | Medium to High | Useful for more polar pyridine derivatives. |
Diagram 1: Workflow for Flash Column Chromatography
Caption: A typical workflow for the purification of this compound using flash column chromatography.
Issue 2: Difficulty in Finding a Suitable Recrystallization Solvent
Potential Cause: The unique combination of a polar pyridine ring and a non-polar trifluoromethyl group can make finding a single solvent that provides a good solubility differential at hot and cold temperatures challenging.
Solutions:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities at room temperature and at their boiling points. Ideal single solvents will show poor solubility at room temperature and high solubility when hot.
-
Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system is often effective. In this method, the crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. A "bad" solvent (in which the product is poorly soluble) is then added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent(s) | Type | Notes |
| Ethanol/Water | Two-solvent | A common choice for moderately polar compounds. |
| Hexane/Ethyl Acetate | Two-solvent | Good for less polar compounds. |
| Toluene | Single-solvent | Can be effective for aromatic compounds. |
| Isopropanol | Single-solvent | A good alternative to ethanol. |
Diagram 2: Decision Tree for Purification Method Selection
Caption: A decision-making flowchart for selecting the primary purification method.
Issue 3: Product is an Oil and Cannot be Recrystallized
Potential Cause: Some derivatives of this compound may have low melting points or exist as oils at room temperature. Impurities can also sometimes suppress the crystallization of a compound.
Solutions:
-
Confirm Purity: Before attempting to force crystallization, ensure the product is reasonably pure by TLC or ¹H NMR. If significant impurities are present, perform flash column chromatography first.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.
-
Cooling: Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to decrease the solubility of your compound.
-
Concluding Remarks
The purification of this compound derivatives requires a systematic approach. By understanding the potential challenges and having a toolbox of purification techniques and troubleshooting strategies, researchers can efficiently obtain high-purity materials for their downstream applications. Always prioritize safety and handle these halogenated compounds in a well-ventilated fume hood with appropriate personal protective equipment.
References
- BenchChem. (2025).
- MDPI. (2020). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.
- MySkinRecipes. (n.d.). 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine.
- PubChem. (n.d.). This compound.
- Reddit. (2022). Drying and distilling pyridine.
- Reddit. (2022). Removing Pyridine.
- ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020). Journal of Pesticide Science. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine [myskinrecipes.com]
- 3. Pyridine, 3-bromo-6-chloro-2-(trifluoromethyl)- [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Overcoming challenges in the synthesis of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Technical Support Center: Synthesis of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of this compound (CAS 1159512-34-1). This valuable, halogenated pyridine building block is a key intermediate in the development of novel agrochemicals and pharmaceuticals.[1] Its synthesis, however, can present several challenges that require careful control of reaction parameters and a thorough understanding of the underlying chemistry.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind experimental choices, providing not just solutions but the scientific reasoning to empower your research.
Part 1: Synthesis Strategy & Starting Materials
A robust and reproducible synthesis begins with a well-defined strategy and high-quality starting materials. The most common laboratory-scale approach involves the electrophilic bromination of 2-chloro-6-(trifluoromethyl)pyridine.
Caption: High-level workflow for the synthesis of the target compound.
Q1: What is the most reliable synthetic route and why?
Answer: The most direct and commonly employed route is the electrophilic aromatic substitution (bromination) of 2-chloro-6-(trifluoromethyl)pyridine.
Causality: The regioselectivity of this reaction is dictated by the electronic properties of the substituents on the pyridine ring.
-
-CF₃ Group: This is a powerful electron-withdrawing group and acts as a meta-director.
-
-Cl Group: This is an electron-withdrawing (by induction) but lone-pair-donating (by resonance) group, making it an ortho, para-director.
-
Pyridine Nitrogen: The nitrogen atom is strongly deactivating, particularly towards the positions alpha (2, 6) and gamma (4) to it.
The combined effect is a highly deactivated ring. The C-4 position is deactivated by the nitrogen. The C-5 position is ortho to the chloro group and meta to the trifluoromethyl group. The C-3 position is also meta to the trifluoromethyl group but is sterically less hindered and electronically favored for substitution. Therefore, electrophilic attack preferentially occurs at the C-3 position, leading to the desired product. An alternative, though less common, approach could involve a Sandmeyer reaction from 3-amino-2-chloro-6-(trifluoromethyl)pyridine, which introduces its own set of challenges related to diazonium salt stability.[2][3]
Q2: My starting material, 2-chloro-6-(trifluoromethyl)pyridine, shows minor impurities by GC. Is it okay to proceed?
Answer: It is highly inadvisable. Proceeding with impure starting material is a primary cause of low yields and complex purification challenges.
Expert Insight: The synthesis of 2-chloro-6-(trifluoromethyl)pyridine often starts from 2-chloro-6-methylpyridine via chlorination followed by fluorination.[4][5] Potential impurities can include under- or over-chlorinated species (e.g., 2-chloro-6-(dichloromethyl)pyridine) or isomers from the initial picoline starting material. These impurities can react during bromination, leading to a complex mixture of brominated side products that may be difficult or impossible to separate from your target compound due to similar polarities and boiling points.
Recommendation: Purify the 2-chloro-6-(trifluoromethyl)pyridine by distillation before use.[4] This upfront investment in time will save significant effort during the final product purification.
Part 2: Troubleshooting the Bromination Reaction
This section addresses common issues observed during the key bromination step.
Caption: Decision tree for troubleshooting common bromination issues.
Q3: My bromination reaction is sluggish and gives a low yield. What are the primary factors to investigate?
Answer: Low yields in this reaction typically stem from three areas: insufficient reactivity, reagent degradation, or improper reaction conditions.
Expertise & Causality:
-
Ring Deactivation: As previously mentioned, the pyridine ring is severely deactivated by both the nitrogen atom and the -CF₃ group. This makes the electrophilic substitution inherently slow. A strong electrophile and forcing conditions are often necessary.
-
Brominating Agent: N-Bromosuccinimide (NBS) or molecular bromine (Br₂) are common choices. NBS is often preferred for safety and selectivity. Ensure your NBS is fresh; it can decompose over time, especially if exposed to light and moisture.
-
Solvent/Catalyst: The reaction is typically run in a strong acid like concentrated sulfuric acid or oleum. The acid protonates the pyridine nitrogen, further deactivating the ring, but it also serves to protonate the brominating agent, generating a more potent electrophile (e.g., Br⁺). Ensure the acid is anhydrous.
Recommended Protocol & Conditions:
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-chloro-6-(trifluoromethyl)pyridine | 1.0 equiv. |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.05 - 1.1 equiv. (slight excess to drive completion) |
| Solvent/Catalyst | Conc. H₂SO₄ (98%) or Oleum (20%) | Provides the acidic medium to generate the electrophile. |
| Temperature | 60 - 80 °C | Balances reaction rate against side product formation. Start lower and increase if needed. |
| Reaction Time | 4 - 12 hours | Monitor by TLC or GC until starting material is consumed. |
Self-Validating System: Monitor the reaction progress every 1-2 hours. If the reaction stalls (no change in the ratio of starting material to product), consider a slight increase in temperature (e.g., by 10 °C) or the addition of a small portion (0.1 equiv.) of fresh NBS.
Q4: My TLC/GC-MS analysis shows the desired product, but also a significant side product with a higher mass. What is it and how do I prevent it?
Answer: This is very likely the dibrominated species, 3,5-dibromo-2-chloro-6-(trifluoromethyl)pyridine.
Causality: Once the first bromine atom is attached at the C-3 position, it slightly deactivates the ring further. However, under forcing conditions (high temperature, long reaction time, or large excess of brominating agent), a second electrophilic substitution can occur. The C-5 position is the most likely site for this second bromination.
Trustworthiness & Prevention:
-
Stoichiometry is Critical: Use no more than 1.1 equivalents of your brominating agent. A stoichiometric amount is often employed for better control.[3]
-
Temperature Control: Avoid excessive temperatures. It is better to have a slightly longer reaction time at a moderate temperature (e.g., 70 °C) than a fast reaction at a high temperature (e.g., >90 °C) that produces inseparable impurities.
-
Controlled Addition: Consider adding the brominating agent portion-wise over 30-60 minutes to maintain a low instantaneous concentration, which can suppress the formation of the dibrominated product.
Part 3: Purification Strategies
Even a well-executed reaction requires a robust purification strategy to isolate the final product to the desired specification.
Q5: I am struggling to separate the product from the unreacted starting material using silica gel chromatography. What can I do?
Answer: This is a common issue as the product and starting material have very similar polarities. The introduction of a bromine atom only slightly increases the polarity.
Expert Insight & Solutions:
-
Drive the Reaction to Completion: The best solution is to avoid the problem. Carefully monitor the reaction and ensure all starting material is consumed. A small amount of dibrominated product is often easier to separate than a large amount of starting material.
-
Optimize Chromatography:
-
Solvent System: Use a very nonpolar eluent system. A gradient of ethyl acetate in hexanes (or heptanes) starting from 0% or 1% is recommended. A shallow gradient is key.
-
High-Performance Silica: Consider using high-performance flash chromatography (HPFC) with smaller particle size silica for better resolution.
-
Alternative Phases: If separation on silica is impossible, consider reverse-phase (C18) chromatography, where the elution order may be different.
-
-
Crystallization: If the product is a solid, crystallization can be an excellent alternative to chromatography for removing small amounts of less-abundant impurities.[6] Experiment with solvent/anti-solvent systems. A good starting point is dissolving the crude material in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane, toluene) and slowly adding a nonpolar anti-solvent in which it is insoluble (e.g., hexanes, heptane) until turbidity is observed, then allowing it to cool slowly.
References
- EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.PubMed Central. [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review.National Institutes of Health (NIH). [Link]
- Sandmeyer reaction.Wikipedia. [Link]
- Sandmeyer reaction.L.S.College, Muzaffarpur. [Link]
- This compound.MySkinRecipes. [Link]
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
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- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. guidechem.com [guidechem.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [cora.ucc.ie]
Standard workup procedures for reactions involving 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine. This guide provides in-depth answers to frequently asked questions, detailed workup procedures, and troubleshooting advice to ensure the success of your synthetic endeavors. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights.
Section 1: Understanding the Substrate
Q1: What are the key reactivity features of this compound that I should be aware of?
This substituted pyridine possesses distinct electronic and steric properties that dictate its reactivity. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which, combined with the inherent electron-deficient nature of the pyridine ring, significantly activates the molecule for certain reactions.[1]
Key features include:
-
Differential Halogen Reactivity : The carbon-bromine (C-Br) bond at the 3-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 2-position in palladium-catalyzed cross-coupling reactions.[2][3] This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in catalytic cycles like Suzuki-Miyaura and Buchwald-Hartwig amination.[2] This inherent selectivity is the most powerful feature of this reagent, allowing for sequential, site-selective functionalization.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing -CF₃ group and the pyridine nitrogen atom activate the ring for nucleophilic attack. This effect is most pronounced at the positions ortho and para to the activating groups. Consequently, the chlorine atom at the C-2 position is susceptible to displacement by strong nucleophiles, often requiring elevated temperatures.[1][4]
-
Potential for Catalyst Inhibition : The pyridine nitrogen contains a lone pair of electrons that can coordinate to the palladium catalyst center. This can sometimes lead to catalyst deactivation or inhibition, necessitating the use of specialized ligands to mitigate this effect.[3]
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the most common transformations performed with this substrate. Success hinges on maintaining an active catalyst and understanding the selectivity.
FAQ: Suzuki-Miyaura Coupling
Q2: I am planning a Suzuki-Miyaura coupling. How do I ensure selective reaction at the C-3 (Bromo) position?
Selectivity is generally high for the C-Br bond due to its greater reactivity.[3] Standard Suzuki-Miyaura conditions will favor reaction at this site. To maximize selectivity:
-
Use a Mild Base : Strong bases can sometimes promote side reactions. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[3][5]
-
Control the Temperature : Running the reaction at the lowest temperature that allows for efficient conversion (typically 80-100 °C) will minimize the risk of C-Cl bond activation.[3][5]
-
Choose the Right Catalyst System : A standard catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often sufficient for C-Br activation.[5] For more challenging couplings, a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos) can be effective.[4][6]
Q3: My Suzuki reaction is giving a low yield. What are the common causes and how can I troubleshoot this?
Low yields in Suzuki couplings involving pyridyl halides are a frequent issue.[3] The causes can be systematically diagnosed.
Troubleshooting Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Common Culprits:
-
Catalyst Deactivation : Oxygen can irreversibly oxidize the Pd(0) catalyst. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[3][5] The pyridine nitrogen can also bind to the palladium center, inhibiting its activity.[3]
-
Poor Reagent Quality : Boronic acids can degrade over time, leading to protodeboronation (replacement of the boronic acid group with hydrogen).[3] Use fresh, high-quality boronic acid. Ensure your base is anhydrous.
-
Suboptimal Ligand : The ligand is critical. For an electron-deficient substrate like this, a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) is often required to promote the oxidative addition and stabilize the catalyst.[3][6]
FAQ: Buchwald-Hartwig Amination
Q4: I want to perform a Buchwald-Hartwig amination. What conditions are recommended for selective C-N bond formation at the C-3 position?
Similar to the Suzuki coupling, the C-Br bond is the preferred site for oxidative addition in the Buchwald-Hartwig catalytic cycle.[2][7]
Recommended Starting Conditions
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Common, effective, and air-stable Pd(0) and Pd(II) sources.[2][3] |
| Ligand | RuPhos, XPhos, BINAP (2-6 mol%) | Bulky, electron-rich ligands that facilitate C-Br bond activation and prevent catalyst decomposition.[1][2] |
| Base | NaOtBu, K₃PO₄, or LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate reductive elimination.[2][8] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents that are excellent for this type of coupling.[1] |
| Temperature | 65-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle.[1][2] |
The reaction should be performed under a strict inert atmosphere to prevent both catalyst oxidation and consumption of the phosphine ligand.[2]
Section 3: Standard Workup Procedure for Cross-Coupling Reactions
A robust and consistent workup procedure is essential for isolating your product in high purity. The following is a general protocol applicable to both Suzuki and Buchwald-Hartwig reactions.
Step-by-Step General Workup Protocol
-
Cooling and Quenching : Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.[5]
-
Dilution : Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). This ensures that the product is fully dissolved in the organic phase.[9]
-
Aqueous Wash : Transfer the mixture to a separatory funnel.
-
For Suzuki reactions , wash with water and then brine (saturated aqueous NaCl).[9] If the reaction used a strong base and residual boronic acid is a concern, a wash with a mild aqueous acid (e.g., 1M HCl) or saturated aqueous ammonium chloride (NH₄Cl) can be beneficial.
-
For Buchwald-Hartwig reactions , a wash with saturated aqueous NH₄Cl is often used to quench the strong base and remove inorganic salts.[1][2] Follow this with a water and then a brine wash.
-
-
Drying : Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]
-
Filtration and Concentration : Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[5]
-
Purification : The resulting crude material will likely contain residual catalyst, ligand, and other byproducts. Purification by flash column chromatography on silica gel is almost always necessary.[2][4] A gradient elution system, typically with hexanes and ethyl acetate, is a good starting point.[4]
Visual Workflow for Post-Coupling Workup
Caption: Standard experimental workup and purification workflow.
Section 4: Nucleophilic Aromatic Substitution (SNAr)
Q5: When should I consider an SNAr reaction, and which halogen is displaced?
SNAr is a viable alternative to cross-coupling when introducing strong nucleophiles like alkoxides, thiolates, or amines under certain conditions.
-
Site of Reaction : Due to electronic activation from the pyridine nitrogen and the -CF₃ group, the chlorine at the C-2 position is the primary site for SNAr.[4] The bromine at C-3 is significantly less activated for nucleophilic attack.[1]
-
Conditions : These reactions typically require a strong nucleophile and often need elevated temperatures (e.g., 100-130 °C) and a polar aprotic solvent like DMF or NMP to proceed at a reasonable rate.[4][5]
Example Protocol: Thiolation at C-2 A representative procedure involves reacting this compound with a sulfur nucleophile like sodium sulfide (Na₂S) in DMF at elevated temperatures (e.g., 130 °C in a microwave reactor).[4] The workup typically involves dilution with water and ethyl acetate, followed by extraction.[4]
Section 5: Advanced Troubleshooting
Q6: I see multiple products in my reaction. What could be the cause?
The formation of multiple products usually points to a loss of selectivity or the occurrence of side reactions.
-
Loss of Selectivity (C-Cl reaction) : If you observe products resulting from reaction at the C-2 chloro position in a cross-coupling reaction, your conditions may be too harsh. Try reducing the temperature, using a less active catalyst, or decreasing the reaction time.[3]
-
Homocoupling : In Suzuki reactions, the formation of a biaryl byproduct from the boronic acid coupling with itself can occur, often promoted by the presence of oxygen.[3] Ensure your system is thoroughly deoxygenated.
-
Hydrolysis of the -CF₃ Group : While the trifluoromethyl group is generally stable, under very harsh basic and/or high-temperature aqueous conditions, it can potentially undergo hydrolysis to a carboxylic acid.[10][11] This is an uncommon side reaction under standard coupling conditions but is a possibility to consider if an unexpected polar, acidic byproduct is observed.
References
- BenchChem. (n.d.). Technical Support Center: Purification of 5-(Trifluoromethyl)pyridine-2-thiol Derivatives.
- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
- BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
- Guo, S., He, F., Zhang, W., Wang, Y., Yu, L., & Wu, J. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- BenchChem. (n.d.). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
- BenchChem. (n.d.). Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers.
- BenchChem. (n.d.). Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.
- Refubium - Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds.
- Yadav, P., Khoury, S., Fridman, N., Sharma, V. K., Kumar, A., Majdoub, M., ... & Gross, Z. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834.
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yadav, P., Khoury, S., Fridman, N., Sharma, V. K., Kumar, A., Majdoub, M., ... & Gross, Z. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for removing impurities from 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Welcome to the dedicated technical support guide for 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification and handling of this key synthetic intermediate. The following content is structured in a question-and-answer format to directly address common challenges encountered during experimental work.
Safety First: Essential Handling Precautions
Before beginning any experimental work, it is critical to be familiar with the safety protocols for handling halogenated pyridine derivatives.
Question: What are the primary safety concerns for this compound and what personal protective equipment (PPE) is required?
Answer: this compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
Primary Hazards:
-
Required PPE:
-
Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to OSHA regulation 29 CFR 1910.133 or European Standard EN166.[1][2][4][5]
-
Skin Protection: Wear impervious protective gloves and clothing to prevent skin exposure. Dispose of contaminated gloves after use.[1][2][5]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1][2]
-
-
Engineering Controls:
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification and analysis of your compound.
Question: What are the most probable impurities in a crude sample of this compound?
Answer: The impurity profile depends heavily on the synthetic route employed. Trifluoromethylpyridine derivatives are often synthesized via halogen exchange, cyclocondensation, or direct trifluoromethylation.[6] Based on common synthetic pathways for related compounds, likely impurities include:
-
Unreacted Starting Materials: Precursors such as 2-chloro-6-(trifluoromethyl)pyridine or a related amino-pyridine may be present.[7]
-
Isomeric Byproducts: Regioisomers formed during the bromination step, where the bromine atom is introduced at a different position on the pyridine ring.
-
Over- or Under-Halogenated Species: Compounds such as a di-brominated pyridine or a species lacking the chloro group. For instance, in the synthesis of similar compounds, over-chlorination has been observed as a potential side reaction.[8]
-
Hydrolysis Products: If water is present during synthesis or workup, hydrolysis of the chloro or bromo group can occur, although this is less common for aryl halides.
-
Residual Solvents and Reagents: Solvents used in the reaction or purification (e.g., heptane, ethyl acetate) and unreacted reagents can remain.[9]
Question: I have a crude solid sample. What is the most effective first-pass purification strategy?
Answer: For a solid compound like this compound, recrystallization is the most logical and cost-effective initial purification method.[10] This technique is excellent for removing small to moderate amounts of impurities that have different solubility profiles from the desired product. It is particularly effective at removing impurities that are either much more soluble or much less soluble in the chosen solvent than your target compound.[10] If recrystallization fails to achieve the desired purity or results in significant yield loss, flash column chromatography is the recommended next step.
Question: How can I definitively assess the purity of my final product?
Answer: A multi-faceted approach using a combination of analytical techniques is required for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity of the compound and identify any structurally related impurities.[7][8] For this specific molecule, ¹⁹F NMR can be invaluable for confirming the trifluoromethyl group and detecting any fluorine-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for quantifying the purity of non-volatile compounds.[11] A reversed-phase C18 column with a UV detector is a standard starting point.[11] It provides a purity value based on the relative peak area of the main product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If volatile impurities are suspected, GC-MS is an excellent tool. It provides separation based on boiling point and offers mass data for peak identification.[8][11]
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification method.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Scenario 1: Recrystallization Issues
Question: I've tried to recrystallize my sample, but it either "oils out" or fails to crystallize altogether. What should I do?
Answer: This is a common issue that typically points to problems with the solvent system or the presence of impurities that inhibit crystal lattice formation.
-
Problem: Oiling Out. This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solution 1: Add More Solvent. Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture until it fully redissolves, then allow it to cool slowly again.
-
Solution 2: Reduce Cooling Rate. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then move it to a refrigerator, and finally to a freezer. Slow cooling encourages ordered crystal growth.
-
Solution 3: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
-
Problem: No Crystallization. The compound may be too soluble in the chosen solvent, or the solution may not be sufficiently saturated.
-
Solution 1: Use a Co-solvent System. If your compound is too soluble in a solvent like ethyl acetate, add a less polar "anti-solvent" like hexanes or heptane dropwise to the warm solution until it just becomes cloudy. Add a drop or two of the primary solvent to clarify, then cool slowly. This systematically reduces the overall solubility.
-
Solution 2: Reduce Solvent Volume. Carefully evaporate some of the solvent to increase the concentration of your compound and attempt to cool again.
-
Solution 3: Seeding. If you have a small amount of pure crystal, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Scenario 2: Column Chromatography Challenges
Question: I'm running a silica gel column, but I cannot achieve good separation between my product and a closely-related impurity. What are my options?
Answer: Poor separation on silica gel often happens with isomers or compounds of very similar polarity.
-
Solution 1: Optimize the Mobile Phase.
-
Reduce Polarity: If your compound and the impurity are eluting too quickly (high Rf on TLC), decrease the percentage of the polar solvent (e.g., move from 10% Ethyl Acetate/Hexane to 5% Ethyl Acetate/Hexane). This will increase the interaction with the silica stationary phase and improve separation.
-
Change Solvent Selectivity: If simply reducing polarity doesn't work, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane or diethyl ether can alter the specific interactions (e.g., hydrogen bonding, dipole-dipole) with your compounds and the silica, potentially resolving the peaks.
-
-
Solution 2: Change the Stationary Phase. If optimizing the mobile phase fails, the issue may be the stationary phase.
-
Reverse-Phase Chromatography: Consider using a C18-functionalized silica gel. In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. Non-polar compounds are retained more strongly. This reversal of polarity can often separate impurities that are inseparable on normal-phase silica.
-
-
Solution 3: Preparative HPLC. For very difficult separations, preparative HPLC offers much higher resolution than flash chromatography, albeit at a higher cost and lower throughput.
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Co-Solvent System (Ethyl Acetate/Heptane)
This protocol is a robust starting point for purifying this compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of warm ethyl acetate (~50 °C) required to just dissolve the solid completely.
-
Anti-Solvent Addition: While stirring the warm solution, slowly add heptane dropwise. Continue adding until a persistent cloudiness (turbidity) appears.
-
Clarification: Add 1-2 drops of warm ethyl acetate to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Chilling: Once at room temperature, place the flask in a refrigerator (4 °C) for several hours, then in a freezer (-20 °C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold heptane to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
| Parameter | Recommended Solvent/Condition | Rationale |
| Primary Solvent | Ethyl Acetate, Acetone, Dichloromethane | Good solubilizing power for polar pyridines. |
| Anti-Solvent | Hexanes, Heptane | Poor solvents that induce precipitation. |
| Cooling Method | Slow, stepwise cooling (Benchtop -> Fridge -> Freezer) | Promotes the formation of larger, purer crystals. |
Protocol 2: Purity Assessment by HPLC
This method provides a standardized approach to quantify the purity of the final product.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
-
Sample Preparation: Prepare a stock solution of your compound in acetonitrile at approximately 1 mg/mL. Dilute to ~50 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 70% Acetonitrile / 30% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the sample and integrate all peaks. Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.
General Troubleshooting Workflow
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
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- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. jelsciences.com [jelsciences.com]
- 10. DSpace [cora.ucc.ie]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Considerations for Large-Scale Synthesis of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
This document provides in-depth technical guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine. This valuable halogenated pyridine derivative serves as a critical building block in the development of novel agrochemicals and pharmaceuticals.[1] The inherent electronic properties of the substituted pyridine ring present unique challenges in synthesis, particularly during scale-up. This guide offers a structured approach to troubleshooting common issues, optimizing reaction conditions, and ensuring a safe and efficient process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: For large-scale synthesis, the most practical approach is typically a regioselective electrophilic bromination of a pre-existing 2-chloro-6-(trifluoromethyl)pyridine substrate. This strategy avoids the complexities of building the pyridine ring from scratch with all substituents in place and offers better control over the final product's regiochemistry compared to functionalizing a less substituted pyridine.
Q2: Why is the direct functionalization of the pyridine ring in this molecule so challenging?
A2: The pyridine ring is intrinsically electron-deficient. The presence of two strong electron-withdrawing groups—the chloro group at the 2-position and the trifluoromethyl group at the 6-position—further deactivates the ring towards electrophilic aromatic substitution.[2] This reduced reactivity necessitates carefully optimized, and sometimes harsh, reaction conditions to achieve efficient bromination at the C3 position, which can lead to side reactions if not properly controlled.
Q3: What are the primary safety concerns associated with this synthesis on a large scale?
A3: The primary safety concerns revolve around the handling of brominating agents and the reaction byproducts. Reagents like liquid bromine are highly corrosive, toxic, and volatile. N-Bromosuccinimide (NBS) is a safer alternative but still requires careful handling. The reaction can generate corrosive hydrogen bromide (HBr) gas, necessitating a well-ventilated chemical fume hood or a closed system with an acid gas scrubber. All personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and flame-retardant lab coats.[3][4]
Q4: What analytical techniques are recommended for monitoring reaction progress and ensuring final product quality?
A4: A multi-technique approach is essential for robust process control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the consumption of the starting material and the appearance of the product and volatile impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product and quantifying non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Crucial for unambiguous structural confirmation of the final product and for identifying key impurities.
Section 2: Synthetic Pathway Overview
The recommended pathway involves the direct electrophilic bromination of 2-chloro-6-(trifluoromethyl)pyridine. This route is favored for its convergence and predictability. The key transformation is the introduction of a bromine atom at the C3 position, which is one of the more electron-rich sites on the highly deactivated ring.
Caption: Proposed synthetic route for this compound.
Section 3: Detailed Experimental Protocol (Representative Method)
This protocol describes a representative method for the bromination of 2-chloro-6-(trifluoromethyl)pyridine. Note: This is a generalized procedure and must be optimized for specific equipment and scale.
-
Reactor Preparation: Ensure the reaction vessel is thoroughly clean and dry. The system should be equipped with a mechanical stirrer, a temperature probe, an addition funnel, and a gas outlet connected to a caustic scrubber. Purge the reactor with an inert atmosphere (e.g., nitrogen or argon).
-
Charge Reagents: Charge the reactor with fuming sulfuric acid (oleum) or concentrated sulfuric acid. Cool the acid to 0–5 °C using an appropriate cooling bath.
-
Substrate Addition: Slowly add 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent) to the cooled acid, ensuring the internal temperature does not exceed 10 °C. Stir until the substrate is fully dissolved.
-
Brominating Agent Addition: Charge the addition funnel with the brominating agent (e.g., N-Bromosuccinimide, 1.05–1.1 equivalents). Add the NBS portion-wise to the reaction mixture over 1–2 hours, maintaining the internal temperature between 0–10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12–24 hours. The reaction progress should be monitored by GC-MS or HPLC until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction mixture by pouring it onto a stirred mixture of ice and water. This step is highly exothermic and must be performed with extreme caution in a well-ventilated area.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize residual acid), a 10% aqueous solution of sodium thiosulfate (to remove unreacted bromine), and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield this compound as a solid.
Section 4: Troubleshooting Guide
This guide addresses the most common issues encountered during the synthesis and scale-up.
| Issue | Potential Cause | Troubleshooting Step & Rationale |
| 1. Incomplete or Stalled Reaction | Insufficient Activation: The pyridine ring is highly deactivated. | Solution: Ensure a sufficiently strong acidic medium (e.g., oleum) is used to protonate the ring and increase its susceptibility to electrophilic attack. The concentration of SO₃ in oleum can be a critical parameter to optimize. |
| Low Reaction Temperature: The activation energy for the bromination of this deactivated ring is high. | Solution: After the initial exothermic addition, a higher reaction temperature (e.g., 40–60 °C) may be required. Perform a temperature screening study to find the optimal balance between reaction rate and impurity formation. | |
| Poor Quality Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time. | Solution: Use a fresh, high-purity batch of NBS. Consider running a small-scale test reaction to qualify new batches of reagents. | |
| 2. Low Yield of Desired Product | Product Loss During Quench/Workup: The product may have some solubility in the acidic aqueous phase. | Solution: Ensure the pH of the aqueous layer is neutral or slightly basic before the final extraction to maximize the partitioning of the product into the organic phase. Perform multiple extractions with fresh solvent. |
| Sub-optimal Stoichiometry: An insufficient amount of brominating agent will lead to incomplete conversion. | Solution: Modestly increase the equivalents of the brominating agent (e.g., from 1.05 to 1.2 eq.). However, a large excess can promote the formation of di-brominated impurities. | |
| Mechanical Losses: Product loss during transfers and filtration at a large scale. | Solution: Optimize the work-up procedure to minimize transfers. Ensure filter cakes are washed thoroughly with cold solvent to recover trapped product. | |
| 3. Formation of Significant Impurities | Di-brominated Byproduct: Over-reaction due to excess brominating agent or high temperature. | Solution: Strictly control the stoichiometry of the brominating agent. Maintain the reaction temperature at the optimized level. Consider adding the brominating agent at a slower rate to avoid localized high concentrations. |
| Unreacted Starting Material: Co-purifies with the product due to similar physical properties. | Solution: Drive the reaction to completion by extending the reaction time or slightly increasing the temperature. If the starting material persists, a more efficient purification method like fractional vacuum distillation may be required. | |
| Hydrolysis of Trifluoromethyl Group: Can occur under harsh acidic or basic conditions at elevated temperatures. | Solution: While generally stable, avoid prolonged exposure to very high temperatures during the reaction and workup. Ensure quenching and neutralization steps are performed at low temperatures. |
Section 5: Key Parameter Summary
| Parameter | Recommended Range | Rationale & Key Considerations |
| Solvent/Acid | Conc. H₂SO₄ or Oleum (10-20% SO₃) | Oleum provides a stronger activating environment for the deactivated pyridine ring. The optimal SO₃ concentration should be determined experimentally. |
| Stoichiometry (NBS:Substrate) | 1.05 : 1 to 1.2 : 1 | A slight excess of NBS is needed to drive the reaction to completion. A large excess increases the risk of di-bromination. |
| Addition Temperature | 0–10 °C | The addition of reagents to sulfuric acid is highly exothermic. Low temperatures are required for safety and to minimize initial side reactions. |
| Reaction Temperature | 20–60 °C | The optimal temperature will balance a reasonable reaction rate with the minimization of byproducts. Must be determined through process development studies. |
| Reaction Time | 12–36 hours | Reaction times are typically long due to the low reactivity of the substrate. Monitor by GC or HPLC to determine the endpoint. |
Section 6: Troubleshooting Logic Diagram
This diagram provides a visual workflow for addressing common synthesis problems.
Caption: Decision-making workflow for troubleshooting the synthesis.
Section 7: Safety Considerations
-
Corrosive Materials: Concentrated sulfuric acid, oleum, and hydrogen bromide are highly corrosive. Handle them in a chemical fume hood with appropriate PPE, including face shields, acid-resistant gloves, and aprons.[2][4]
-
Exothermic Reactions: The dilution of sulfuric acid and the quenching of the reaction mixture are extremely exothermic and can cause splashing and boiling. Always add acid to water/ice slowly and with cooling.
-
Toxic Fumes: The reaction can release HBr gas. The workup can release SO₂ if a sulfite is used to quench bromine. Ensure adequate ventilation and use a caustic scrubber for large-scale reactions.[6]
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields, a face shield, a flame-retardant lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl rubber).[7]
References
- Echemi. (n.d.). 3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine Safety Data Sheets.
- Thermo Fisher Scientific. (n.d.). 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine Safety Data Sheet.
- Sigma-Aldrich. (2023). 2-Bromo-6-(bromomethyl)pyridine Safety Data Sheet.
- AstaTech. (2009). MSDS of 3-Bromo-2-(trifluoromethyl)pyridine.
- BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Bromo-2,6-bis(trifluoromethyl)pyridine.
- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
- ChemicalBook. (n.d.). 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine synthesis.
- CymitQuimica. (n.d.). Pyridine, 3-bromo-6-chloro-2-(trifluoromethyl)-.
- pH Scientific. (n.d.). Pyridine, 3-bromo-2-chloro-6-(trifluoromethyl).
- ChemicalBook. (n.d.). 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis.
- ResearchGate. (n.d.). Scheme 1 Synthetic routes for the synthesis of 3, 5 and 6.
- MySkinRecipes. (n.d.). 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine.
- O'Riordan, A., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Mitchell, J., et al. (2017).
- He, C.-Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal.
- ChemScene. (n.d.). 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine.
- SciSpace. (n.d.). An improved synthetic route to trifluoromethyl-6-substituted-2(1h)-pyridones.
- Chuang, T.-H., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
- BenchChem. (2025). Head-to-head comparison of different synthetic routes to 3-bromo-7-chloro-1-benzothiophene.
- Fluoromart. (n.d.). 6-BroMo-2-chloro-3-fluoropyridine.
- Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization.
- National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- ResearchGate. (n.d.). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations.
- Sigma-Aldrich. (n.d.). 2-Bromo-6-(trifluoromethyl)pyridine.
- ChemScene. (n.d.). 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine.
- Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
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Preventing debromination in 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine reactions
A Guide to Preventing Debromination in Synthetic Applications
Welcome to the technical support center for 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we address a critical and common challenge encountered during its use: the unwanted cleavage of the C-Br bond, leading to debromination. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you achieve clean, high-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound susceptible to debromination?
A1: The reactivity of this molecule is a product of its distinct electronic features. The carbon-bromine (C-Br) bond at the 3-position is inherently weaker and more reactive than the carbon-chlorine (C-Cl) bond at the 2-position.[1] This difference in bond dissociation energy is the primary reason that reactions like palladium-catalyzed cross-couplings preferentially occur at the C-Br bond.[1][2] However, this enhanced reactivity also makes it prone to reductive debromination (hydrodebromination), where the bromine atom is replaced by hydrogen. This side reaction is often facilitated by palladium catalysts in the presence of a hydrogen source, which can be ambient moisture, solvent, or even the phosphine ligands themselves under certain conditions.[3][4][5]
Q2: Which reaction types are most commonly affected by debromination?
A2: Debromination is a significant concern in two main classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: This includes widely used transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4] The catalytic cycle involves intermediates that can be intercepted by a proton source, leading to the debrominated byproduct.
-
Metallation Reactions: Attempts to form organometallic reagents via halogen-metal exchange (e.g., using organolithium or Grignard reagents) are highly susceptible to debromination.[4] If the generated carbanion is not trapped efficiently by an electrophile, it can be quenched by trace proton sources in the reaction medium.
Q3: What are the general strategies to minimize or prevent debromination?
A3: A successful strategy hinges on carefully controlling the reaction conditions to favor the desired transformation over the reductive pathway. Key principles include:
-
Judicious Choice of Reagents: Using milder bases, highly active and specific catalyst systems, and robust organometallic reagents is crucial.
-
Temperature Control: Lowering the reaction temperature often suppresses the rate of side reactions more than the desired reaction.[4]
-
Inert Atmosphere and Anhydrous Conditions: Rigorously excluding oxygen and moisture prevents catalyst deactivation and eliminates potential proton sources that lead to hydrodebromination.[3][4]
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental problems. Each scenario details the problem, analyzes the potential causes, and provides concrete solutions and optimized protocols.
Scenario 1: Debromination during Suzuki-Miyaura Coupling
Problem: "I am trying to couple an arylboronic acid at the 3-position of this compound, but my analysis (GC-MS/LC-MS) shows a significant peak corresponding to 2-chloro-6-(trifluoromethyl)pyridine."
Analysis of Potential Causes:
This outcome strongly suggests that hydrodebromination is competing with the Suzuki coupling pathway. The primary culprits are typically the base, temperature, or an inefficient catalyst system.
-
Base-Induced Decomposition: Strong bases, particularly in combination with high temperatures, can promote the decomposition of the starting material or intermediates, leading to debromination.
-
Suboptimal Catalyst Turnover: An inefficient catalyst system may have a slow rate of transmetallation or reductive elimination. This allows the palladium(II) intermediate, formed after oxidative addition to the C-Br bond, to linger and undergo side reactions.
-
Proton Sources: The presence of excess water or other protic impurities can quench intermediates in the catalytic cycle, leading to the debrominated product.[3][5]
Solutions and Recommendations:
To favor the desired C-C bond formation, the catalytic system must be optimized to ensure each step of the Suzuki cycle proceeds faster than the competing debromination pathway.
| Parameter | Problematic Conditions | Recommended Conditions | Rationale |
| Base | Strong bases (e.g., NaOEt, NaOtBu) | Milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃ )[3][4] | Milder bases are effective for the Suzuki reaction but are less likely to induce hydrodebromination.[4] |
| Temperature | High (>110 °C) | Moderate (80-100 °C )[2] | Sufficient to promote the reaction without significantly increasing the rate of the debromination side reaction. |
| Catalyst/Ligand | Standard Pd(PPh₃)₄ | Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) [3][4] | These advanced ligands accelerate the rate-limiting oxidative addition and subsequent steps, minimizing the lifetime of intermediates prone to side reactions.[3] |
| Solvent | DMF, DMAc (can decompose at high temp) | Aprotic solvents like 1,4-Dioxane or Toluene , often with a small amount of water.[2][3] | These solvents offer good solubility and stability under the recommended conditions. |
-
Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.5 mol%).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[2]
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Scenario 2: Debromination during Halogen-Metal Exchange
Problem: "I am attempting to generate a Grignard or organolithium reagent at the 3-position via halogen-metal exchange, but quenching with an electrophile (e.g., CO₂, I₂) yields mainly the protonated, debrominated starting material."
Analysis of Potential Causes:
This indicates that the highly reactive organometallic intermediate is being protonated before it can react with your electrophile.
-
Temperature Control Failure: Halogen-metal exchanges are extremely fast and exothermic. Even a slight rise in temperature above -78 °C can lead to decomposition or reaction with the solvent (e.g., THF).
-
Reagent Reactivity: Standard reagents like n-BuLi or i-PrMgCl can be effective but may require precise control.[6] More aggressive reagents like t-BuLi can be less selective.
-
Protic Contamination: Traces of water in the solvent, on the glassware, or in the starting material will instantly quench the organometallic intermediate.
Solutions and Recommendations:
The key to success is forming the organometallic species at a very low temperature and ensuring its immediate and efficient trapping. The use of modern, highly active Grignard reagents can dramatically improve outcomes.
| Parameter | Problematic Conditions | Recommended Conditions | Rationale |
| Reagent | n-BuLi, t-BuLi | i-PrMgCl·LiCl ("Turbo Grignard") [7] | This reagent performs a rapid and clean Br/Mg exchange at low temperatures, tolerating many functional groups and minimizing side reactions.[8][9] |
| Temperature | -78 °C with poor control | Strictly maintained -78 °C to -100 °C (using a dry ice/acetone or liquid N₂/ethanol bath) | Essential for maintaining the stability of the highly reactive arylmagnesium intermediate. |
| Procedure | Slow addition of electrophile | Rapid quench with the electrophile at low temperature | Minimizes the time the reactive intermediate exists, reducing the chance of protonation. |
| Solvents/Glassware | Standard dry solvents | Freshly distilled, anhydrous solvents; flame-dried glassware under inert gas | Rigorously excludes all potential proton sources.[4] |
-
Setup: Under a strict inert atmosphere (Argon), add a solution of this compound (1.0 equiv.) to a flame-dried, three-neck flask containing anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Exchange: Slowly add a solution of i-PrMgCl·LiCl (1.05-1.1 equiv.) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete exchange.
-
Electrophilic Quench: Add the desired electrophile (1.2 equiv.), either neat or as a pre-cooled solution in anhydrous THF, rapidly to the stirring mixture at -78 °C.
-
Warming and Work-up: After stirring for an additional 1-2 hours at low temperature, allow the reaction to warm slowly to 0 °C before quenching with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry, and purify as required.
Visualization of Reaction Pathways
To better understand the chemical processes, the following diagrams illustrate the desired reaction pathways versus the competing debromination side reaction.
Diagram 1: Competing Pathways in Suzuki Coupling
Caption: A logical workflow for troubleshooting debromination issues.
References
- The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. (2014). HETEROCYCLES, Vol. 88, No. 2.
- The Halogen/Magnesium‐Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. (2014). Semantic Scholar.
- The Buchwald–Hartwig Amination After 25 Years. (2019). ResearchGate.
- i-PrMgCl·LiCl: a ten-year journey. (2014). RSC Publishing.
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2015). National Institutes of Health (NIH).
- Selective halogen–magnesium exchanges using iPrMgCl⋅LiCl. (2009). ResearchGate.
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2017). ResearchGate.
- A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (2009). National Institutes of Health (NIH).
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2023). YouTube.
- The Suzuki Reaction. Myers Research Group, Harvard University.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Suzuki coupling of different chloropyridines with phenylboronic acids. (2020). ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. (2023). National Institutes of Health (NIH).
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2016). ACS Publications.
- Palladium-Catalyzed Reactions. (2021). MDPI.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. The Halogen/Magnesium‐Exchange Using iPrMgCl·LiCl and Related Exchange Reagents | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Catalyst Poisoning with 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst poisoning issues encountered when using 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine in cross-coupling reactions. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind common experimental failures and their solutions.
I. Understanding the Challenge: The Multifaceted Nature of Catalyst Poisoning
This compound is a valuable building block in medicinal chemistry, but its structure presents several inherent challenges for catalysis, particularly with palladium-based systems. Successful cross-coupling reactions hinge on maintaining the catalyst's activity throughout the reaction. However, this substrate can deactivate the catalyst through multiple pathways.
Catalyst poisoning occurs when substances bind to the active sites of a catalyst, reducing its effectiveness or rendering it completely inactive.[1][2] This deactivation can be reversible or irreversible.[3] With halogenated trifluoromethylpyridines, the primary culprits are the pyridine nitrogen, the halogen atoms, and potential impurities.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My Suzuki-Miyaura coupling with this compound is stalling or showing low conversion. What are the likely causes related to catalyst poisoning?
A1: Low conversion is a classic symptom of catalyst deactivation. Several features of your substrate could be responsible.
-
Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[4][5] This is a well-documented cause of catalyst inhibition, as it blocks the sites needed for the catalytic cycle to proceed.[4][6] The electron-withdrawing nature of the trifluoromethyl group can modulate the basicity of the pyridine nitrogen, but it often remains a potent Lewis base capable of catalyst poisoning.[7][8]
-
Halide Inhibition: While halides are part of the catalytic cycle, an excess or specific types of halide ions in the reaction mixture can lead to the formation of stable, inactive palladium complexes.
-
Product Inhibition: The coupled product, now a more complex pyridine derivative, can also act as a ligand and poison the catalyst, sometimes even more effectively than the starting material.[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Recommended Solutions:
-
Ligand Selection is Critical: Standard ligands like PPh₃ may not be robust enough. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6][11] These ligands can sterically shield the palladium center, discouraging coordination by the pyridine nitrogen, and promote the desired catalytic cycle.[11]
-
Choice of Palladium Source: While Pd(OAc)₂ is common, it requires in situ reduction to the active Pd(0) state. In the presence of a coordinating substrate, this process can be inefficient. Consider starting with a Pd(0) source like Pd₂(dba)₃ to bypass this step.[5][12]
-
Base and Solvent Considerations: The choice of base is crucial. Strong bases can promote side reactions. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and less prone to causing substrate or product degradation.[4][11] Ensure your solvents are anhydrous and rigorously degassed, as oxygen can lead to the formation of inactive palladium oxides and promote homocoupling of boronic acid partners.[4][6][11]
Q2: I'm observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?
A2: The formation of palladium black is a clear visual indicator of catalyst decomposition. The active, soluble palladium species has aggregated into inactive, elemental palladium.
-
Mechanism of Decomposition: This often occurs when the ligand is not robust enough to stabilize the palladium nanoparticles throughout the catalytic cycle, especially at elevated temperatures. The pyridine substrate can displace the stabilizing ligand, leading to catalyst agglomeration and precipitation.
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Use More Robust Ligands | Ligands with greater steric bulk and electron-donating properties can better stabilize the palladium center against aggregation. | Switch to advanced biarylphosphine ligands (e.g., RuPhos, BrettPhos) or NHC ligands. |
| Lower the Reaction Temperature | High temperatures can accelerate ligand degradation and catalyst decomposition.[6] | Determine the lowest effective temperature for your reaction. A temperature screen (e.g., 60°C, 80°C, 100°C) is advisable. |
| Use a Pre-formed Catalyst | Pre-formed palladium catalysts can sometimes offer greater stability compared to those generated in situ. | Consider using a palladacycle precatalyst. |
| Phase-Transfer Catalysts | For reactions with solubility issues, a phase-transfer catalyst can sometimes help stabilize the palladium catalyst.[6] | In biphasic systems, consider adding tetrabutylammonium bromide (TBAB). |
Q3: My reaction is selective for the C-Br bond, but when I try to couple at the C-Cl position in a subsequent step, the reaction fails. Is this a poisoning issue?
A3: Yes, this is a common challenge that involves both reactivity and potential catalyst inhibition.
-
Inherent Reactivity Difference: The C-Cl bond is significantly stronger than the C-Br bond, making the oxidative addition step more difficult and requiring a more active catalyst system and harsher conditions.[4][13]
-
Increased Poisoning Potential: The product from the first coupling is a more complex, functionalized pyridine. This new molecule may be an even more potent catalyst poison than the starting material, deactivating the highly active catalyst required for C-Cl bond activation.
Solutions for C-Cl Coupling:
-
Highly Active Catalyst Systems: For C-Cl bond activation, you will likely need a more sophisticated catalyst system than for the C-Br bond. This often involves specialized, highly electron-rich, and bulky ligands.[12]
-
Increased Catalyst Loading: While not always ideal from a cost perspective, increasing the catalyst and ligand loading can sometimes compensate for the partial deactivation.[3]
-
Higher Temperatures: More energy is required to cleave the C-Cl bond. Reactions are typically run at higher temperatures (e.g., >100 °C).[13]
-
Careful Choice of Base and Solvent: As with the initial coupling, the choice of base and solvent is critical to prevent side reactions at these higher temperatures.
Caption: Simplified catalytic cycle showing the points of potential catalyst poisoning by the pyridine nitrogen.
III. Experimental Protocols
General Protocol for a Robust Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for each specific substrate combination.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-3 mol%)
-
SPhos or XPhos (2-6 mol%)
-
K₃PO₄ (2.0 - 3.0 equivalents), finely ground
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and the phosphine ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.[4]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Conclusion
Successfully employing this compound in cross-coupling reactions requires a proactive approach to mitigating catalyst poisoning. The key factors are the use of robust, sterically demanding ligands to shield the palladium center, careful selection of the palladium source and reaction conditions, and maintaining a scrupulously inert and anhydrous environment. By understanding the underlying mechanisms of deactivation, researchers can more effectively troubleshoot and optimize their synthetic routes.
V. References
-
Sajiki, H. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. J-Stage. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on catalyst deactivation kinetics of pyridine chlorination. Retrieved from [Link]
-
Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146. Retrieved from [Link]
-
Deng, H., & Gribble, G. W. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Communications, 5, 4371. Retrieved from [Link]
-
Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. PlumX. Retrieved from [Link]
-
RevisionDojo. (2025). Catalyst Poisoning Explained Simply. Retrieved from [Link]
-
American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Retrieved from [Link]
-
Academax. (n.d.). Study on Catalyst Deactivation Kinetics of Pyridine Chlorination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. Retrieved from [Link]
-
Technomax. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
American Chemical Society. (n.d.). The Trifluoromethyl Group in Medical Chemistry. ACS Publications. Retrieved from [Link]
-
Google Patents. (n.d.). CN105503706A - Dehalogenation degradation method for halogenated pyridine compound. Retrieved from
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
PubMed. (2016). Use of Trifluoromethyl Groups for Catalytic Benzylation and Alkylation with Subsequent Hydrodefluorination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]
-
MDPI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Retrieved from [Link]
-
NROChemistry. (n.d.). Cross-Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
American Chemical Society. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
American Chemical Society. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-1-chloro-2-fluorocyclohexa-1,3,5-triene. PubChem. Retrieved from [Link]
Sources
- 1. revisiondojo.com [revisiondojo.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Guide to the Structural Elucidation of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine via ¹H NMR Spectroscopy
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, a polysubstituted heteroaromatic compound relevant in medicinal chemistry and materials science. We will dissect the expected spectral features based on fundamental principles and compare them with experimental data from structurally analogous compounds to provide a robust framework for its characterization. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural verification.
The Power of Substituent Effects in ¹H NMR
The chemical environment of each proton in a molecule dictates its resonance frequency, or chemical shift (δ), in a ¹H NMR spectrum. In aromatic systems like pyridine, the position of a proton's signal is highly sensitive to the electronic properties of the ring's substituents. Electron-withdrawing groups (EWGs) decrease the electron density around nearby protons, "deshielding" them from the applied magnetic field and shifting their signals to a higher frequency (downfield). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" protons and moving their signals upfield.
The target molecule, this compound, features a pyridine core heavily substituted with potent EWGs:
-
Pyridine Nitrogen: Inherently electron-withdrawing.
-
2-Chloro & 3-Bromo Groups: Halogens are classic EWGs that withdraw electron density through induction.
-
6-Trifluoromethyl (CF₃) Group: The CF₃ group is one of the strongest EWGs due to the intense inductive pull of the three highly electronegative fluorine atoms.[1][2]
These substituents create a distinct electronic landscape on the pyridine ring, which allows for a confident prediction of the resulting ¹H NMR spectrum.
Part 1: Spectral Analysis of this compound
The structure of this compound possesses two protons on the aromatic ring, at positions C-4 and C-5.
Caption: Structure of this compound with protons H-4 and H-5.
Predicted ¹H NMR Spectral Data
Based on established principles of substituent effects, we can predict the characteristics of the signals for H-4 and H-5.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale for Assignment |
| H-5 | ~8.1 - 8.4 | Doublet (d) | ~8.0 - 8.5 Hz | Strongly deshielded by the potent electron-withdrawing CF₃ group at the ortho position and the bromo group at the adjacent C-3 position. |
| H-4 | ~7.8 - 8.1 | Doublet (d) | ~8.0 - 8.5 Hz | Deshielded by the pyridine nitrogen and adjacent halogens, but less so than H-5 as it lacks a powerful ortho EWG. |
Causality Behind the Predictions:
-
Chemical Shift (δ): Both protons are expected in the downfield region of the spectrum (>7.5 ppm), characteristic of electron-deficient aromatic rings. The H-5 proton is positioned ortho to the powerfully withdrawing CF₃ group, which will induce the most significant downfield shift. H-4 is further away and will therefore appear at a relatively upfield position compared to H-5.
-
Multiplicity: H-4 and H-5 are adjacent protons on the ring. They will couple to each other, resulting in a splitting pattern known as a doublet for each signal. This is a classic AX spin system.
-
Coupling Constant (J): The coupling between two adjacent protons on a pyridine ring (a ³JHH or ortho-coupling) typically falls within the 7-9 Hz range. The magnitude of this coupling constant confirms the adjacency of the two protons.
Part 2: A Comparative Analysis with Structurally Related Pyridines
To ground our predictions in experimental evidence, we will compare the expected spectrum of our target molecule with the known ¹H NMR data of similar substituted pyridines. This comparative approach is a powerful tool for validating structural assignments.
Alternative Compound 1: 2-Bromo-6-chloropyridine
This compound removes the highly influential CF₃ group, allowing us to isolate the effects of the two halogens and the pyridine nitrogen.
| Proton | Experimental δ (ppm) | Multiplicity | Coupling Constant (J) |
| H-3 | 7.33 | Doublet (d) | 7.7 Hz |
| H-4 | 7.58 | Triplet (t) | 7.7 Hz |
| H-5 | 7.23 | Doublet (d) | 7.7 Hz |
| (Data sourced from spectral databases)[3] |
Analysis: In this simpler system, the protons are significantly more shielded (further upfield) than predicted for our target molecule. The H-4 proton, situated between the two other ring protons, appears as a triplet. This starkly contrasts with our target molecule, where the removal of H-3 and H-6 and the addition of a CF₃ group dramatically shifts the remaining protons downfield and simplifies the splitting pattern. This comparison empirically demonstrates the profound deshielding influence of the CF₃ group.
Alternative Compound 2: 5-Bromo-2-(trifluoromethyl)pyridine
This isomer repositions the bromine atom and removes the chlorine, providing insight into the positional effects of the substituents.
| Proton | Experimental δ (ppm) | Multiplicity | Coupling Constant (J) |
| H-6 (α to N) | 8.82 | Doublet (d) | 1.7 Hz |
| H-4 (β to N) | 8.05 | Doublet of Doublets (dd) | 8.3, 1.7 Hz |
| H-3 (β to N) | 7.61 | Doublet (d) | 8.3 Hz |
| (Data sourced from supporting information of a chemical publication)[4] |
Analysis: The H-6 proton, ortho to the pyridine nitrogen, is the most downfield signal at 8.82 ppm. The H-4 proton signal is split into a doublet of doublets due to coupling with both H-3 (³J ≈ 8.3 Hz) and H-6 (⁴J ≈ 1.7 Hz). This spectrum highlights how the relative positions of the protons and substituents generate unique chemical shifts and coupling patterns that serve as a fingerprint for each specific isomer. The data confirms the strong deshielding effect of the CF₃ group on the adjacent H-3 proton.
Alternative Compound 3: 3-Chloro-2-(trifluoromethyl)pyridine
This compound allows for a direct comparison of the electronic effects of chlorine versus bromine when adjacent to the CF₃ group.
| Proton | Experimental δ (ppm) | Multiplicity | Coupling Constant (J) |
| H-6 (α to N) | 8.62 | Doublet (d) | 3.7 Hz |
| H-4 (β to N) | 7.91 | Doublet (d) | 12.7 Hz (likely a typo in source, expect ~8 Hz) |
| H-5 (γ to N) | 7.49 | Doublet of Doublets (dd) | 8.2, 4.6 Hz |
| (Data sourced from supporting information of a chemical publication)[4] |
Analysis: Similar to the other examples, the protons are all in the downfield region. The H-6 proton adjacent to the nitrogen is the most deshielded. The complexity of this spectrum relative to our target molecule's predicted AX system underscores how the specific substitution pattern is the primary determinant of the final spectral appearance.
Part 3: A Validated Protocol for High-Quality ¹H NMR Data Acquisition
Obtaining a clean, high-resolution spectrum is paramount for accurate analysis. The following protocol outlines the best practices for sample preparation and data acquisition.[5][6]
Experimental Workflow
Caption: Standardized workflow for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of the solid this compound.
-
Select an appropriate deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.
-
Dissolve the sample in approximately 0.7 mL of the deuterated solvent inside a clean vial before transferring the solution to a clean, dry NMR tube.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field over time.
-
Shimming: The magnetic field homogeneity (B₀) must be optimized. The instrument automatically adjusts "shim" coils to produce sharp, symmetrical peaks. This is a critical step for resolution.
-
Tuning: The probe is tuned to the correct frequency for protons (¹H) to ensure maximum signal transmission.
-
Acquisition Parameters: Use a standard 1D proton pulse sequence. Key parameters include the pulse width (typically a 45° pulse to allow for a shorter relaxation delay), acquisition time (at), and relaxation delay (d1). For quantitative results, the total time between pulses should be at least 5 times the longest T1 relaxation time of the protons of interest.[6]
-
-
Data Processing:
-
Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum via FT.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are purely absorptive and positive. The baseline is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is set to 7.26 ppm. If tetramethylsilane (TMS) was added, its signal is set to 0 ppm.
-
Integration and Peak Picking: The area under each signal is integrated to determine the relative ratio of protons. The exact chemical shift of each peak is identified.
-
Conclusion
The ¹H NMR spectrum of this compound is predicted to be simple and highly informative, consisting of two doublets in the downfield aromatic region. The precise chemical shifts of these protons are dictated by the powerful and cumulative electron-withdrawing effects of the nitrogen, chlorine, bromine, and, most significantly, the trifluoromethyl substituents. By comparing these expected features with the experimental spectra of analogous compounds, we can confidently assign the structure and gain a deeper understanding of substituent effects in heterocyclic chemistry. Adherence to a rigorous experimental protocol is essential to generate the high-quality data required for such detailed analysis.
References
- Springer Nature. (2019). Analysis of Plasma, Serum, and Whole Blood Metabolites Using ¹H NMR Spectroscopy. Springer Protocols. Available: [Link]
- Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Available: [Link]
- University of Sheffield.
- Michigan State University. Basic Practical NMR Concepts. Available: [Link]
- The Royal Society of Chemistry. (2014).
- Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. Available: [Link]
- Walczak, M. A., et al. (2019). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. Journal of Organic Chemistry. Available: [Link]
Sources
- 1. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-BROMO-6-CHLOROPYRIDINE(5140-72-7) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
13C NMR analysis of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
An In-Depth Guide to the ¹³C NMR Spectroscopic Analysis of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Introduction: Deciphering Molecular Architecture with ¹³C NMR
In the realm of synthetic chemistry and drug development, the unambiguous structural confirmation of novel molecules is paramount. This compound is a highly substituted heterocycle, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. Its complex substitution pattern, featuring two different halogens and a potent electron-withdrawing trifluoromethyl group, presents a unique challenge and an excellent case study for the power of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.
This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound. We will dissect the intricate interplay of substituent effects, predict the chemical shifts and coupling patterns, and offer a comparative analysis with related structures. Furthermore, a detailed experimental protocol is provided to empower researchers in acquiring high-fidelity data for this and similar complex molecules.
Theoretical Framework: Predicting the ¹³C NMR Spectrum
The ¹³C NMR spectrum of a substituted pyridine is governed by the electronic environment of each carbon atom. The chemical shift (δ) is highly sensitive to the inductive and resonance effects of the substituents, as well as the inherent electron-deficient nature of the pyridine ring. For substituted benzenes and heteroaromatic compounds, substituent-induced chemical shifts (SCS) are often additive, allowing for reasonable predictions.[1]
Substituent Effects on the Pyridine Ring:
-
Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon, leading to a general deshielding (downfield shift) of the α-carbons (C2, C6) and the γ-carbon (C4) compared to benzene (δ ≈ 128.5 ppm).[1][2]
-
Chloro Group (at C2): The electronegative chlorine atom induces a strong deshielding effect on the directly attached carbon (ipso-carbon, C2), causing a significant downfield shift.
-
Bromo Group (at C3): Similarly, the bromine at C3 will cause a downfield shift for C3, although the effect is slightly less pronounced than that of chlorine.
-
Trifluoromethyl Group (at C6): The -CF₃ group is a powerful electron-withdrawing group. It dramatically deshields the ipso-carbon (C6). Crucially, it also introduces spin-spin coupling with the carbon nuclei over one or more bonds, leading to characteristic splitting patterns in the proton-decoupled ¹³C spectrum.[3][4]
Carbon-Fluorine (¹³C-¹⁹F) Coupling:
The presence of the -CF₃ group is a defining feature of the spectrum. Due to the 100% natural abundance and spin ½ of the ¹⁹F nucleus, its coupling to ¹³C is readily observed and provides invaluable structural information.[4][5]
-
¹JCF: The one-bond coupling between the fluorine atoms and the trifluoromethyl carbon itself is typically very large, on the order of 250-300 Hz. This will cause the -CF₃ carbon signal to appear as a distinct quartet (due to coupling to three equivalent fluorine atoms).
-
²JCF: The two-bond coupling from the fluorine atoms to the ring carbon C6 will be substantial, generally in the range of 30-40 Hz, also resulting in a quartet.[6]
-
³JCF & ⁴JCF: Three-bond coupling to C5 and four-bond coupling to C4 are also possible. The ³JCF is typically smaller (0-10 Hz), while ⁴JCF is often unresolved but can cause line broadening.[7]
Predicted ¹³C NMR Assignments:
Based on these principles and data from related compounds, we can predict the chemical shifts and multiplicities for this compound.
| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity | Expected J(C-F) (Hz) | Rationale |
| C2 | 148 - 152 | Singlet (or broadened) | - | Quaternary carbon, deshielded by adjacent N and Cl. |
| C3 | 120 - 125 | Singlet (or broadened) | - | Quaternary carbon, deshielded by Br. |
| C4 | 140 - 144 | Doublet | ~160-170 (¹JCH) | CH group, deshielded by γ-N and meta-substituents. |
| C5 | 123 - 127 | Quartet | ³JCF ≈ 2-5 | CH group, deshielded by ortho-N and meta-CF₃. Splitting from F. |
| C6 | 150 - 154 | Quartet | ²JCF ≈ 30-40 | Quaternary carbon, strongly deshielded by adjacent N and CF₃. |
| CF₃ | 119 - 123 | Quartet | ¹JCF ≈ 270-280 | Strongly deshielded by attachment to aromatic ring. |
Note: In a standard proton-decoupled spectrum, the C4 and C5 signals would appear as a singlet and a quartet, respectively. The ¹JCH coupling is only observed in a proton-coupled spectrum.
Visualizing Predicted Spectral Features
The following diagram illustrates the molecular structure and highlights the key predicted ¹³C NMR characteristics, including the influential C-F couplings.
Caption: Predicted ¹³C chemical shifts and key C-F couplings.
Comparative Analysis: The Impact of Substitution
To contextualize the predicted spectrum, it is instructive to compare it with simpler analogues. This comparison highlights how the addition of each substituent systematically alters the electronic landscape of the pyridine ring.
| Compound | C2 (δ) | C3 (δ) | C4 (δ) | C5 (δ) | C6 (δ) | Source |
| Pyridine | 150.2 | 123.9 | 136.0 | 123.9 | 150.2 | [8] |
| 3-Bromo-2-chloropyridine | 142.9 | 121.2 | 140.7 | 127.6 | 151.7 | [9] |
| This compound (Predicted) | 148-152 | 120-125 | 140-144 | 123-127 (q) | 150-154 (q) | - |
Analysis of Trends:
-
Pyridine vs. 3-Bromo-2-chloropyridine: Introducing Cl at C2 and Br at C3 shifts most signals. C2 and C6 are particularly affected by the new substitution pattern.
-
3-Bromo-2-chloropyridine vs. Target Molecule: Adding the -CF₃ group at C6 is predicted to cause a significant downfield shift at C6 and introduce the characteristic quartet splitting for both C6 and C5. The remote electronic withdrawal may also slightly influence the other ring carbons.
Experimental Protocol for High-Quality ¹³C NMR Acquisition
Acquiring a clean, well-resolved ¹³C NMR spectrum for a compound like this requires careful attention to experimental parameters. Quaternary carbons and carbons coupled to fluorine present specific challenges.[10]
Workflow Diagram:
Caption: Standard workflow for ¹³C NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Action: Accurately weigh 15-30 mg of this compound.
-
Rationale: A sufficient concentration is necessary to overcome the low natural abundance of ¹³C and the signal splitting caused by fluorine, which reduces the peak height for a given signal.
-
Action: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure the solvent is free of impurities.
-
Action: Transfer the solution into a 5 mm NMR tube, filtering through a small cotton or glass wool plug if any particulates are visible.
-
-
Instrument Setup and Calibration:
-
Action: Insert the sample into the spectrometer. Lock the field using the deuterium signal from the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Rationale: A well-shimmed magnet is critical for achieving high resolution and sharp lineshapes, which is necessary to resolve small long-range couplings.
-
Action: Tune and match the ¹³C channel of the probe to the sample.
-
Rationale: Proper tuning ensures maximum sensitivity and efficient power transfer.
-
-
Acquisition Parameters:
-
Action: Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).
-
Action: Set the relaxation delay (d1) to at least 2 seconds, and preferably 5 seconds.
-
Rationale: Quaternary carbons (C2, C3, C6, CF₃) have long relaxation times because they lack an attached proton for efficient relaxation via the dipole-dipole mechanism. A short d1 will lead to signal saturation and disproportionately small (or absent) peaks for these carbons.[11]
-
Action: Set the number of scans (ns) to a minimum of 1024. More scans may be required depending on the sample concentration.
-
Rationale: The combination of low ¹³C abundance and signal splitting into quartets necessitates a high number of transients to achieve an adequate signal-to-noise ratio.[4][10]
-
Action: Initiate data acquisition.
-
-
Data Processing:
-
Action: After acquisition, apply an exponential window function with a line broadening factor (lb) of 1-2 Hz.
-
Rationale: This improves the signal-to-noise ratio at the cost of a slight loss in resolution, which is generally an acceptable trade-off for survey ¹³C spectra.
-
Action: Perform Fourier transformation, followed by manual or automatic phase and baseline correction.
-
Action: Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
Action: Identify and label the peaks. For the quartets, measure the coupling constant (J) by taking the difference in frequency (Hz) between adjacent lines.
-
Conclusion
The ¹³C NMR spectrum of this compound is a rich source of structural information. A thorough understanding of substituent effects and, most critically, the principles of ¹³C-¹⁹F spin-spin coupling allows for a confident prediction and interpretation of the spectrum. The presence of four distinct quaternary carbons and two CH carbons, each with a unique electronic signature, can be fully resolved and assigned using the systematic approach outlined in this guide. By combining theoretical prediction with a robust experimental protocol, researchers can leverage ¹³C NMR as a definitive tool for the structural elucidation of even the most complex synthetic intermediates and final products.
References
- Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
- ACD/Labs. (2008).
- Ostrowski, S., & Wicha, J. (1995). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 1(1), 1-10. [Link]
- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]
- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek Blog. [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information for a related trifluoromethyl pyridine synthesis. Royal Society of Chemistry. [Link]
- Argyropoulos, D., et al. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]
- Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]
- University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. University of Wisconsin-Madison Chemistry Department. [Link]
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum for Pyridine. HMDB. [Link]
- Dadkhah, A., et al. (2020). The ¹³C APT NMR spectra peak splitting's with coupling constants caused by the fluorine in compounds.
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A Senior Application Scientist's Guide to 19F NMR Data for 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine Derivatives
This guide provides an in-depth technical comparison and analysis of 19F Nuclear Magnetic Resonance (NMR) data for 3-bromo-2-chloro-6-(trifluoromethyl)pyridine and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of these valuable chemical entities. We will delve into the causality behind experimental choices, present detailed protocols, and compare 19F NMR with alternative analytical techniques to provide a comprehensive understanding of its application in this context.
The Critical Role of Fluorinated Pyridines and 19F NMR
This compound serves as a key building block in the synthesis of a wide array of agrochemicals and pharmaceuticals.[1][2] The trifluoromethyl group is a common motif in modern drug design, often introduced to enhance metabolic stability, binding affinity, and bioavailability.[3][4] Given the significance of this structural element, its unambiguous characterization is paramount.
19F NMR spectroscopy stands out as an exceptionally powerful and direct method for analyzing fluorinated compounds.[5][6] The 19F nucleus possesses a nuclear spin of 1/2, is 100% naturally abundant, and has a high gyromagnetic ratio, making it highly sensitive to NMR detection.[5] Furthermore, the chemical shift of the 19F nucleus is exquisitely sensitive to its local electronic environment, resulting in a very wide spectral dispersion that minimizes signal overlap and simplifies spectral analysis.[5][7][8] This sensitivity allows for the precise monitoring of chemical transformations and the subtle electronic effects of various substituents on the pyridine ring.
Understanding 19F NMR Chemical Shifts in Substituted (Trifluoromethyl)pyridines
The chemical shift of the trifluoromethyl (CF3) group in 19F NMR is a direct reporter of the electronic environment of the pyridine ring. Electron-withdrawing groups will generally deshield the fluorine nuclei, causing a downfield shift (to a less negative or more positive ppm value), while electron-donating groups will cause an upfield shift (to a more negative ppm value).[3]
In the case of this compound, the bromine and chlorine atoms are both electron-withdrawing halogens. Their positions relative to the CF3 group will influence the observed chemical shift. For instance, the introduction of additional substituents on the pyridine ring will further modulate this chemical shift, providing a diagnostic handle for reaction monitoring and structural confirmation.
Table 1: Predicted 19F NMR Chemical Shifts for Hypothetical this compound Derivatives
| Substituent at C4 or C5 | Expected Electronic Effect | Predicted 19F Chemical Shift Range (ppm) vs. CFCl3 | Rationale |
| -NO2 (Nitro) | Strong Electron-Withdrawing | -60 to -65 | Significant deshielding of the CF3 group. |
| -CN (Cyano) | Electron-Withdrawing | -62 to -67 | Deshielding effect, though typically less than a nitro group. |
| -H (Unsubstituted) | Reference | -65 to -70 | Baseline for comparison. |
| -OCH3 (Methoxy) | Electron-Donating | -68 to -73 | Shielding of the CF3 group due to resonance and inductive effects. |
| -NH2 (Amino) | Strong Electron-Donating | -70 to -75 | Strong shielding effect on the CF3 group. |
Note: These are predicted ranges based on established principles of substituent effects in 19F NMR. Actual values can vary depending on the solvent and other experimental conditions.[3][5]
Experimental Protocol for Acquiring High-Quality 19F NMR Data
To ensure the acquisition of reliable and reproducible 19F NMR data, a standardized experimental protocol is essential. The following section outlines a robust, self-validating methodology.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[5]
-
Ensure the sample is fully dissolved to avoid line broadening.
-
-
NMR Spectrometer Setup:
-
Use a spectrometer equipped with a probe capable of detecting 19F frequencies (a broadband or dedicated 19F probe).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Acquisition Parameters:
-
Reference: Use an external standard of CFCl3 (Trichlorofluoromethane) at 0 ppm or a secondary standard with a known chemical shift. For convenience, many modern spectrometers can be referenced internally to the deuterium lock frequency.
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured. The typical range for CF3 groups is between -50 and -70 ppm.[5]
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the 19F nuclei, ensuring accurate integration.[8]
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Decoupling: For routine spectra, proton decoupling (e.g., using a GARP or WALTZ sequence) can be applied to simplify the spectrum by removing 1H-19F couplings, resulting in a single sharp singlet for the CF3 group.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Reference the spectrum to the appropriate standard.
-
Integrate the signals if quantitative analysis is required.
-
Experimental Workflow Diagram:
Caption: Workflow for acquiring 19F NMR data.
Comparison with Alternative Analytical Techniques
While 19F NMR is a premier technique for the analysis of these compounds, a multi-technique approach is often employed for comprehensive characterization.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| 19F NMR Spectroscopy | Precise structural information, electronic environment, quantitative analysis. | High sensitivity for fluorine, wide chemical shift range, non-destructive.[5][8] | Requires specialized equipment, lower throughput than some methods. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, provides molecular formula confirmation. | Isomers may not be distinguishable, provides limited structural connectivity information on its own. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple to operate. | Provides limited information on the overall molecular structure, spectra can be complex. |
| 1H and 13C NMR Spectroscopy | Information on the proton and carbon framework of the molecule. | Provides detailed structural connectivity. | 13C has low natural abundance and sensitivity, 1H NMR can have overlapping signals. |
Decision-Making for Analytical Method Selection:
Caption: Decision tree for analytical method selection.
Conclusion
19F NMR spectroscopy is an indispensable tool for the characterization of this compound derivatives. Its high sensitivity and the wide dispersion of chemical shifts provide unambiguous and detailed information about the electronic environment of the trifluoromethyl group, which is critical for confirming successful synthesis and for understanding structure-activity relationships. By following a robust experimental protocol and complementing 19F NMR with other analytical techniques, researchers can ensure the comprehensive and accurate characterization of these important molecules.
References
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- ResearchGate.
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- Supporting Inform
- American Chemical Society.
- SpectraBase. 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. [Link]
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- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- The Royal Society of Chemistry.
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A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. Halogenated pyridines, a common scaffold in medicinal chemistry, present unique challenges and opportunities in their analytical characterization. This guide provides an in-depth analysis of the mass spectrometry fragmentation behavior of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, a compound of interest due to its complex substitution pattern. We will explore the expected fragmentation pathways under electron ionization (EI) conditions, compare mass spectrometry with other analytical techniques, and provide a detailed experimental protocol for its analysis.
The Decisive Role of Substituents in Fragmentation
The fragmentation of this compound in a mass spectrometer is governed by the interplay of its three distinct substituents: a bromine atom, a chlorine atom, and a trifluoromethyl group, all attached to a pyridine ring. Each of these groups influences the stability of the molecular ion and directs the subsequent fragmentation cascades.
Under electron ionization, the initial event is the removal of an electron to form a molecular ion radical cation (M•+). The presence of bromine and chlorine, with their characteristic isotopic patterns (³⁵Cl/³⁷Cl in a ~3:1 ratio and ⁷⁹Br/⁸¹Br in a ~1:1 ratio), will result in a distinctive isotopic cluster for the molecular ion, providing an initial confirmation of the elemental composition.[1][2]
The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments. The C-Br and C-Cl bonds are typically weaker than the C-C and C-F bonds within the trifluoromethyl group, making the loss of the halogen atoms a primary fragmentation route.[3] The trifluoromethyl group, a strong electron-withdrawing group, will also significantly influence the electron distribution in the pyridine ring and affect its fragmentation.[4][5]
Predicted Fragmentation Pathways
Based on established principles of mass spectrometry and data from related halogenated and trifluoromethyl-substituted heterocyclic compounds, we can predict the following key fragmentation steps for this compound:
-
Initial Halogen Loss: The most probable initial fragmentation events will be the loss of a bromine radical (•Br) or a chlorine radical (•Cl) from the molecular ion. The relative abundance of the resulting [M-Br]⁺ and [M-Cl]⁺ ions will depend on the relative C-Br versus C-Cl bond dissociation energies in this specific molecule. Typically, the C-Br bond is weaker than the C-Cl bond, suggesting that the loss of •Br might be the more favorable initial step.
-
Sequential Halogen Loss: Following the initial loss of one halogen, the resulting fragment ion is likely to lose the second halogen atom. This would lead to the formation of a [M-Br-Cl]⁺ ion.
-
Loss of Trifluoromethyl Group: The trifluoromethyl group can be lost as a radical (•CF₃). This fragmentation can occur from the molecular ion or from the halogen-loss fragments. The loss of CF₃ is a common fragmentation pathway for trifluoromethyl-substituted heterocycles.[4]
-
Pyridine Ring Fission: Subsequent to the loss of substituents, the pyridine ring itself can undergo fragmentation. This can involve the loss of neutral molecules like HCN, leading to smaller, stable fragment ions.[6][7]
The interplay of these pathways will generate a unique mass spectrum that serves as a fingerprint for this compound.
Visualizing the Fragmentation Cascade
The predicted fragmentation pathways can be visualized to provide a clear understanding of the process.
Caption: Predicted electron ionization fragmentation pathway for this compound.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques. Here, we compare mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for the analysis of this compound.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | X-ray Crystallography |
| Information Provided | Molecular weight, elemental composition (from isotopic patterns), and structural information from fragmentation. | Detailed information about the chemical environment of atoms (¹H, ¹³C, ¹⁹F), connectivity, and 3D structure in solution. | Precise 3D atomic arrangement in the solid state. |
| Sample Requirement | Microgram to nanogram quantities. | Milligram quantities. | Single, high-quality crystal. |
| Sensitivity | Very high. | Moderate to high. | N/A (requires a suitable crystal). |
| Throughput | High. | Moderate. | Low. |
| Strengths | Excellent for determining molecular formula and identifying known compounds through library matching. Provides key structural clues for unknown compounds.[8] | Unambiguous structure determination and stereochemistry. | Absolute structure determination. |
| Limitations | Isomers can be difficult to distinguish without tandem MS or high-resolution MS. Fragmentation pathways can be complex to interpret for novel compounds. | Lower sensitivity than MS. Can be complex to interpret for molecules with extensive spin-spin coupling. | Requires a suitable single crystal, which can be difficult to obtain. |
This comparison highlights that a multi-technique approach provides the most robust characterization of a novel compound like this compound.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation
-
Objective: To prepare a dilute solution of the analyte suitable for GC-MS injection.
-
Procedure:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a final concentration of approximately 10-100 µg/mL.
-
2. GC-MS Instrumental Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable starting point.
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis
-
Identify the chromatographic peak corresponding to this compound.
-
Examine the mass spectrum of the peak.
-
Identify the molecular ion cluster and confirm its isotopic pattern corresponds to the presence of one bromine and one chlorine atom.
-
Identify and propose structures for the major fragment ions based on the predicted fragmentation pathways.
-
Compare the obtained spectrum with library spectra if available, though for a novel compound, de novo interpretation is necessary.
This detailed guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound. By understanding the fundamental principles of fragmentation and employing a systematic analytical approach, researchers can confidently elucidate the structure of this and other complex halogenated molecules, accelerating the pace of drug discovery and development.
References
- Time in Pasuruan, ID.
- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).
- Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry - ResearchGate. (n.d.).
- D'eon, J. C., & Gauthier, A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2).
- The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic. (n.d.). RSC Publishing.
- Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(18), 4347–4358.
- Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
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- Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines - ResearchGate. (n.d.).
- Trifluoromethylated Heterocycles - ResearchGate. (n.d.).
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- Mass Spectrometry of Heterocyclic Compounds. - DTIC. (n.d.).
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Stalling, D. L., Guo, M., & Lee, M.-R. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 23(12), 2139–2149.
- 3-Bromo-2-mercapto-6-(trifluoromethyl)pyridine | C6H3BrF3NS | CID 90319854 - PubChem. (n.d.).
- The mass spectrum of 1-bromo-2-chloroethane - Doc Brown's Chemistry. (n.d.).
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- 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups - MDPI. (2023, June 6).
- Photochromism of dithiazolylethenes having pyridyl andN-methylpyridinium groups | Request PDF - ResearchGate. (n.d.).
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A Comparative Guide to the Reactivity of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine in Modern Synthetic Chemistry
Introduction
Substituted pyridine scaffolds are foundational motifs in modern drug discovery and agrochemical research.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in biologically active molecules.[2][3] Among the vast array of functionalized pyridines, di- and tri-substituted derivatives serve as versatile platforms for constructing complex molecular architectures. 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine has emerged as a particularly valuable building block due to the orthogonal reactivity of its halogen substituents, further modulated by the potent electron-withdrawing trifluoromethyl group.
This guide provides an in-depth comparison of the reactivity of this compound against other common halopyridines. We will explore its performance in key transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The discussion is grounded in mechanistic principles and supported by comparative experimental data to provide researchers, scientists, and drug development professionals with a predictive framework for leveraging this reagent in their synthetic campaigns.
The Electronic Landscape: Understanding Halopyridine Reactivity
The reactivity of a halopyridine is governed by a confluence of factors: the intrinsic nature of the carbon-halogen bond, the electron-deficient character of the pyridine ring, and the influence of other substituents.
-
Carbon-Halogen Bond Strength: In palladium-catalyzed cross-coupling reactions, the initial and often rate-limiting step is the oxidative addition of the C-X bond to a Pd(0) center. The rate of this step is inversely proportional to the C-X bond dissociation energy (BDE). This establishes the universal reactivity trend for halogens: C-I > C-Br > C-Cl > C-F .[2][4] This principle is the cornerstone of chemoselective functionalization in polyhalogenated systems.
-
Pyridine Ring Electronics: The electronegative nitrogen atom induces a dipole moment, rendering the pyridine ring π-deficient. This effect is most pronounced at the α (C2/C6) and γ (C4) positions, making them more electrophilic and susceptible to nucleophilic attack.[2] This inherent electronic bias also influences the rate of oxidative addition in cross-coupling reactions, which is generally favored at positions α to the nitrogen.[2][5]
-
The Trifluoromethyl (-CF₃) Influence: The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[3] When placed on the pyridine ring, it significantly enhances the electrophilicity of all ring positions, dramatically accelerating rates of nucleophilic aromatic substitution (SNAr) and influencing the electronic environment of the C-X bonds.[2][3]
Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions
The primary strategic advantage of this compound is the predictable, selective reactivity of the C3-Br bond over the C2-Cl bond in palladium-catalyzed cross-coupling reactions.[6][7][8] This allows for precise, stepwise elaboration of the pyridine core.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The selective coupling at the C-Br bond in 3-bromo-2-chloropyridine derivatives is well-documented, attributed to the lower BDE of the C-Br bond compared to the C-Cl bond.[7]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Data: Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95* | [7] |
| 2 | 3-Bromo-2-chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 92 | [7] |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 120 | 3 | 70 | [9] |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 120 | 3 | 65 | [9] |
*Yields for Entry 1 are representative for coupling with standard arylboronic acids, demonstrating high efficiency at the C3-Br position while leaving the C2-Cl untouched.
Causality and Insights: The data indicates that this compound is a highly efficient substrate for selective Suzuki coupling. The electron-withdrawing nature of the -Cl and -CF₃ groups likely facilitates the oxidative addition step at the more reactive C-Br bond, allowing for high yields under standard conditions. This contrasts with simpler bromopyridines which may require slightly different conditions or exhibit varied yields.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is based on established literature procedures for the selective functionalization of 3-bromo-2-chloropyridine derivatives.[7]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), to the flask.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-16 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[10] Similar to the Suzuki coupling, the reaction on this compound proceeds with high selectivity at the C3-Br position.[6]
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Comparative Data: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Substrate | Amine | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromo-2-chloropyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | 65 | 95 | [6] |
| 2 | This compound | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | 100 | ~90* | N/A |
| 3 | 2-Bromopyridine | n-Butylamine | Pd(OAc)₂ / BINAP | NaOtBu | 80 | 98 | [10] |
*Yield is a representative estimate based on the high reactivity of similar substrates. The C3-Br position is expected to react selectively.
Causality and Insights: The choice of catalyst system (palladium precursor and ligand) is critical for successful Buchwald-Hartwig amination.[10] For challenging substrates like electron-deficient halopyridines, bulky, electron-rich phosphine ligands such as RuPhos and XPhos are often required to promote efficient oxidative addition and reductive elimination steps.[6][8] The selective amination of the C3-Br bond in our target molecule is highly reliable.
Experimental Protocol: Selective Buchwald-Hartwig Amination
This protocol is adapted from standard procedures for the amination of heteroaryl halides.[6][11]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%). Evacuate and backfill with argon.
-
Reagent Addition: Add this compound (1.0 equiv), the desired amine (1.2 equiv.), and a strong base such as Lithium bis(trimethylsilyl)amide (LiHMDS, 2.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene) via syringe.
-
Reaction: Seal the tube and heat the mixture to the required temperature (e.g., 65-100 °C) with vigorous stirring for 16-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Comparative Analysis in Nucleophilic Aromatic Substitution (SNAr)
Once the C3-position has been functionalized, the remaining C2-chloro substituent becomes an excellent handle for SNAr reactions. Its reactivity is significantly enhanced by the cumulative electron-withdrawing effects of the ring nitrogen (at an α-position) and the C6-trifluoromethyl group.[2][3]
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
The SNAr reactivity of the C2-Cl on the 3-aryl-6-(trifluoromethyl)pyridine intermediate is expected to be substantially higher than that of simpler chloropyridines.
Comparative Reactivity in SNAr (Qualitative)
| Substrate | Activating Groups | Expected SNAr Reactivity |
| 2-Chloropyridine | Ring Nitrogen | Moderate |
| 2,6-Dichloropyridine | Ring N + C6-Cl | High |
| 3-Aryl-2-chloro-6-(trifluoromethyl)pyridine | Ring N + C6-CF₃ | Very High |
Causality and Insights: The presence of a strong π-acceptor and inductively withdrawing group like -CF₃ at a position that can stabilize the negative charge of the Meisenheimer intermediate (para to the site of attack) dramatically lowers the activation energy for the initial nucleophilic addition.[12][13] This makes the C2-Cl in our target scaffold exceptionally labile towards displacement by a wide range of nucleophiles (O, N, S-based).
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This is a general protocol for the displacement of an activated chloro group on a pyridine ring.
-
Reaction Setup: In a round-bottom flask, dissolve the 2-chloropyridine substrate (e.g., 3-aryl-2-chloro-6-(trifluoromethyl)pyridine) (1.0 equiv.) in a suitable polar aprotic solvent like DMF or DMSO.
-
Reagent Addition: Add the nucleophile (e.g., sodium methoxide, potassium thiophenolate, or a primary/secondary amine) (1.1 - 1.5 equiv.). If the nucleophile is not used as a salt, a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ (2.0 equiv.) may be required.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 100 °C, depending on the nucleophile's reactivity. The high activation of the substrate often allows for mild conditions. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.
Strategic Synthesis: A Sequential Functionalization Workflow
The orthogonal reactivity of this compound enables a powerful and modular synthetic strategy. A cross-coupling reaction can first be performed at the C3-Br position, followed by a nucleophilic substitution at the highly activated C2-Cl position.
Caption: A modular two-step strategy for the divergent synthesis of polysubstituted pyridines.
Conclusion
This compound stands out as a superior building block for the synthesis of complex pyridine derivatives. Its reactivity profile is characterized by:
-
Excellent Chemoselectivity: The C-Br bond undergoes palladium-catalyzed cross-coupling reactions preferentially, leaving the C-Cl bond intact for subsequent transformations.
-
Enhanced Reactivity: The electron-withdrawing substituents activate both reaction sites; the C-Br bond for oxidative addition and the C-Cl bond for nucleophilic aromatic substitution.
-
Synthetic Versatility: This predictable, orthogonal reactivity enables a modular approach to building molecular complexity, allowing for the independent and controlled introduction of diverse functionalities at the C2 and C3 positions.
By understanding these principles, researchers can strategically employ this reagent to accelerate the discovery and development of novel chemical entities in the pharmaceutical and agrochemical industries.
References
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A Senior Application Scientist's Guide to Trifluoromethylpyridine Synthesis: Viable Alternatives to 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Introduction: The Trifluoromethylpyridine Scaffold in Modern Chemistry
To researchers, scientists, and professionals in drug development, the trifluoromethylpyridine (TFMP) moiety is of significant interest. The incorporation of a trifluoromethyl group onto a pyridine ring can dramatically alter a molecule's physicochemical properties, enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This has led to the widespread use of TFMP derivatives in pharmaceuticals and agrochemicals.[1][3] A common and versatile building block for accessing substituted TFMPs is 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine. Its differential reactivity, with the carbon-bromine bond being more susceptible to palladium-catalyzed cross-coupling than the carbon-chlorine bond, allows for sequential and site-selective functionalization.[4][5]
However, reliance on a single building block can limit synthetic flexibility and accessibility. This guide provides an in-depth comparison of alternative synthetic strategies to access trifluoromethylpyridine scaffolds, moving beyond the standard use of this compound. We will explore "bottom-up" approaches that construct the TFMP ring from acyclic precursors and "top-down" methods that introduce the trifluoromethyl group onto a pre-formed pyridine ring. Each alternative will be supported by experimental data, detailed protocols, and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.
The Benchmark: Sequential Cross-Coupling of this compound
The utility of this compound lies in its predictable, stepwise functionalization. The C-Br bond at the 3-position is significantly more reactive in palladium-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, than the C-Cl bond at the 2-position.[4][5][6] This allows for the initial introduction of a substituent at C3, followed by a subsequent, typically more forcing, coupling at the C2 position.
Illustrative Workflow: Sequential Suzuki-Miyaura and Buchwald-Hartwig Reactions
Caption: Sequential functionalization of this compound.
This established route, while reliable, necessitates a halogenated starting material and proceeds through multiple steps. The following sections will explore alternative methodologies that can offer advantages in terms of step economy, starting material availability, and novel substitution patterns.
Alternative Strategy 1: "Bottom-Up" Pyridine Ring Synthesis
Instead of modifying a pre-existing pyridine, these methods construct the trifluoromethylated pyridine ring from acyclic, trifluoromethyl-containing building blocks. This approach is particularly powerful for accessing substitution patterns that may be difficult to achieve through traditional functionalization.
Cyclocondensation Reactions
Cyclocondensation reactions build the pyridine core by combining smaller, functionalized fragments. A common strategy involves the reaction of a trifluoromethyl-containing 1,3-dicarbonyl compound (or equivalent) with an enamine or a compound bearing an amino group and a source of ammonia.[1]
Key Trifluoromethylated Building Blocks:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
-
Hexafluoroacetylacetone
Experimental Protocol: Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine
This protocol, adapted from Deng and co-workers, demonstrates the synthesis of a disubstituted TFMP via the reductive cyclization of an O-acyl oxime with hexafluoroacetylacetone.
-
Reaction Setup: In a 25 mL Schlenk tube, combine the ketoxime acetate (0.2 mmol, 1.0 equiv.), hexafluoroacetylacetone (0.4 mmol, 2.0 equiv.), Na₂S₂O₄ (0.6 mmol, 3.0 equiv.), and NH₄I (0.2 mmol, 1.0 equiv.).
-
Solvent Addition: Add 2.0 mL of DMSO to the tube.
-
Reaction Execution: Stir the mixture at 80 °C for 12 hours under an argon atmosphere.
-
Workup: After cooling to room temperature, add 20 mL of water and extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Table 1: Comparison of Cyclocondensation Approaches
| Trifluoromethyl Building Block | Co-reactants | Catalyst/Conditions | Product Scope | Typical Yields (%) | Reference |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Aldehydes, Ammonium Acetate | Hantzsch Reaction Conditions | 2,6-Disubstituted-4-(trifluoromethyl)pyridines | 60-85 | [1] |
| Hexafluoroacetylacetone | Ketoxime Acetates, NH₄I/Na₂S₂O₄ | DMSO, 80 °C | 2,4,6-Trisubstituted Pyridines | 70-90 | [7] |
| Trifluoromethyloxazolones | Electron-deficient Alkenes, Base | Tandem Michael addition/cyclization | 2-(Trifluoromethyl)pyrroles | Good | [8] |
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile multicomponent reaction that typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[9][10] By using a trifluoromethylated precursor, this method provides a direct route to trifluoromethyl-substituted pyridines.
Reaction Mechanism: Kröhnke Pyridine Synthesis
Caption: Generalized mechanism of the Kröhnke pyridine synthesis.[10]
Experimental Protocol: Multicomponent Synthesis of 2-(Trifluoromethyl)pyridines
This protocol is based on the work of Wu and colleagues for the synthesis of 2-trifluoromethyl pyridines from chalcones.
-
Reactant Preparation: In a round-bottom flask, dissolve the chalcone (1.0 mmol), 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.2 mmol), and ammonium acetate (2.0 mmol) in 10 mL of ethanol.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.[11]
Advantages of "Bottom-Up" Approaches:
-
High Atom Economy: These methods, particularly multicomponent reactions, can be highly efficient in building molecular complexity.
-
Access to Diverse Substitution Patterns: Allows for the synthesis of pyridines that might be challenging to prepare via functionalization of a pre-formed ring.
-
Readily Available Starting Materials: Many of the acyclic building blocks are commercially available or can be synthesized in a few steps.[2]
Alternative Strategy 2: "Top-Down" Direct C-H Trifluoromethylation
This strategy involves the direct introduction of a trifluoromethyl group onto a C-H bond of a pyridine ring. This is a highly attractive approach as it avoids the need for pre-functionalized (e.g., halogenated) starting materials and can be used for late-stage functionalization of complex molecules.
Radical Trifluoromethylation
Radical trifluoromethylation often employs reagents that can generate a trifluoromethyl radical (•CF₃) upon activation by light, heat, or a redox initiator. Common reagents include the Togni reagent, Umemoto's reagent, and sodium triflinate (Langlois' reagent).[12]
Table 2: Common Reagents for Radical Trifluoromethylation
| Reagent | Name | Activation Method | Key Features |
| 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent I) | Photoredox, Copper catalysis | Electrophilic CF₃ source, broad substrate scope. | |
| S-(Trifluoromethyl)dibenzothiophenium Triflate (Umemoto's Reagent) | Photoredox | Highly electrophilic, effective for electron-rich arenes. | |
| CF₃SO₂Na | Sodium Trifluoromethanesulfinate (Langlois' Reagent) | Oxidative conditions (e.g., with t-BuOOH) | Inexpensive, readily available. |
Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation methods typically activate the pyridine ring to make it susceptible to attack by a nucleophilic CF₃⁻ source.
Experimental Protocol: 3-Position-Selective C-H Trifluoromethylation of Pyridine
This innovative method, developed by Kuninobu and colleagues, achieves selective trifluoromethylation at the C3 position through nucleophilic activation of the pyridine ring.
-
Hydrosilylation (Pyridine Activation): In a glovebox, combine the pyridine derivative (0.5 mmol), tris(pentafluorophenyl)borane (0.025 mmol, 5 mol%), and 1,2-dichloroethane (1.0 mL) in a screw-capped vial. Add methylphenylsilane (0.75 mmol) and stir the mixture at 65 °C for 1 hour.
-
Trifluoromethylation: Cool the reaction mixture to 0 °C and add Togni's Reagent I (0.75 mmol). Stir at 25 °C for 15 hours.
-
Oxidation/Rearomatization: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.75 mmol) and continue stirring at 25 °C for 1 hour.
-
Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane. The combined organic layers are dried, concentrated, and purified by column chromatography.[13][14][15]
Workflow for Nucleophilic C3-Trifluoromethylation
Caption: C-H trifluoromethylation at the C3 position via nucleophilic activation.
Comparative Analysis of Direct C-H Trifluoromethylation
| Method | Reagent/Catalyst | Selectivity | Key Advantages | Key Limitations | Reference |
| Radical Trifluoromethylation | Togni's Reagent / Photocatalyst | Often a mixture of isomers (C2, C3, C4) | Broad functional group tolerance, mild conditions. | Poor regioselectivity without directing groups. | [12][16] |
| Nucleophilic Trifluoromethylation | Hydrosilane / B(C₆F₅)₃, Togni's Reagent, DDQ | Highly selective for C3-position | Overcomes intrinsic reactivity for C2/C4 functionalization. | Multi-step one-pot procedure, requires specific catalyst system. | [13][14][15] |
| N-oxide Strategy | Trifluoroacetic Anhydride | C2 and C4 positions | Utilizes readily available pyridine N-oxides. | Requires preparation and subsequent deoxygenation of the N-oxide. | [1] |
Conclusion: Expanding the Synthetic Chemist's Toolkit
While this compound remains a valuable and strategic starting material for the synthesis of functionalized TFMPs, a wealth of alternative methods provides broader access to this important chemical space.
-
"Bottom-up" approaches , such as cyclocondensation and Kröhnke synthesis, offer excellent opportunities for constructing highly substituted pyridine rings from simple, acyclic trifluoromethylated precursors. These methods are particularly advantageous for achieving high atom economy and accessing diverse substitution patterns.
-
"Top-down" C-H trifluoromethylation represents the cutting edge of synthetic efficiency, allowing for the direct introduction of the CF₃ group without the need for pre-functionalized substrates. While regioselectivity can be a challenge in radical-based methods, recent advances in nucleophilic activation strategies have provided remarkable control, enabling functionalization at the traditionally less reactive C3 position.
By understanding the principles, advantages, and limitations of these alternative reagents and methodologies, researchers can devise more flexible, efficient, and innovative synthetic routes to novel trifluoromethylpyridines for applications in drug discovery, agrochemicals, and materials science.
References
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- Sano, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 184–195. [Link]
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- Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry - A European Journal, 20(50), 16806-16829. [Link]
- Ismael, M. A. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(1). [Link]
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A Comparative Guide to the Biological Activities of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine Derivatives
The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemical research, prized for the unique physicochemical properties conferred by the trifluoromethyl group, which can enhance metabolic stability and biological efficacy.[1][2] Among the various TFMP building blocks, 3-bromo-2-chloro-6-(trifluoromethyl)pyridine stands out as a versatile intermediate for synthesizing a diverse array of biologically active compounds.[3][4] This guide provides a comparative analysis of the herbicidal, insecticidal, and fungicidal activities of compounds derived from this key intermediate, offering experimental data and methodological insights for researchers and professionals in drug development and crop protection.
Herbicidal Activity: Targeting Unwanted Flora
Derivatives of this compound have been explored for their potential as herbicides, demonstrating efficacy against a range of both broadleaf and grassy weeds. The pyridine ring is a common feature in herbicides that mimic natural plant hormones like indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of the target weed.[5]
Comparative Efficacy of Pyridine-Based Herbicides
The development of novel herbicides often involves the synthesis of derivatives containing various heterocyclic rings. For instance, studies on 1,2,4-triazolo[4,3-a]pyridine derivatives have shown significant herbicidal activity against a spectrum of weeds.[6] One particular compound, 8-chloro-3-(4-propylphenyl)-[6][7][8]-triazolo[4,3-a]pyridine, exhibited broad-spectrum activity with a 50% inhibition effect at a low dosage of 37.5 g a.i. ha-1, while maintaining safety for crops like corn, cotton, and rice at 150 g a.i. ha-1.[6]
Similarly, novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and tested for their herbicidal properties.[9][10] The most active compound from this series, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, demonstrated efficacy comparable to commercial herbicides like clomazone and flumioxazin against bentgrass at a concentration of 1 mM.[9][10]
Table 1: Comparative Herbicidal Activity of Pyridine Derivatives
| Compound Class | Target Weed(s) | Dosage/Concentration | Observed Effect | Reference(s) |
| 1,2,4-Triazolo[4,3-a]pyridine | Broad-spectrum (22 test weeds) | 37.5 g a.i. ha-1 | ~50% inhibition | [6] |
| Pyrido[2,3-d]pyrimidine | Bentgrass (Agrostis stolonifera) | 1 mM | Activity comparable to clomazone and flumioxazin | [9][10] |
| 3-Aminocarbonyl-2-oxazolidinethione | Echinochloa crusgalli, Sorghum vulgare, etc. | Not specified | Good herbicidal activity | [7] |
| 2-(2-Aryloxypyridine-4-carbonyloxy)-propionates | Brassica campestris, Amaranthus retroflexus, etc. | 1500 g/hm2 | Effective control, growth inhibition | [11] |
Experimental Protocol: Post-emergence Herbicidal Assay
The following is a generalized protocol for assessing the post-emergence herbicidal activity of test compounds, based on methodologies described in the literature.[6][9]
-
Plant Cultivation: Target weed species are grown in pots containing a suitable soil mix under controlled greenhouse conditions (e.g., 25-30°C, 12-hour photoperiod).
-
Compound Preparation: Test compounds are dissolved in an appropriate solvent (e.g., acetone) and then diluted with water containing a surfactant (e.g., Tween-20) to the desired concentrations.
-
Application: When the weeds reach a specific growth stage (e.g., 2-3 leaf stage), the prepared solutions of the test compounds are uniformly sprayed onto the foliage.
-
Evaluation: The herbicidal effect is visually assessed at specified intervals (e.g., 7, 14, and 21 days after treatment) by comparing the treated plants to control groups (sprayed with solvent and surfactant only). The activity is typically rated on a scale of 0 (no effect) to 100 (complete death).
Insecticidal Activity: A Focus on Crop Pests
The trifluoromethylpyridine moiety is a key component in numerous commercial insecticides.[8][12] Derivatives of this compound have been extensively investigated for their insecticidal properties against a variety of agricultural pests.
Comparative Efficacy of Insecticidal Derivatives
A notable class of insecticidal derivatives incorporates the 1,3,4-oxadiazole ring.[13][14] These compounds have demonstrated significant activity against pests like Mythimna separata (armyworm) and Plutella xylostella (diamondback moth). For example, compounds E18 and E27 from one study showed LC50 values of 38.5 and 30.8 mg L-1 against M. separata, which are comparable to the commercial insecticide avermectin (29.6 mg L-1).[14] Against P. xylostella, several compounds in this series exhibited 100% mortality at 250 mg L-1, outperforming chlorpyrifos (87% mortality).[14]
Another approach involves the synthesis of trifluoromethylpyridine amide derivatives containing sulfur moieties.[15] These compounds have shown promising insecticidal activity against P. xylostella, with some derivatives achieving 75% mortality at tested concentrations.[15]
Table 2: Comparative Insecticidal Activity of Trifluoromethylpyridine Derivatives
| Compound Class | Target Pest(s) | Concentration | LC50 / % Mortality | Comparison to Commercial Insecticide | Reference(s) |
| 1,3,4-Oxadiazole Derivatives (E18, E27) | Mythimna separata | N/A | LC50: 38.5, 30.8 mg L-1 | Comparable to Avermectin (LC50: 29.6 mg L-1) | [14] |
| 1,3,4-Oxadiazole Derivatives (E5, E6, E9, etc.) | Plutella xylostella | 250 mg L-1 | 100% | Better than Chlorpyrifos (87%) | [14] |
| Amide Derivatives with Sulfur Moieties (E3, E11, etc.) | Plutella xylostella | Not specified | 70-75% | Not specified | [15] |
Experimental Protocol: Leaf-Dip Bioassay for Insecticidal Activity
The leaf-dip bioassay is a standard method for evaluating the efficacy of insecticides against leaf-eating insects.[14]
-
Insect Rearing: A healthy population of the target insect is maintained on a suitable host plant under controlled laboratory conditions.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent and diluted with water containing a surfactant to achieve the desired concentrations.
-
Leaf Treatment: Fresh, undamaged leaves from the host plant are dipped into the test solutions for a specified time (e.g., 10-30 seconds) and then allowed to air dry.
-
Insect Exposure: The treated leaves are placed in a petri dish or a suitable container, and a specific number of larvae (e.g., 10-20) of a particular instar are introduced.
-
Mortality Assessment: The number of dead larvae is recorded at regular intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae that are unable to move when prodded are considered dead. The mortality rate is calculated and corrected for any control mortality using Abbott's formula.
Workflow for Insecticide Bioassay
Caption: Workflow for a typical insecticide leaf-dip bioassay.
Fungicidal and Antibacterial Activity: Combating Plant Pathogens
Derivatives of this compound have also shown significant potential in controlling plant diseases caused by fungi and bacteria.
Comparative Efficacy of Antifungal and Antibacterial Derivatives
Trifluoromethylpyridine amide derivatives containing sulfur moieties have demonstrated notable antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum.[15] Some of these compounds exhibited higher activity than the commercial bactericides thiodiazole copper and bismerthiazol. For instance, thioether-containing compounds showed EC50 values ranging from 40 to 78 mg L-1 against R. solanacearum, which is significantly better than thiodiazole copper (87 mg L-1) and bismerthiazol (124 mg L-1).[15]
In the realm of fungicides, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have been synthesized and evaluated.[16] Several of these compounds displayed significant antifungal activities against various species of Botrytis cinerea, indicating their potential as lead structures for developing new fungicides.[16]
Table 3: Comparative Antifungal and Antibacterial Activity
| Compound Class | Target Pathogen(s) | EC50 / Activity | Comparison to Commercial Product | Reference(s) |
| Amide Derivatives with Sulfur Moieties | Ralstonia solanacearum | 40 - 78 mg L-1 | Better than Thiodiazole Copper (87 mg L-1) and Bismerthiazol (124 mg L-1) | [15] |
| Amide Derivatives with Sulfur Moieties | Xanthomonas oryzae pv. oryzae | EC50 of 83 mg L-1 for one compound | Better than Thiodiazole Copper (97 mg L-1) and Bismerthiazol (112 mg L-1) | [15] |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine | Botrytis cinerea | Significant antifungal activity | Potential lead structures | [16] |
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol is a standard method to assess the in vitro antifungal activity of compounds.[17]
-
Culture Preparation: The target fungus is cultured on a suitable medium, such as potato dextrose agar (PDA), until a sufficient amount of mycelium is available.
-
Compound Infusion: The test compounds are dissolved in a solvent and added to the molten PDA medium at various concentrations. The medium is then poured into petri dishes.
-
Inoculation: A small disc of mycelium from the edge of an actively growing fungal culture is placed in the center of the compound-infused PDA plates.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) in the dark.
-
Measurement and Analysis: The diameter of the fungal colony is measured when the mycelium in the control plate (without any test compound) has reached the edge of the plate. The percentage of inhibition of mycelial growth is calculated relative to the control.
Generalized Synthesis Pathway
The synthesis of these diverse derivatives often starts with this compound as a key intermediate. The halogen atoms on the pyridine ring serve as reactive sites for various cross-coupling and substitution reactions, allowing for the introduction of different functional groups and heterocyclic moieties.
Caption: Generalized synthetic route from the starting pyridine.
Conclusion
The derivatives of this compound represent a rich source of biologically active compounds with significant potential in agriculture. The strategic modification of this core structure has led to the discovery of potent herbicides, insecticides, and fungicides, some of which exhibit efficacy comparable or superior to existing commercial products. Further exploration of the structure-activity relationships of these compounds will undoubtedly pave the way for the development of next-generation crop protection agents with improved performance and environmental profiles.
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- The commercial insecticide containing trifluoromethyl pyridine.
- Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine deriv
- Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety.RSC Publishing.
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- Studies on Pyridine Derivatives (XII):Synthesis and Herbicidal Activity of 2-(2-Aryloxypyridine-4-carbonyloxy)
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A Cost-Benefit Analysis of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine in Synthetic Routes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical development, trifluoromethylpyridine (TFMP) scaffolds are indispensable building blocks.[1][2] The unique physicochemical properties imparted by the trifluoromethyl group—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—make these heterocycles highly sought after for the synthesis of novel active pharmaceutical ingredients (APIs) and pesticides.[1][3] Among the diverse array of functionalized TFMPs, 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine has emerged as a versatile, yet strategically complex, starting material.
This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthetic routes. We will delve into the strategic advantages of its differential reactivity, compare its performance with viable alternatives, and provide a framework for making informed decisions in the context of process development and discovery chemistry.
The Strategic Advantage: Orthogonal Reactivity
The primary value proposition of this compound lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more susceptible to oxidative addition than the carbon-chlorine (C-Cl) bond.[4] This predictable disparity allows for selective functionalization at the C3 position, while leaving the C2 chloro substituent intact for subsequent transformations. This "two-stage" functionalization capability is a powerful tool for building molecular complexity from a single, readily available starting material.
A [label="this compound", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; B [label="Selective C-Br\nFunctionalization\n(e.g., Suzuki, Buchwald-Hartwig)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; C [label="3-Aryl/Amino-2-chloro-\n6-(trifluoromethyl)pyridine\nIntermediate", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; D [label="C-Cl Functionalization\n(e.g., SNAr, second cross-coupling)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; E [label="Disubstituted Pyridine\nProduct", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
A -> B [label="Pd-Catalysis\n(Selective)"]; B -> C; C -> D; D -> E; }
This inherent orthogonality provides a distinct advantage over symmetrically substituted analogs, such as dichlorinated pyridines, where selective monofunctionalization can be challenging and often results in mixtures of products.
Cost-Benefit Analysis: The Price of Versatility
A critical aspect of selecting a building block is its cost. The price of this compound must be weighed against its synthetic utility.
| Compound | CAS Number | Typical Purity | Price (1g) | Price (5g) |
| This compound | 1159512-34-1 | ~97% | ~$178.00 | ~$566.00 |
| 2,6-Dichloro-3-(trifluoromethyl)pyridine | 55304-75-1 | ~98% | ~$1,407.50 | - |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | ~99.5% | - | - |
Note: Prices are approximate and subject to change based on supplier and market conditions.
As the table indicates, this compound is a premium-priced building block. Its cost is significantly higher than some dichlorinated analogs, reflecting the more complex synthesis required to introduce two different halogens regioselectively. The economic justification for its use, therefore, hinges on the following considerations:
-
Convergent Synthesis: Does the planned synthetic route benefit from a convergent approach where a complex fragment is built and then coupled, rather than a linear sequence? The ability to perform two distinct transformations on the same starting material can shorten the overall synthetic sequence, potentially offsetting the initial higher cost.
-
Atom Economy and Yield: While the initial cost is high, the high selectivity of reactions at the C-Br bond can lead to cleaner reactions and higher yields of the desired intermediate, reducing purification costs and improving overall process efficiency.
-
Avoiding Isomeric Mixtures: The cost of separating isomers from a non-selective reaction on a di-chloro pyridine can be substantial, especially at scale. The regioselectivity offered by the bromo-chloro pyridine can eliminate this downstream cost.
Performance in Key Synthetic Transformations
While specific experimental data for this compound is not widely published in peer-reviewed journals, its reactivity can be confidently predicted based on established principles and data from closely related analogs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For this compound, the reaction is expected to proceed with high selectivity at the C-Br bond.
Start [label="Start:\nthis compound\n+ Arylboronic Acid", shape=ellipse, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Reaction [label="Reaction Conditions:\n- Pd Catalyst (e.g., Pd(PPh₃)₄)\n- Base (e.g., K₂CO₃)\n- Solvent (e.g., Dioxane/H₂O)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Product [label="Product:\n3-Aryl-2-chloro-6-(trifluoromethyl)pyridine", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
Start -> Reaction; Reaction -> Product; }
Experimental Protocol (Adapted from 3-Bromo-2-chloropyridine)[5]:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture with vigorous stirring (e.g., 90-100 °C) and monitor by TLC or LC-MS until completion (typically 12-24 hours).
-
Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup.
-
Purify the crude product by column chromatography.
Expected Outcome: High yield of the 3-aryl-2-chloro-6-(trifluoromethyl)pyridine. The electron-withdrawing nature of the trifluoromethyl group may slightly retard the rate of oxidative addition compared to the non-fluorinated analog, but high conversion is still expected.
Buchwald-Hartwig Amination
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. Similar to the Suzuki coupling, selective amination at the C3 position is anticipated.[4]
Start [label="Start:\nthis compound\n+ Amine (R₂NH)", shape=ellipse, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Reaction [label="Reaction Conditions:\n- Pd Pre-catalyst (e.g., Pd₂(dba)₃)\n- Ligand (e.g., RuPhos)\n- Base (e.g., LiHMDS)\n- Solvent (e.g., Toluene)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Product [label="Product:\n3-(Dialkylamino)-2-chloro-6-(trifluoromethyl)pyridine", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
Start -> Reaction; Reaction -> Product; }
Experimental Protocol (Adapted from 3-Bromo-2-aminopyridine)[6]:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., RuPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., LiHMDS, 2.5 equiv.).
-
Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2-1.5 equiv.).
-
Add an anhydrous, aprotic solvent such as toluene.
-
Seal the tube and heat the reaction mixture with stirring (e.g., 65-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Expected Outcome: Good to excellent yields of the corresponding 3-amino-2-chloro-6-(trifluoromethyl)pyridine. The choice of ligand is critical, especially for less reactive or sterically hindered amines.
Comparison with Alternatives
The primary alternatives to this compound are dichlorinated pyridines, such as 2,3-dichloro-6-(trifluoromethyl)pyridine or 2,5-dichloro-3-(trifluoromethyl)pyridine.
| Feature | This compound | Dichloro-(trifluoromethyl)pyridines |
| Selectivity | High and predictable (C-Br > C-Cl) | Can be challenging; often requires careful optimization of ligands and conditions to achieve regioselectivity.[7] |
| Cost | Higher initial cost.[8] | Generally lower initial cost. |
| Synthetic Steps | Allows for two distinct, sequential transformations on one molecule. | May require separate starting materials for different functionalizations, potentially leading to longer overall routes. |
| Purification | Cleaner reactions due to high selectivity, often simplifying purification. | Risk of isomeric byproducts, potentially complicating purification and reducing isolated yields. |
The choice between these building blocks is a classic trade-off between the upfront cost of the starting material and the potential downstream costs associated with lower selectivity, more complex purification, and potentially longer synthetic sequences.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex trifluoromethyl-substituted pyridines. Its primary advantage is the predictable and highly selective reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, which allows for a robust, two-stage functionalization strategy.
Cost-Benefit Summary:
-
Higher Initial Cost: The upfront investment in this reagent is significant compared to dichlorinated analogs.
-
Benefits in Process and Discovery: This cost can be justified by:
-
Reduced Downstream Costs: Simplified purification and avoidance of isomeric separation.
-
Increased Efficiency: Higher yields of the desired monofunctionalized intermediate.
-
Synthetic Versatility: Enables the rapid generation of diverse analogs from a common intermediate, accelerating structure-activity relationship (SAR) studies.
-
For research and development professionals, the strategic advantage of predictable regioselectivity and synthetic flexibility often outweighs the higher initial purchase price. In a drug discovery setting, the ability to rapidly and reliably synthesize a target molecule or a library of analogs is paramount. For process development and scale-up, a thorough cost analysis must be performed, but the benefits of a cleaner, more efficient, and more reliable reaction often make this compound the more economical choice in the long run.
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- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2021, August 12). PubMed Central.
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Power of Trifluoromethylpyridines in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. (2017, August 16). ACS Publications.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Preparation of (trifluoromethyl)pyridines. (1987, March 17). Google Patents.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry.
- Exploring the Synthesis and Properties of 3-Bromo-2-(trifluoromethyl)pyridine. (2025, October 24). NINGBO INNO PHARMCHEM CO.,LTD.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. (2020, January 17). PubMed.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]/25%3A_Transition_Metal_Catalyzed_Coupling_Reactions/25.04%3A_Sonogashira_Coupling)
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (2015, October 5). PubMed Central.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016, August 18). PubMed Central.
- ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2010, May 19). ResearchGate.
- Table 3. Selective coupling reaction of arylboronic acid with... (n.d.). ResearchGate.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017, July 13). Scirp.org.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate.
- Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis. (2015, October 12). PubMed.
- Synthesis of Oligomers via Sonogashira cross coupling followed by... (n.d.). ResearchGate.
- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021, March 23). ResearchGate.
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022, April 11). ACS Publications.
- (PDF) Synthesis and Functionalization of 3-Bromo-2-(2-chlorovinyl)benzothiophenes as Molecular Tools. (2017, September 16). ResearchGate.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). MDPI.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences.
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2022, July 28). MDPI.
- (PDF) Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. (2015, October 5). ResearchGate.
- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). ResearchGate.
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A Senior Application Scientist's Guide to Characterization of Products from 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine Reactions
For researchers, medicinal chemists, and professionals in drug development, 3-bromo-2-chloro-6-(trifluoromethyl)pyridine is a cornerstone building block. Its trifunctional nature allows for precise, regioselective modifications, making it a valuable scaffold in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] However, the very versatility that makes this starting material so attractive also introduces significant challenges in the characterization of its reaction products. The presence of multiple halogens, the influential trifluoromethyl group, and the potential for isomeric products demand a multi-faceted and rigorous analytical approach.
This guide provides an in-depth comparison of characterization techniques for products derived from this pyridine, structured around the most common reaction pathways. It moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating workflow from crude reaction mixture to a fully characterized, publication-ready compound.
The Analytical Challenge: More Than Just a Spectrum
Characterizing the products of this compound is not a one-size-fits-all process. The key analytical questions that must be answered are:
-
Regioselectivity: Has the reaction occurred at the intended position (C-Br vs. C-Cl)?
-
Conversion: Has the starting material been fully consumed?
-
Structure Confirmation: Is the molecular structure of the product what was intended?
-
Purity: What is the purity of the isolated product, and what are the identities of any impurities?
Answering these questions requires a strategic, orthogonal approach, where data from one technique corroborates the findings of another. The trifluoromethyl group, while adding synthetic complexity, is also a powerful analytical handle, particularly for ¹⁹F NMR.
Reaction-Centric Characterization Strategies
The choice of characterization techniques is intrinsically linked to the type of reaction performed. Below, we compare the analytical strategies for the most common transformations.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
These reactions are fundamental to C-C and C-N bond formation. The primary analytical challenge is confirming selective substitution, as the C-Br bond is generally more reactive than the C-Cl bond in these transformations.[2]
Comparative Analysis of Key Techniques:
| Technique | Primary Purpose & Rationale | Alternative/Complementary Techniques |
| ¹H & ¹⁹F NMR | Initial Structure & Regioselectivity Assessment: A significant upfield or downfield shift in the remaining pyridine proton signals confirms successful coupling. A clean singlet in the ¹⁹F NMR (around -68 ppm in CDCl₃ for many derivatives) indicates the integrity of the CF₃ group and its new electronic environment.[3] | 2D NMR (COSY, HSQC, HMBC): Essential for unambiguous assignment of all proton and carbon signals, especially in complex products. |
| LC-MS / GC-MS | Reaction Monitoring & Molecular Weight Confirmation: Provides rapid confirmation of product formation (by mass) and consumption of starting material. The distinct isotopic pattern of the remaining chlorine atom (M, M+2 in a ~3:1 ratio) is a key diagnostic feature.[4] | High-Resolution Mass Spectrometry (HRMS): Crucial for final structure confirmation, providing an exact mass that validates the elemental composition to within a few parts per million. |
| HPLC/UPLC | Purity Assessment & Quantification: The primary method for determining the purity of the final compound. Allows for the quantification of impurities, which is critical for drug development applications. | Quantitative NMR (qNMR): Can be used for purity assessment without the need for a product-specific reference standard, using a certified internal standard. |
The trifluoromethyl group provides a unique and powerful analytical window. The ¹⁹F chemical shift is exquisitely sensitive to changes in the electronic environment of the pyridine ring. A successful Suzuki coupling at the 3-position will induce a predictable shift in the ¹⁹F signal compared to the starting material. Tracking this shift is often the quickest way to confirm a successful reaction. For example, a dataset for various trifluoromethyl pyridine derivatives shows ¹⁹F NMR signals ranging from -62 to -68 ppm.[3]
This workflow illustrates the logical progression from a crude reaction mixture to a fully characterized product.
Caption: A typical workflow for the characterization of cross-coupling products.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile (like an amine or alkoxide) displaces one of the halogens. While the C-Cl bond at the 2-position is activated by the pyridine nitrogen and the CF₃ group, the relative reactivity can depend on the nucleophile and reaction conditions.
Comparative Analysis of Key Techniques:
| Technique | Primary Purpose & Rationale | Alternative/Complementary Techniques |
| Mass Spectrometry | Identifying the Displaced Halogen: This is the most direct method. The isotopic signature of the product's molecular ion peak immediately reveals which halogen remains. If the product shows a 1:1 isotopic pattern for M and M+2, the bromine is still present. If it shows a 3:1 pattern, the chlorine remains.[4] If neither pattern is present, both halogens have been displaced. | HRMS: Provides the exact mass, which can distinguish between, for example, a product retaining bromine versus one retaining chlorine, as their masses are distinct. |
| ¹H NMR | Confirming Substitution Pattern: The coupling patterns and chemical shifts of the aromatic protons provide definitive evidence of the substitution site. For example, substitution at the 2-position will significantly impact the proton at the 3-position (if it remains). | ¹H-¹H COSY: Helps to establish the connectivity between adjacent protons on the pyridine ring, confirming the substitution pattern. |
| FT-IR | Functional Group Confirmation: Useful for confirming the addition of new functional groups, such as N-H or O-H stretches from amine or alcohol nucleophiles. | Raman Spectroscopy: Can provide complementary information on vibrational modes, especially for symmetric bonds. |
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an ESI or APCI source in positive ion mode. Perform a full scan over a mass range that includes the expected molecular weights of the starting material and all possible products.
-
Data Acquisition: Infuse the sample and acquire the mass spectrum.
-
Isotope Pattern Analysis:
-
Starting Material (C₆HBrClF₃N): Look for a complex isotopic cluster due to the presence of both Br (⁷⁹Br/⁸¹Br, ~1:1) and Cl (³⁵Cl/³⁷Cl, ~3:1).
-
Product A (Substitution of Br): The molecular ion will show a characteristic M and M+2 peak in an approximate 3:1 ratio, indicating the presence of one chlorine atom.
-
Product B (Substitution of Cl): The molecular ion will show a characteristic M and M+2 peak in an approximate 1:1 ratio, indicating the presence of one bromine atom.
-
Product C (Disubstitution): The molecular ion peak will be a singlet (ignoring ¹³C isotopes), indicating the absence of both chlorine and bromine.
-
This clear difference in isotopic patterns provides an unambiguous determination of the reaction's regioselectivity.
Advanced Characterization: When Standard Techniques Are Not Enough
For particularly challenging structures, or when absolute stereochemical or conformational information is required, more advanced techniques are necessary.
-
X-ray Crystallography: This is the gold standard for unambiguous structure determination, providing precise bond lengths, angles, and the absolute configuration of chiral centers. Its primary limitation is the requirement for a single, high-quality crystal.
-
2D NMR (NOESY/ROESY): These techniques are invaluable for determining through-space proximity of atoms. They can help distinguish between isomers by identifying which protons are physically close to each other in the folded structure of the molecule.
Data Presentation for Scientific Integrity
To ensure clarity and reproducibility, quantitative data should be summarized in a structured format.
Table 1: Representative NMR Data for a Suzuki Coupling Reaction
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) |
| Starting Material | 7.95 (d, J=8.0 Hz, 1H), 7.60 (d, J=8.0 Hz, 1H) | -65.2 (s, 3F) |
| 3-Aryl Product | 8.10 (d, J=7.8 Hz, 1H), 7.75-7.85 (m, Ar-H), 7.65 (d, J=7.8 Hz, 1H) | -67.9 (s, 3F) |
Note: Hypothetical data for illustrative purposes. Actual shifts are structure-dependent.[3]
Conclusion
The robust characterization of reaction products from this compound requires a thoughtful, multi-technique approach. By structuring the analytical strategy around the specific chemical transformation, researchers can efficiently and accurately determine the regioselectivity, structure, and purity of their products. The synergistic use of NMR (especially ¹⁹F), mass spectrometry, and chromatography forms a self-validating system that ensures the highest level of scientific integrity. This rigorous approach is not merely an academic exercise; it is a prerequisite for advancing drug discovery and materials science, where the precise structure of a molecule dictates its function and ultimate success.
References
- Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
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A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2-Bromo-3-chloropyridine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the synthesis of novel pharmaceuticals and functional materials, 2,3-disubstituted pyridines are invaluable structural motifs.[1] The precise and predictable functionalization of the pyridine core is paramount. Among the most versatile starting materials for this purpose are the dihalopyridines, specifically isomers like 3-bromo-2-chloropyridine and 2-bromo-3-chloropyridine. While structurally similar, the placement of the halogen atoms profoundly alters their chemical reactivity, offering a fascinating case study in regioselectivity.
This guide provides an in-depth comparison of the reactivity of these two isomers. We will dissect the underlying electronic and mechanistic principles that govern their behavior in the two most critical classes of synthetic transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). By understanding these nuances, chemists can strategically select the appropriate isomer and reaction conditions to achieve their desired synthetic outcomes with precision and efficiency.
The Decisive Factors: Principles of Regioselectivity in Dihalopyridines
The reactivity of a C-X bond on a pyridine ring is not absolute; it is a contest between two primary factors: the inherent strength of the carbon-halogen bond and the electronic influence of the ring nitrogen.
-
Carbon-Halogen Bond Dissociation Energy (BDE): In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[2] This process is kinetically favored for weaker bonds. The BDE trend for halogens is C-Cl > C-Br > C-I.[3] Therefore, a C-Br bond is inherently more reactive and will typically undergo oxidative addition under milder conditions than a C-Cl bond.[4][5]
-
Positional Activation by the Pyridine Nitrogen: The electronegative nitrogen atom polarizes the pyridine ring, withdrawing electron density and making it electron-deficient.[6] This effect is most pronounced at the α- (C2, C6) and γ- (C4) positions.
-
For Cross-Coupling: This electron deficiency at the C2 position makes the C2-X bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[3][7]
-
For Nucleophilic Aromatic Substitution (SNAr): This effect is even more critical. Nucleophilic attack at the C2 or C4 positions allows the negative charge of the intermediate Meisenheimer complex to be stabilized via resonance onto the electronegative nitrogen atom.[8][9] Attack at the C3 (meta) position lacks this crucial stabilization, rendering it significantly less reactive.[8]
-
The interplay between these two effects dictates the regiochemical outcome for each isomer.
Caption: General experimental workflow for cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine
This protocol details a representative procedure for the selective arylation at the C3 position.
Materials:
-
3-Bromo-2-chloropyridine (1.0 mmol, 192.4 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Schlenk flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-chloropyridine, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane and deionized water (previously degassed by sparging with argon for 20 minutes).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-chloro-3-phenylpyridine. [10]
Part 2: Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the script is flipped. Reactivity is dictated not by leaving group ability alone, but primarily by the ability of the pyridine ring to stabilize the negatively charged Meisenheimer intermediate. [8] For 3-Bromo-2-chloropyridine: The C2-chloro group is at a position highly activated by the adjacent ring nitrogen. [4][11]Nucleophilic attack at C2 generates an intermediate where the negative charge is delocalized onto the nitrogen, providing substantial stabilization. [8][9]The C3-bromo group is at a meta position, which lacks this stabilization. Therefore, despite chloride being a poorer leaving group than bromide in other contexts, nucleophiles will selectively attack the C2-chloro position . [8]This provides a powerful and orthogonal method for functionalization compared to cross-coupling.
For 2-Bromo-3-chloropyridine: The C2-bromo group is at the activated position. Nucleophilic attack will occur here, displacing the bromide. The C3-chloro group remains unreactive.
This orthogonal reactivity is a key strategic advantage; one can perform a Pd-catalyzed coupling at the C3-Br of 3-bromo-2-chloropyridine, then subsequently perform an SNAr reaction at the C2-Cl of the product.
Caption: SNAr mechanism showing stabilization at C2 vs. C3.
Experimental Data Summary: Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Nucleophile | Product | Conditions | Yield (%) | Reference |
| 3-Bromo-2-chloropyridine | Sodium thiomethoxide | 3-bromo-2-(methylthio)pyridine | DMF, RT | ~90 | [4] |
| 3-Bromo-2-chloropyridine | Morpholine | 3-bromo-2-morpholinopyridine | NMP, 120°C | High (Expected) | [2][11] |
| 2-Bromo-3-chloropyridine | Sodium methoxide | 2-methoxy-3-chloropyridine | MeOH, Heat | High (Expected) | [9][12] |
Experimental Protocol: SNAr with Sodium Thiomethoxide on 3-Bromo-2-chloropyridine
This protocol demonstrates the selective substitution at the C2 position.
Materials:
-
3-Bromo-2-chloropyridine (1.0 mmol, 192.4 mg)
-
Sodium thiomethoxide (1.2 mmol, 84 mg)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask, magnetic stirrer, and inert gas supply
Procedure:
-
Dissolve 3-bromo-2-chloropyridine in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium thiomethoxide to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction for the consumption of starting material by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, 3-bromo-2-(methylthio)pyridine, which can be further purified by chromatography if necessary. [4]
Summary and Synthetic Outlook
The reactivity of 3-bromo-2-chloropyridine and 2-bromo-3-chloropyridine is a clear demonstration of how subtle structural changes dictate synthetic pathways.
| Feature | 3-Bromo-2-chloropyridine | 2-Bromo-3-chloropyridine |
| Most Reactive Site (Cross-Coupling) | C3-Br (Weaker C-X bond) | C2-Br (Activated position + weaker C-X bond) |
| Most Reactive Site (SNAr) | C2-Cl (Activated position) | C2-Br (Activated position) |
| Key Synthetic Advantage | Orthogonal reactivity: allows sequential C3 cross-coupling followed by C2 SNAr. | High reactivity at the C2 position for both reaction classes. |
For the synthetic chemist, 3-bromo-2-chloropyridine offers superior strategic value for building molecular complexity. It allows for the reliable introduction of a carbon or heteroatom substituent at the C3 position via palladium catalysis, followed by a mechanistically distinct nucleophilic substitution at the C2 position. This two-step, regioselective functionalization provides a powerful and flexible route to a wide range of highly decorated pyridine derivatives that are central to modern drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
- PubMed Central.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine.
- ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- BenchChem. (2025). Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine.
- BenchChem. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
- BenchChem. (2025). Reactivity of Bromine vs. Chlorine in 3-Bromo-2-chloropyridine: An In-depth Technical Guide.
- RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- The Role of 2-Bromo-3-chloropyridine in Advanced Organic Synthesis.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
- BenchChem. (2025).
- PubMed. (2014). Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors.
- YouTube. (2019).
- StackExchange. (2018).
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- 12. youtube.com [youtube.com]
A Comparative Guide to Catalyst Efficacy in Cross-Coupling Reactions with 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Introduction: The Strategic Value of a Differentiated Pyridine Scaffold
In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine ring is a privileged structure, but its value is often unlocked through precise substitution. The compound 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine represents a particularly valuable building block. The presence of an electron-withdrawing trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of potential drug candidates, crucial parameters in optimizing pharmacokinetic profiles.[1]
However, the synthetic utility of this substrate lies in the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds possess distinct bond dissociation energies, with the C-Br bond being weaker and thus more susceptible to oxidative addition by a palladium catalyst.[2][3] This inherent electronic difference enables a regioselective approach, allowing for sequential, site-specific cross-coupling reactions. The initial, more facile reaction occurs at the C-3 position (bromine), leaving the C-2 position (chlorine) available for a subsequent transformation under more forcing conditions.[3]
This guide provides a comparative analysis of various palladium-based catalyst systems for the selective functionalization of this compound through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data and protocols presented are synthesized from established methodologies for structurally analogous dihalopyridines, offering a robust framework for researchers to select the optimal catalytic system and accelerate their synthetic campaigns.
The Principle of Selective Functionalization
The ability to selectively functionalize one position over another is governed by the relative rates of oxidative addition, often the rate-determining step in palladium-catalyzed cross-coupling. The established reactivity trend for carbon-halogen bonds is C-I > C-Br > C-Cl.[3][4] This principle is the cornerstone of our synthetic strategy, allowing for a directed and controlled elaboration of the pyridine core.
Caption: Logical workflow for the sequential functionalization of the title compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds. When applied to this compound, the primary challenge is to achieve high yield and selectivity for coupling at the C-Br position while avoiding premature reaction at the C-Cl bond or catalyst deactivation by the pyridine nitrogen.[5] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to promote the challenging oxidative addition step and stabilize the active catalytic species.[5][6]
Comparative Data for Catalyst Systems
The following table summarizes effective catalyst systems for the selective Suzuki-Miyaura coupling at the C-Br position, based on data from 3-bromo-2-chloropyridine and related heteroaryl halides.[7]
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Observations & Rationale |
| Pd(PPh₃)₄ | (PPh₃) | K₂CO₃ | Dioxane/H₂O | 90-100 | A classic, reliable system. Often sufficient for the more reactive C-Br bond. Good starting point for optimization.[2][7] |
| Pd(OAc)₂ | SPhos / XPhos | K₃PO₄ | Toluene or Dioxane | 100-110 | Highly active system. Bulky biarylphosphine ligands (SPhos, XPhos) are excellent for heteroaryl substrates, preventing catalyst deactivation and promoting high turnover.[5][6] |
| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 80-100 | Another highly effective Buchwald-type ligand system, often successful where others fail. Cesium carbonate is a strong, soluble base suitable for challenging couplings.[5] |
Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition of the palladium(0) complex into the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for forming carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[8] For this compound, the reaction is expected to proceed selectively at the C-3 position.[4] Key challenges include ensuring strictly anhydrous and inert conditions to prevent catalyst deactivation and choosing a base that is strong enough to deprotonate the amine but does not promote side reactions.[4]
Comparative Data for Catalyst Systems
The choice of ligand and base is highly dependent on the nature of the amine coupling partner (primary, secondary, acyclic, or cyclic).
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Observations & Rationale |
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | A highly active system for coupling secondary amines. LiHMDS is a strong, non-nucleophilic base suitable for this transformation.[4] |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | XPhos is a versatile and powerful ligand for a broad range of amines. Sodium tert-butoxide is a commonly used strong base.[3] |
| Pd(OAc)₂ | DavePhos | NaOtBu | 1,4-Dioxane | 100 | DavePhos has proven to be an excellent ligand for various C-N coupling reactions, often providing high yields.[9] |
| BrettPhos Precatalyst | (BrettPhos) | K₂CO₃ or K₃PO₄ | t-AmylOH | 100-110 | BrettPhos is specifically designed for coupling primary amines and can be effective with weaker carbonate bases, which improves functional group tolerance.[10] |
Catalytic Cycle
The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination.[8][10]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for installing alkynyl groups. This is typically achieved by coupling a terminal alkyne with an aryl halide. The reaction is valued for its reliability in forming C(sp)-C(sp²) bonds.[11] For this substrate, selectivity for the C-Br bond is again the primary objective. Modern protocols often favor copper-free conditions to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[12]
Comparative Data for Catalyst Systems
Effective Sonogashira couplings rely on a synergistic combination of a palladium catalyst and, in classical conditions, a copper(I) co-catalyst.
| Palladium Catalyst | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Observations & Rationale |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N or i-Pr₂NH | THF or DMF | RT - 60 | The classic Sonogashira system. Generally reliable for aryl bromides. The amine acts as both the base and a solvent. |
| Pd(OAc)₂ | XPhos | None (Cu-free) | Cs₂CO₃ | Dioxane | 80-100 | Copper-free conditions are often cleaner. Bulky, electron-rich ligands like XPhos can facilitate the catalytic cycle without the need for a copper co-catalyst. |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | None (Cu-free) | TMP | DMSO | RT | An air-stable, monoligated precatalyst that has shown high efficiency for room-temperature, copper-free Sonogashira couplings.[11] |
Experimental Protocols & Workflow
Trustworthiness in scientific reporting requires detailed, reproducible methodologies. The following are general, robust protocols for the selective functionalization at the C-3 position of this compound.
General Experimental Workflow
Caption: A standard workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Selective Suzuki-Miyaura Coupling
-
Materials: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), K₃PO₄ (2.0 eq), Toluene (or 1,4-Dioxane), and degassed water.[7]
-
Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube, then evacuate and backfill with argon three times.[5]
-
Add the degassed solvent system (e.g., Toluene/H₂O 5:1) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-16 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Selective Buchwald-Hartwig Amination
-
Materials: this compound (1.0 eq), Amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), NaOtBu (1.4 eq), and anhydrous Toluene.[3]
-
Procedure:
-
In an inert atmosphere glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by the amine and then this compound.
-
Seal the tube, remove from the glovebox, and heat in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction progress. Upon completion (typically 12-24 hours), cool to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Conclusion
This compound is a highly versatile and strategically important building block whose value is maximized through the careful and selective application of modern cross-coupling chemistry. The inherent reactivity difference between the C-Br and C-Cl bonds provides a clear pathway for sequential functionalization. For selective coupling at the C-3 bromide, modern catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, and RuPhos, offer superior performance, driving reactions to high conversion with excellent selectivity. By understanding the principles of catalyst selection and applying robust experimental protocols, researchers can efficiently leverage this substrate to construct complex molecular architectures for applications in drug discovery and beyond.
References
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Babu, J. S. R., et al. (2016). A COMMON CATALYST FOR C-C AND C-N BOND FORMATION OF 6-BROMO-2-CYCLOPROPYL-3-(PYRIDYL-3-YLMETHYL) QUINAZOLIN-4(3H)-ONE AND THEIR ANTI-MICROBIAL ACTIVITY STUDIES. Heterocyclic Letters, 6(1), 83-97.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- ResearchGate. (n.d.). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
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Safety Operating Guide
Navigating the Disposal of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a comprehensive, step-by-step framework for the safe disposal of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, a halogenated pyridine derivative. By understanding the chemical's properties and the rationale behind these procedures, you can ensure the safety of your team and maintain compliance with environmental regulations.
Understanding the Hazard Profile
This compound is a halogenated organic compound.[1][2] While specific toxicological data for this exact compound is limited, the presence of bromine, chlorine, and a trifluoromethyl group on a pyridine ring suggests that it should be handled with care.[3][4] Halogenated pyridines, as a class, are recognized for their potential toxicity and environmental persistence.[1][5] Therefore, treating this compound as a hazardous waste is the critical first step in its management.[1]
Key Hazards of Structurally Similar Compounds:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation or damage.[6][7][8]
-
Respiratory Irritation: May cause respiratory irritation.[3][6][7]
During thermal decomposition, halogenated pyridines can release highly toxic and irritating gases, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride.[3][9]
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is imperative to have the appropriate engineering controls and personal protective equipment (PPE) in place.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][10]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate vicinity of the handling area.[9][10]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. The following should be considered mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles or a full-face shield.[6][10] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hand | Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and dispose of them properly after handling.[6][11] | Prevents skin contact, which can lead to irritation and absorption of the chemical. |
| Body | A laboratory coat or other appropriate protective clothing to prevent skin exposure.[10] | Minimizes the risk of skin contact from accidental spills. |
| Respiratory | For situations with a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is recommended.[3][10] | Protects against inhalation, which can cause respiratory tract irritation. |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as a regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12]
Step 1: Waste Identification and Segregation
-
Classification: This compound is classified as a halogenated organic waste.[1] The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds.[13][14]
-
Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams.[12][15] This is because common disposal methods, such as incineration, require different conditions for halogenated compounds to prevent the formation of toxic byproducts.
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure, tight-fitting lid.[12]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name: "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.[12]
-
Accumulation: Keep the waste container closed at all times, except when adding waste.[12] Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
Step 3: Arranging for Professional Disposal
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource for the final disposal of this chemical. They will have established procedures and licensed contractors for handling and disposing of hazardous chemical waste.
-
Documentation: Maintain accurate records of the amount of waste generated and the date of accumulation, as required by your local and national regulations.
Step 4: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to mitigate risks.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[6]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[10]
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. Avoid creating dust.[3][10]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Assistance: For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Senior Application Scientist's Guide to the Safe Handling of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
As a key intermediate in pharmaceutical and agrochemical synthesis, 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a compound that demands meticulous handling and respect for its potential hazards. This guide, developed from the perspective of a Senior Application Scientist, moves beyond mere compliance to instill a deep, causal understanding of the necessary safety protocols. Our objective is to empower researchers, scientists, and drug development professionals to work with this compound not just safely, but with scientific confidence.
This document provides a self-validating system for safety, where the logic behind each procedural step is explained, ensuring that protocols are not just followed, but understood.
Proactive Hazard Assessment and Exposure Mitigation
Understanding the hazard profile of a chemical is the foundation of safe laboratory practice. While a specific, comprehensive toxicological profile for this compound is not fully detailed in all public literature, its structure—a halogenated pyridine derivative—provides a strong basis for predicting its behavior. Structurally similar compounds are known to be harmful if swallowed, and cause significant skin, eye, and respiratory irritation.[1][2][3] Therefore, we operate under the principle of prudent prevention.
Predicted Hazard Profile
The following table summarizes the anticipated hazards based on data from closely related halogenated and trifluoromethylated pyridines.
| Hazard Classification | Anticipated Effect | GHS Category (Probable) | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed.[4] | Category 4 | Common for halogenated organic compounds. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Category 2 | Halogens and acidic byproducts can irritate skin. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Category 2 | Highly likely to cause significant irritation upon contact. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2][5] | Category 3 | Inhalation of dust or vapors can irritate the respiratory tract. |
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is your primary barrier against exposure. Each component is chosen to counteract a specific, identified risk. Adherence to these PPE requirements is non-negotiable.[6]
| Protection Type | Specific Requirement | Standard | Causality and Field-Proven Insights |
| Eye & Face Protection | Tightly fitting chemical splash goggles.[7][8] | EN 166 (EU) or ANSI Z87.1 (US) | Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[3][9] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[6][7][10] | EN 374 | These materials offer robust protection against a wide range of organic solvents and pyridine derivatives.[9] Latex gloves are unsuitable and offer little chemical protection.[7][10] Always inspect gloves for tears before use and use proper removal technique to avoid contaminating your skin.[4] |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat. | N/A | Prevents incidental skin contact with the chemical on arms and clothing. For larger scale operations, consider a chemical-resistant apron or suit.[10][11] |
| Respiratory Protection | All handling must occur within a certified chemical fume hood.[6][7][12] | N/A | The primary engineering control to prevent inhalation of potentially harmful vapors or solid particulates. For emergency situations like a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.[3][5][11] |
Step-by-Step Protocols for Safe Handling and Disposal
A systematic workflow minimizes risk and ensures reproducibility. The following protocols provide a clear, linear path for the entire lifecycle of the chemical in your lab, from receipt to disposal.
Preparation and Engineering Controls
-
Review the SDS: Before any work begins, thoroughly read the most current Safety Data Sheet (SDS) for the compound and any solvents you will be using.[3]
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and has a current certification. The airflow will protect you from inhaling vapors.[6][7]
-
Designate a Work Area: Clearly define the area where the compound will be handled to prevent cross-contamination.
-
Assemble PPE: Don all required PPE as specified in the table above before entering the designated work area.[8]
-
Prepare for Emergencies: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[11][13]
Handling and Experimental Use
-
Chemical Transfer: Conduct all transfers of this compound inside the fume hood. If the compound is a solid, be mindful to avoid creating dust.[4][5]
-
Container Management: Keep the chemical's container tightly sealed when not in use to prevent the release of vapors and atmospheric moisture absorption.[7][11]
-
Avoid Incompatibilities: Store the compound away from strong oxidizing agents, strong bases, and acids.[1][11]
-
Practice Strict Hygiene: Do not eat, drink, or smoke in the laboratory.[4][14] Always wash your hands thoroughly with soap and water after removing your gloves and before leaving the lab.[4][14]
Waste Management and Disposal
The proper segregation and disposal of chemical waste are critical for safety and environmental responsibility.
-
Segregate Waste: this compound is a halogenated organic compound. It must be collected in a designated hazardous waste container labeled "Halogenated Organic Waste".[8] Never mix halogenated waste with non-halogenated waste, as this complicates the disposal process.[8]
-
Use Appropriate Containers: Waste containers should be made of a compatible material, such as high-density polyethylene (HDPE), and have a tightly sealing lid.[8]
-
Label Correctly: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of all contents.[8][12]
-
Store Safely: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed disposal company.[8][13]
-
Professional Disposal: Never dispose of this chemical down the drain or by evaporation.[5][8] All disposal must be handled by a licensed professional waste disposal service.[5][12]
Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
Personal Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the SDS to the medical personnel.[4][5] |
Chemical Spill Response Workflow
In the event of a spill, a structured response is crucial. The workflow below outlines the decision-making process for containment and cleanup.
Caption: Workflow for handling a chemical spill of this compound.
References
- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
- PYRIDINE FOR HPLC / UV SPECTROSCOPY - Safety Data Sheet. (2023). Loba Chemie.
- Standard Operating Procedure for Pyridine. (n.d.). Washington State University.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Lab Safety Equipment & PPE. (n.d.). ChemTalk.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (n.d.). Health and Safety Authority.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
